Technical Documentation Center

Cyclohexyl(m-tolyl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclohexyl(m-tolyl)methanamine hydrochloride
  • CAS: 1864058-62-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Cyclohexyl(m-tolyl)methanamine Hydrochloride in Modern Drug Discovery

As the demand for highly specific, central nervous system (CNS)-penetrant therapeutics increases, the selection of appropriate chemical building blocks becomes the defining factor in hit-to-lead optimization. Cyclohexyl(...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific, central nervous system (CNS)-penetrant therapeutics increases, the selection of appropriate chemical building blocks becomes the defining factor in hit-to-lead optimization. Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS ) represents a highly versatile, sterically tuned pharmacophore. This whitepaper provides an in-depth technical analysis of its structural utility, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory production.

Pharmacophore Deconstruction & Rationale

In medicinal chemistry, the spatial arrangement of lipophilic and polar domains dictates target engagement and pharmacokinetic viability. Cyclohexyl(m-tolyl)methanamine hydrochloride is strategically valuable due to the synergistic effects of its three core structural motifs:

  • The Primary Amine Core: Serves as a critical hydrogen-bond donor and a protonated cation at physiological pH. This is essential for anchoring into the acidic residues (e.g., Aspartate or Glutamate) typically found in the orthosteric binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The Cyclohexyl Ring: Introduces significant aliphatic bulk. Unlike planar aromatic rings, the sp3-hybridized character of the cyclohexyl group increases the three-dimensionality (Fsp3) of the scaffold, a metric strongly correlated with enhanced clinical success and blood-brain barrier (BBB) penetration.

  • The m-Tolyl Substituent: Provides an aromatic surface for π−π stacking interactions. Crucially, the meta-methyl group introduces a specific steric vector that restricts the rotational degrees of freedom around the central methine carbon, effectively locking the molecule into a bioactive conformation and shielding the amine from rapid oxidative deamination by monoamine oxidases (MAOs).

Pharmacophore Core CAS 1864058-62-7 Scaffold Cyclohexyl Cyclohexyl Ring (Lipophilic Bulk / High Fsp3) Core->Cyclohexyl Tolyl m-Tolyl Group (Pi-Stacking / Steric Shield) Core->Tolyl Amine Primary Amine HCl (H-Bond Donor / Cation) Core->Amine BBB Enhanced BBB Penetration Cyclohexyl->BBB Receptor Deep Pocket Binding Tolyl->Receptor Solubility Aqueous Solubility Amine->Solubility CNS CNS Drug Candidate BBB->CNS Receptor->CNS Solubility->CNS

Pharmacophore deconstruction and logical application in CNS drug design.

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical metrics of this intermediate is critical for predicting its behavior in downstream coupling reactions and formulation assays. The data below synthesizes the core parameters of the hydrochloride salt form.

PropertyValue / Description
Chemical Name Cyclohexyl(m-tolyl)methanamine hydrochloride
CAS Registry Number 1864058-62-7
Molecular Formula C14H22ClN
Molecular Weight 239.78 g/mol
Physical State Solid (Crystalline Powder)
Solubility Profile High in H₂O, DMSO, and MeOH; Insoluble in Diethyl Ether
SMILES CC1=CC=CC(=C1)C(C2CCCCC2)N.[H]Cl
Self-Validating Synthetic Methodology

The synthesis of sterically hindered amines requires precise control over reaction conditions to prevent side reactions, such as the formation of secondary amines or enamine tautomerization. The following protocol utilizes a Grignard addition followed by an in-situ reduction, a standard approach supported by fundamental organic synthesis principles.

As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system . This means you do not proceed to the next step blindly; each phase incorporates an In-Process Control (IPC) that proves the chemical causality of the step has been achieved.

Step 1: Nucleophilic Addition (Imine Formation)
  • Procedure: Under an inert argon atmosphere, 1.0 equivalent of cyclohexanecarbonitrile is dissolved in anhydrous Tetrahydrofuran (THF) and cooled to 0°C. 1.2 equivalents of m-tolylmagnesium bromide (in THF) are added dropwise. The mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a highly reactive imine salt intermediate. THF is explicitly chosen as the solvent because its oxygen lone pairs coordinate with the magnesium ion, stabilizing the Grignard reagent and preventing its premature degradation.

  • Self-Validation (IPC): Quench a 0.1 mL reaction aliquot in saturated aqueous NH₄Cl, extract with Ethyl Acetate, and perform Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) system. The complete disappearance of the distinct nitrile spot (visualized via KMnO₄ stain) validates that the nucleophilic addition is complete.

Step 2: Reduction to the Free Base Amine
  • Procedure: The reaction mixture is cooled back to 0°C, and anhydrous Methanol (MeOH) is added carefully, followed by the portion-wise addition of 2.0 equivalents of Sodium Borohydride (NaBH₄). The mixture is stirred for 2 hours.

  • Causality: The intermediate imine is highly susceptible to hydrolysis back to a ketone if exposed to aqueous workup. By introducing NaBH₄ and MeOH directly, the imine is immediately reduced to the primary amine. MeOH serves a dual purpose: it acts as a co-solvent and provides the necessary proton source to facilitate the reduction of the carbon-nitrogen double bond.

  • Self-Validation (IPC): Extract a micro-sample and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the dominant [M+H]+ peak at m/z 204.1 (corresponding to the free base mass) and the total absence of the imine mass validate the success of the reduction phase.

Step 3: Hydrochloride Salt Precipitation
  • Procedure: The reaction is quenched with water, extracted into Diethyl Ether, washed with brine, and dried over anhydrous Na₂SO₄. After filtering, anhydrous HCl gas is bubbled directly into the ethereal solution at 0°C until precipitation ceases. The solid is collected via vacuum filtration.

  • Causality: The free base amine is an oil, which is prone to atmospheric oxidation and difficult to weigh accurately for precise stoichiometric drug development. By introducing HCl gas into a non-polar solvent (ether), the amine is protonated. Because the resulting hydrochloride salt is highly polar, it becomes instantly insoluble in ether, driving the precipitation reaction to absolute completion and yielding a shelf-stable, crystalline solid.

  • Self-Validation (IPC): The immediate visual formation of a dense, white crystalline precipitate serves as the primary indicator. To validate completion, test the pH of the remaining ethereal filtrate using moistened pH paper; a highly acidic reading (pH < 2) confirms that all free base amine has been exhausted from the solution.

Synthesis N1 m-Tolylmagnesium Bromide + Cyclohexanecarbonitrile N2 Grignard Addition (THF, 0°C to RT) N1->N2 N3 Imine Intermediate (Validated via TLC) N2->N3 N4 Reduction Phase (NaBH4 / MeOH) N3->N4 N5 Free Base Amine (Validated via LC-MS) N4->N5 N6 HCl Gas / Ether Precipitation N5->N6 N7 Cyclohexyl(m-tolyl)methanamine HCl (CAS 1864058-62-7) N6->N7

Retrosynthetic and forward synthesis workflow for CAS 1864058-62-7.

Conclusion

Cyclohexyl(m-tolyl)methanamine hydrochloride is a highly specialized building block that bridges the gap between raw chemical synthesis and advanced pharmacophore design. By leveraging its unique steric profile and adhering to strict, self-validating synthetic protocols, drug development professionals can effectively utilize this compound to engineer the next generation of highly selective, CNS-active therapeutics.

References
  • AA Blocks. "Product Index - AA01ASMC (CAS 1864058-62-7)". AA Blocks. URL:[Link]

  • ChemSrc. "CAS Database: 1864058-62-7". ChemSrc. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis". Springer. URL:[Link]

Exploratory

Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Technical Guide to its Synthesis, Properties, and Application in Medicinal Chemistry

Introduction and Core Rationale As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the critical linchpin in complex drug discovery programs. Cyclohexyl(m-tolyl)methanamine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Core Rationale

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the critical linchpin in complex drug discovery programs. Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7) is one such molecule[1]. Belonging to the 1-aryl-1-cycloalkylmethanamine class, this sterically hindered primary amine is highly valued for its ability to impart significant lipophilicity and structural rigidity to pharmaceutical scaffolds.

This technical whitepaper explores the structural logic, synthetic methodologies, and primary pharmacological applications of this compound, specifically focusing on its role as a core intermediate in the development of P2X7 receptor antagonists for neuroinflammatory diseases[2].

Structural Analysis & Physicochemical Profile

The architecture of cyclohexyl(m-tolyl)methanamine is defined by a central methanamine carbon substituted with two bulky groups: a cyclohexyl ring and an m-tolyl (3-methylphenyl) ring.

Causality of Structural Features: In drug design, the cyclohexyl group provides a non-planar, lipophilic bulk that effectively occupies deep hydrophobic pockets in target proteins. Simultaneously, the m-tolyl group offers pi-stacking capabilities and a methyl vector that allows for the fine-tuning of steric interactions within a receptor's binding site. The primary amine serves as the reactive nucleophile for downstream functionalization, most commonly via amide coupling.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1-Cyclohexyl-1-(3-methylphenyl)methanamine hydrochloride
CAS Number 1864058-62-7
Molecular Formula C14H22ClN (Free base: C14H21N)
Molar Mass 239.78 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, and warm Water

Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing 1,1-disubstituted methanamines is notoriously challenging due to the extreme steric bulk surrounding the central carbon. Standard reductive amination of cyclohexyl(m-tolyl)methanone using ammonia and molecular sieves often results in poor imine conversion due to the inability of the weak nucleophile to attack the shielded carbonyl carbon.

To overcome this, we employ a Titanium(IV) isopropoxide-mediated reductive amination . Ti(OiPr)4 acts as both a potent Lewis acid to activate the sterically hindered ketone and a water scavenger to thermodynamically drive imine formation.

Experimental Protocol 1: Titanium-Mediated Reductive Amination

Self-Validating System: The reaction progress is monitored by the disappearance of the ketone via Thin-Layer Chromatography (TLC), ensuring complete imine formation before the irreversible reduction step is initiated.

  • Imine Formation: Dissolve cyclohexyl(m-tolyl)methanone (1.0 eq) in a solution of anhydrous ammonia in ethanol (2.0 M, 5.0 eq). Add Titanium(IV) isopropoxide (2.0 eq) dropwise under an argon atmosphere at room temperature. Stir for 12 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium borohydride (NaBH4, 1.5 eq) in small portions to manage hydrogen evolution and exotherm. Stir for an additional 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with aqueous ammonia (2.0 M) to precipitate titanium salts as an insoluble titanium dioxide cake. Filter the suspension through a Celite pad. Extract the filtrate with Ethyl Acetate (3x).

  • Salt Formation: Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo. Dissolve the crude free base in anhydrous diethyl ether and add 4.0 M HCl in dioxane dropwise at 0°C until precipitation ceases. Filter and dry the solid to yield cyclohexyl(m-tolyl)methanamine hydrochloride.

Synthesis K Cyclohexyl(m-tolyl)methanone (Starting Material) I Imine Intermediate (via Ti(OiPr)4 + NH3) K->I Ammonolysis (Steric overcoming) A Free Base Amine (via NaBH4 Reduction) I->A Reduction (Hydride transfer) S Hydrochloride Salt (via HCl in Dioxane) A->S Precipitation (Purification)

Caption: Logical workflow for the reductive amination synthesis of Cyclohexyl(m-tolyl)methanamine HCl.

Pharmacological Application: P2X7 Receptor Antagonism

The primary utility of cyclohexyl(m-tolyl)methanamine lies in its role as a critical building block for P2X7 receptor antagonists , such as indole carboxamide derivatives[2].

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells (macrophages) and glial cells (microglia)[3]. Upon activation by high concentrations of extracellular ATP (acting as a danger-associated molecular pattern), the P2X7 receptor opens, leading to potassium efflux and calcium influx. This ionic flux triggers the assembly of the NLRP3 inflammasome, culminating in the caspase-1-mediated cleavage and release of the pro-inflammatory cytokine IL-1β[3].

Chronic activation of this pathway is a primary driver of neuroinflammation and neuropathic pain. Disruption or pharmacological blockade of the P2X7 receptor has been shown to completely abolish chronic inflammatory and neuropathic pain in preclinical models[4]. By coupling cyclohexyl(m-tolyl)methanamine to an indole-3-carboxylic acid core, medicinal chemists generate highly potent P2X7 antagonists[2]. The bulky aryl-cycloalkyl motif perfectly occupies the lipophilic allosteric pocket of the P2X7 receptor, locking it in a closed conformation and preventing ATP-induced pore dilation.

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds & Opens Channel Inflam NLRP3 Inflammasome Activation P2X7->Inflam K+ Efflux / Ca2+ Influx IL1B IL-1β Release (Neuroinflammation & Pain) Inflam->IL1B Cleavage via Caspase-1 Antag Indole Carboxamide Antagonist (Contains Cyclohexyl-m-tolyl motif) Antag->P2X7 Allosteric/Orthosteric Blockade

Caption: P2X7 receptor signaling pathway and its inhibition by indole carboxamide antagonists.

Experimental Protocol: Amide Coupling Workflow

To synthesize the final P2X7 antagonist, the methanamine building block must be coupled to a carboxylic acid. Due to the extreme steric hindrance of the 1,1-disubstituted amine, standard coupling reagents (like EDC/HOBt) often fail or result in unacceptable yields. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, ensuring efficient coupling even with bulky nucleophiles.

Table 2: Reagents for Sterically Hindered Amide Coupling
ReagentEquivalentsFunction
Indole-3-carboxylic acid1.0 eqElectrophile precursor
Cyclohexyl(m-tolyl)methanamine HCl1.1 eqNucleophile
HATU1.2 eqHigh-efficiency coupling agent
DIPEA (N,N-Diisopropylethylamine)3.0 eqNon-nucleophilic base
DMF (Anhydrous)0.1 MPolar aprotic solvent
Experimental Protocol 2: HATU-Mediated Amide Coupling

Self-Validating System: LC-MS analysis of the reaction aliquot must show the m/z corresponding to the product [M+H]+ and the complete consumption of the indole acid before proceeding to the aqueous workup.

  • Activation: Dissolve indole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Nucleophilic Attack: In a separate vial, suspend cyclohexyl(m-tolyl)methanamine hydrochloride (1.1 eq) in DMF and add the remaining DIPEA (1.5 eq) to deprotonate the salt and liberate the free base. Transfer this solution dropwise to the activated acid mixture.

  • Reaction: Stir the combined mixture at 40°C for 16 hours. Causality note: The elevated temperature provides the kinetic energy required to overcome the severe steric clash between the bulky amine and the active ester.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine (5x to ensure complete removal of DMF). Dry over Na2SO4, concentrate, and purify via flash column chromatography to yield the final P2X7 antagonist.

References

  • US Patent 9,556,117 B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." Google Patents.
  • North, R. A. "Molecular physiology of P2X receptors." Physiological Reviews, 2002. URL:[Link]

  • Chessell, I. P., et al. "Disruption of the P2X7 purinoceptor gene abolishes chronic inflammatory and neuropathic pain." Pain, 2005. URL:[Link]

Sources

Foundational

Cyclohexyl(m-tolyl)methanamine Hydrochloride: Comprehensive Physicochemical Profiling and Molecular Weight Determination

Abstract: Accurate molecular weight determination is the foundational metric for precise stoichiometric calculations in preclinical drug development. This technical whitepaper provides an in-depth analysis of Cyclohexyl(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Accurate molecular weight determination is the foundational metric for precise stoichiometric calculations in preclinical drug development. This technical whitepaper provides an in-depth analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7), detailing its structural identity, exact molecular weight (239.78 g/mol )[1], analytical validation methodologies, and the pharmacological implications of its salt form.

Introduction & Chemical Identity

Cyclohexyl(m-tolyl)methanamine hydrochloride is a complex synthetic primary amine. Structurally, it is characterized by a central methanamine carbon covalently bonded to a highly lipophilic cyclohexyl ring and an aromatic m-tolyl (3-methylphenyl) group[2]. In pharmaceutical research, this compound is isolated and utilized as a hydrochloride salt to maximize aqueous solubility and solid-state stability.

  • IUPAC Name: 1-cyclohexyl-1-(3-methylphenyl)methanamine hydrochloride

  • CAS Registry Number: 1864058-62-7[2]

  • Molecular Formula: C14​H21​N⋅HCl (or C14​H22​ClN )

  • Average Molecular Weight: 239.78 g/mol [1]

Stoichiometric Fundamentals and Elemental Composition

The molecular weight of 239.78 g/mol is derived from the exact sum of the atomic weights of its constituent elements. Understanding this precise composition is critical for formulating accurate molar solutions for in vitro assays and calculating the exact Active Pharmaceutical Ingredient (API) dosage[1].

Table 1: Quantitative Elemental Composition of C14​H22​ClN

ElementAtom CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C) 1412.011168.15470.13%
Hydrogen (H) 221.00822.1769.25%
Chlorine (Cl) 135.45035.45014.78%
Nitrogen (N) 114.00714.0075.84%
Total 38 -239.787 100.00%

(Note: Minor variations in the trailing decimals, such as2[2] or , depend on the specific isotopic distribution model used by the analytical software).

Analytical Validation Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the molecular weight of synthesized batches, High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is the industry standard. This protocol acts as a self-validating system: by intentionally dissociating the hydrochloride salt, we isolate and measure the exact mass of the active free base.

Step-by-Step LC-MS/HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The organic/aqueous blend ensures complete dissolution of both the lipophilic rings and the polar amine. Formic acid acts as a proton donor, ensuring the primary amine remains fully protonated for optimal ESI+ ionization while preventing ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Causality: The highly non-polar C18 stationary phase effectively retains the lipophilic cyclohexyl and m-tolyl moieties, separating the target analyte from any polar synthetic impurities or residual salts before it enters the mass spectrometer.

  • Ionization (ESI+): Apply a capillary voltage of 3.0 kV.

    • Causality: In the gas phase, the HCl salt non-covalently dissociates. The free base captures a proton to form the [M+H]+ ion ( C14​H22​N+ ).

  • Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer. The exact monoisotopic mass of the free base is ~203.167 Da[3]. With the added proton (1.007 Da), the expected m/z for the [M+H]+ peak is 204.1747 .

LCMS_Workflow A Sample Prep (Dissolution in MeOH/H2O) B Chromatography (C18 RP-HPLC) A->B 2 µL Injection C Ionization (ESI+ Source) B->C Elution D Mass Analysis (TOF / Orbitrap) C->D Ion Beam E Data Processing (m/z 204.1747 [M+H]+) D->E Spectra

Caption: Step-by-step LC-MS/HRMS workflow for validating the molecular weight of the free base.

The Salt Factor: Free Base vs. Hydrochloride Equivalency

In pharmacology, receptor affinity and biological activity are driven entirely by the free base ( C14​H21​N ), not the chloride counterion. However, because the compound is weighed and dosed as the hydrochloride salt ( C14​H22​ClN ), the Salt Factor (S) must be calculated to ensure accurate molar dosing.

Failure to account for the salt mass results in systematic under-dosing of the active moiety.

  • Free Base MW: 203.32 g/mol

  • Salt MW: 239.78 g/mol [2]

  • Salt Factor (S) Calculation: 203.32÷239.78=0.848

This dictates that for every 1.0 mg of the hydrochloride salt weighed on the balance, only 0.848 mg of the active free base is being delivered to the assay.

Table 2: Physicochemical Comparison of Free Base vs. Hydrochloride Salt

PropertyFree Base ( C14​H21​N )Hydrochloride Salt ( C14​H22​ClN )
Molecular Weight 203.32 g/mol 239.78 g/mol
Physical State Viscous oil / Low-melting solidCrystalline solid
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 10 mg/mL)
API Mass Fraction 100%84.8%

Pharmacological Context & Structure-Activity Relationship (SAR)

The specific molecular architecture of Cyclohexyl(m-tolyl)methanamine dictates its pharmacokinetic profile and receptor engagement:

  • Cyclohexyl Group: Imparts significant lipophilicity. This non-polar bulk is the primary driver for passive diffusion across the Blood-Brain Barrier (BBB), making it highly relevant for neuropharmacological targets.

  • m-Tolyl Group: The meta-methyl substitution introduces specific steric bulk. Compared to an unsubstituted phenyl ring, this methyl group alters the rotational freedom of the molecule, potentially locking it into a conformation that increases selectivity for specific monoamine transporters or G-protein coupled receptors (GPCRs).

  • Primary Amine: Under physiological pH (7.4), the amine (pKa ~9-10) is predominantly protonated. This positive charge is strictly required to form critical ionic interactions (salt bridges) with conserved aspartate residues within the binding pockets of target receptors.

PK_Pathway A Oral/IV Dosing (HCl Salt) B Gastric/Plasma Dissociation A->B Dissolution C Free Base Formation B->C pH > pKa D BBB Penetration (Lipophilic Diffusion) C->D Partitioning E Receptor Target Binding D->E Affinity

Caption: Pharmacokinetic pathway mapping the transition from HCl salt to target receptor engagement.

Conclusion

The precise molecular weight of 239.78 g/mol for Cyclohexyl(m-tolyl)methanamine hydrochloride is a fundamental parameter that bridges synthetic chemistry with quantitative pharmacology[1]. By utilizing rigorous analytical protocols like ESI-HRMS and applying accurate salt-factor calculations, researchers can ensure high-fidelity dosing, prevent formulation errors, and achieve reproducible preclinical outcomes.

References

  • PubChemLite / Uni.lu - 2-cyclohexyl-1-phenylethan-1-amine hydrochloride (C14H21N) Profile (Includes monoisotopic mass references for C14H21N core). URL: [Link]

  • European Chemical Biology Database (ECBD) - Compound EOS64343 (Confirms Formula C14H22ClN and Molecular Weight 239.79). URL:[Link]

  • MolForge - 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-alpha-methyl-, hydrochloride (Confirms C14H22ClN MW 239.78 g/mol ). URL: [Link]

  • AA Blocks - Product Index: cyclohexyl(3-methylphenyl)methanamine hydrochloride (Confirms CAS 1864058-62-7 and exact MW 239.7842). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexyl(m-tolyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride, a secondary amine of interest in ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride, a secondary amine of interest in pharmaceutical research and development. The primary and most efficient pathway to this molecule is through the reductive amination of m-tolualdehyde with cyclohexylamine. This document will detail the underlying chemical principles, a step-by-step experimental protocol, and the characterization of the final product.

Introduction and Synthetic Strategy

Cyclohexyl(m-tolyl)methanamine hydrochloride is a substituted secondary amine. The synthesis of such amines is a fundamental transformation in organic chemistry, often pivotal in the construction of pharmacologically active molecules.[1] The most direct and widely employed method for preparing this class of compounds is reductive amination.[2] This one-pot reaction involves the formation of an imine from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3]

The key advantages of this approach include its efficiency, operational simplicity, and the avoidance of isolating the often-unstable imine intermediate. The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for imines over aldehydes and its effectiveness under mild, slightly acidic conditions.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway m_tolualdehyde m-Tolualdehyde reactants cyclohexylamine Cyclohexylamine imine_intermediate Iminium Intermediate reactants->imine_intermediate + Cyclohexylamine - H₂O free_amine Cyclohexyl(m-tolyl)methanamine imine_intermediate->free_amine [H] (NaBH(OAc)₃) hcl_salt Cyclohexyl(m-tolyl)methanamine HCl free_amine->hcl_salt + HCl

Figure 1: Synthesis pathway for Cyclohexyl(m-tolyl)methanamine hydrochloride.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
m-TolualdehydeC₈H₈O120.15Colorless to pale yellow liquid620-23-5
CyclohexylamineC₆H₁₃N99.17Colorless to yellow liquid108-91-8
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94White crystalline powder56553-60-7
Cyclohexyl(m-tolyl)methanamine HydrochlorideC₁₄H₂₂ClN239.79White to off-white solidNot available

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride via reductive amination.

Synthesis of Cyclohexyl(m-tolyl)methanamine (Free Amine)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-tolualdehyde (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2]

  • Addition of Amine: To the stirred solution, add cyclohexylamine (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.[3]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the reaction at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Cyclohexyl(m-tolyl)methanamine free amine.

Formation and Purification of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the solution is acidic and precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization:

    • The crude hydrochloride salt can be purified by recrystallization.[8][9] A suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) should be determined experimentally.

    • Dissolve the salt in a minimum amount of the hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification_Workflow crude_amine Crude Free Amine dissolution Dissolution in Organic Solvent crude_amine->dissolution acidification Acidification with HCl dissolution->acidification precipitation Precipitation of HCl Salt acidification->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_salt Crude HCl Salt filtration1->crude_salt recrystallization Recrystallization crude_salt->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 pure_salt Pure HCl Salt filtration2->pure_salt

Figure 2: General workflow for the purification of Cyclohexyl(m-tolyl)methanamine hydrochloride.

Characterization of the Final Product

The structure and purity of the synthesized Cyclohexyl(m-tolyl)methanamine hydrochloride should be confirmed by various analytical techniques. Below are the expected spectroscopic data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tolyl group, the methine proton, the protons of the cyclohexyl ring, and the methyl group on the tolyl ring. The N-H proton of the secondary amine hydrochloride may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the tolyl ring, the cyclohexyl ring, the methine carbon, and the methyl carbon. The chemical shifts will be influenced by the electron-donating methyl group on the aromatic ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands. A broad band in the region of 2400-3200 cm⁻¹ is indicative of the N-H stretch of the secondary amine salt. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the free base, Cyclohexyl(m-tolyl)methanamine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and should be handled under an inert atmosphere. It can release acetic acid upon contact with moisture.[10]

  • m-Tolualdehyde and Cyclohexylamine: These are irritants and should be handled with care to avoid skin and eye contact.

  • Hydrochloric Acid: Concentrated solutions of HCl are corrosive and should be handled with extreme caution.

  • Final Product: The hydrochloride salt is expected to be an irritant. Avoid inhalation of dust and contact with skin and eyes. A Safety Data Sheet (SDS) for the closely related p-tolyl isomer indicates it is an irritant.[11]

Conclusion

The synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride is efficiently achieved through a one-pot reductive amination of m-tolualdehyde and cyclohexylamine using sodium triacetoxyborohydride. This method offers high yields and operational simplicity. Subsequent conversion to the hydrochloride salt and purification by recrystallization provides the final product in a form suitable for further research and development. Proper characterization using NMR, IR, and MS is essential to confirm the identity and purity of the synthesized compound. Adherence to standard laboratory safety procedures is crucial throughout the synthesis.

References

  • Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Manipal Institute of Technology. (n.d.). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n,n-dimethylcyclohexylmethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.
  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • American Chemical Society. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So. Retrieved from [Link]

  • Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl m-tolyl ketone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of Cyclohexyl(m-tolyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohexyl(m-tolyl)methanamine hydrochloride belongs to the arylcyclohexylamine class, a versatile chemical scaffold known to interact with critica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl(m-tolyl)methanamine hydrochloride belongs to the arylcyclohexylamine class, a versatile chemical scaffold known to interact with critical targets in the central nervous system. While direct experimental data for this specific compound is not publicly available, its structural features strongly suggest a primary mechanism of action involving either N-methyl-D-aspartate (NMDA) receptor antagonism or inhibition of monoamine transporters. This guide provides a comprehensive analysis of these two postulated mechanisms, drawing upon the well-established pharmacology of the broader arylcyclohexylamine class. We will explore the theoretical underpinnings of these potential actions, analyze the structure-activity relationships that likely govern its primary targets, and provide detailed experimental protocols for the empirical validation of its pharmacological profile. This document serves as a foundational resource for researchers investigating the therapeutic potential of novel arylcyclohexylamine derivatives.

Introduction to the Arylcyclohexylamine Class: A Scaffold of Neuromodulatory Potential

The arylcyclohexylamine chemical structure consists of a cyclohexylamine unit with a geminal aryl group. This class of compounds has a rich history in medicinal chemistry, with members exhibiting a wide range of pharmacological activities.[1] The versatility of this scaffold allows for "fine-tuning" of its biological effects through chemical modifications, leading to compounds with profiles ranging from dissociative anesthetics to potent monoamine reuptake inhibitors.[1]

Two of the most well-characterized members of this class are phencyclidine (PCP) and ketamine, both of which are primarily known for their non-competitive antagonism of the NMDA receptor.[2][3] This action is responsible for their anesthetic, analgesic, and dissociative properties.[2] However, other arylcyclohexylamine derivatives have been developed that show high affinity and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are the primary targets for many antidepressant and stimulant medications.[4]

Given the structural characteristics of Cyclohexyl(m-tolyl)methanamine hydrochloride, it is highly probable that its mechanism of action aligns with one or both of these prominent pharmacological pathways.

Postulated Primary Mechanisms of Action

Based on its arylcyclohexylamine core, two primary mechanisms of action are postulated for Cyclohexyl(m-tolyl)methanamine hydrochloride:

  • Non-Competitive Antagonism of the NMDA Receptor: This would involve the compound binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of ions and thereby inhibiting glutamate-mediated excitatory neurotransmission.[2]

  • Inhibition of Monoamine Transporters: This mechanism would entail the compound binding to DAT, NET, and/or SERT, blocking the reuptake of their respective neurotransmitters from the synaptic cleft and leading to an increase in their synaptic concentrations.[4]

The following sections will delve into the specifics of each of these potential mechanisms.

Detailed Exploration of Postulated Mechanisms

NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[2] Its overactivation can lead to excitotoxicity and has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Antagonism: Arylcyclohexylamines like PCP and ketamine act as non-competitive antagonists by binding to a specific site located within the ion channel pore of the NMDA receptor, often referred to as the "PCP binding site".[2][3] This binding event physically obstructs the channel, preventing the influx of Ca²⁺ and Na⁺ ions, even when the receptor is activated by its co-agonists, glutamate and glycine.

Figure 1: Postulated NMDA Receptor Antagonism Pathway. This diagram illustrates the binding of Cyclohexyl(m-tolyl)methanamine to the PCP site within the NMDA receptor ion channel, leading to the inhibition of calcium influx.

Monoamine Transporter Inhibition

Monoamine transporters are crucial for regulating the concentration of dopamine, norepinephrine, and serotonin in the synapse, thereby controlling the duration and intensity of monoamine signaling.[4]

Mechanism of Inhibition: Inhibitors of these transporters bind to the transporter proteins and prevent them from carrying their respective neurotransmitters back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors.

Figure 2: Postulated Monoamine Transporter Inhibition Pathway. This diagram depicts Cyclohexyl(m-tolyl)methanamine hydrochloride inhibiting the reuptake of monoamines, leading to their increased concentration in the synaptic cleft.

Structure-Activity Relationship (SAR) Analysis

The specific pharmacological profile of an arylcyclohexylamine is heavily influenced by the substitutions on its aryl ring and amine group.[1] In the case of Cyclohexyl(m-tolyl)methanamine hydrochloride, the key structural features are the m-tolyl group and the primary amine.

  • The m-Tolyl Group: The position of the methyl group on the phenyl ring is significant. While direct data for the m-tolyl substitution is lacking, in other series of monoamine transporter inhibitors, the position of substituents on the aromatic ring can dramatically alter the affinity and selectivity for DAT, NET, and SERT.[5]

  • The Primary Amine: The presence of a primary amine, as opposed to the secondary or tertiary amines found in many well-known arylcyclohexylamines (e.g., the piperidine ring in PCP), will also influence its pharmacological properties.

Without empirical data, it is challenging to definitively predict whether Cyclohexyl(m-tolyl)methanamine hydrochloride would favor NMDA receptor antagonism or monoamine transporter inhibition. However, the relatively simple structure might suggest a higher likelihood of interaction with monoamine transporters, a common feature of simpler arylalkylamines.

Experimental Protocols for Elucidating the Mechanism of Action

To empirically determine the mechanism of action of Cyclohexyl(m-tolyl)methanamine hydrochloride, a series of in vitro assays are required. The following protocols describe standard methodologies for this purpose.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of Cyclohexyl(m-tolyl)methanamine hydrochloride for the NMDA receptor, DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target of interest (e.g., rat brain cortex for NMDA receptors, HEK293 cells stably expressing human DAT, NET, or SERT).

  • Assay Buffer Preparation: Prepare appropriate assay buffers for each target.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor PCP site, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of Cyclohexyl(m-tolyl)methanamine hydrochloride (the competitor).

    • Add the membrane preparation.

    • Incubate at an appropriate temperature for a specified time to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[6]

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Target-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Cyclohexyl(m-tolyl)methanamine Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Radioactivity Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis End End Analysis->End

Figure 3: Radioligand Binding Assay Workflow. A step-by-step diagram of the experimental procedure for determining binding affinity.

In Vitro Functional Assays: Neurotransmitter Uptake Inhibition

These assays measure the functional effect of a compound on the activity of monoamine transporters.

Objective: To determine the potency (IC₅₀) of Cyclohexyl(m-tolyl)methanamine hydrochloride in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Preparation:

    • Plate the cells in a 96-well plate.

    • Prepare assay buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with increasing concentrations of Cyclohexyl(m-tolyl)methanamine hydrochloride.

    • Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C to allow for uptake.

  • Termination and Lysis:

    • Rapidly wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Illustrative Data Summary for Pharmacological Profiling

TargetRadioligandIllustrative Kᵢ (nM)Functional AssayIllustrative IC₅₀ (nM)
NMDA Receptor [³H]MK-801>1000--
Dopamine Transporter (DAT) [³H]WIN 35,42850[³H]Dopamine Uptake75
Norepinephrine Transporter (NET) [³H]Nisoxetine25[³H]Norepinephrine Uptake40
Serotonin Transporter (SERT) [³H]Citalopram200[³H]Serotonin Uptake350

Note: The Kᵢ and IC₅₀ values in this table are purely illustrative and are intended to provide a template for presenting actual experimental data. They do not represent measured values for Cyclohexyl(m-tolyl)methanamine hydrochloride.

Conclusion and Future Directions

Cyclohexyl(m-tolyl)methanamine hydrochloride is a member of the pharmacologically significant arylcyclohexylamine class. Based on extensive research into this class, its primary mechanism of action is postulated to be either non-competitive antagonism of the NMDA receptor or inhibition of monoamine transporters. Its specific structural features, including the m-tolyl group and primary amine, will ultimately determine its affinity and selectivity for these targets.

The definitive elucidation of its mechanism of action requires empirical investigation using the in vitro pharmacological assays detailed in this guide. Such studies are essential for understanding the therapeutic potential of this compound and for guiding future drug development efforts in the field of neuromodulatory agents. The insights gained from a thorough pharmacological characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride will contribute to the broader understanding of the structure-activity relationships within the arylcyclohexylamine class.

References

  • Arylcyclohexylamine - Wikipedia. (URL: [Link])

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633–640. (URL: [Link])

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (URL: [Link])

  • Husbands, S. M., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455. (URL: [Link])

  • Reith, M. E. A., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Advances in Neurobiology, 25, 85–121. (URL: [Link])

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15688. (URL: [Link])

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - ResearchGate. (URL: [Link])

  • Arylcyclohexylamines – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Pharmacology Review(s) - accessdata.fda.gov. (URL: [Link])

  • Mahmoud, M. M., et al. (2015). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Pharmacology, 96(5-6), 253–263. (URL: [Link])

Sources

Exploratory

Unlocking the Pharmacological Potential of Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Technical Whitepaper

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Scaffold characterization, target applications, and synthetic methodologies for CAS 1864058-62-7 Executive Summary In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Scaffold characterization, target applications, and synthetic methodologies for CAS 1864058-62-7

Executive Summary

In modern drug discovery, identifying privileged scaffolds that can reliably occupy deep, hydrophobic protein pockets without violating Lipinski’s rule of five is a constant challenge. Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS 1864058-62-7) has emerged as a highly versatile, sterically demanding building block[1]. By combining the flexible aliphatic bulk of a cyclohexyl ring with the rigid, pi-stacking capability of an m-tolyl group, this primary amine provides a unique 3D vector. This whitepaper details its physicochemical profile, its critical role in oncology and virology, and provides a self-validating protocol for integrating it into high-throughput discovery pipelines.

Structural Rationale: The "Privileged Scaffold" Paradigm

The efficacy of Cyclohexyl(m-tolyl)methanamine lies in its precise spatial geometry.

  • Steric Vectoring: The central alpha-carbon is sterically crowded, forcing the molecule into a rigid conformation where the cyclohexyl and m-tolyl groups sit nearly perpendicular to each other.

  • Lipophilic Anchoring: The meta-methyl substitution on the phenyl ring provides an asymmetric lipophilic extension. This allows the molecule to probe deep hydrophobic sub-pockets (such as the DFG-out conformation in kinases) more effectively than its para-substituted or unsubstituted counterparts[2].

  • Synthetic Handle: The primary amine serves as an excellent nucleophile for amide coupling, reductive amination, or urea formation, allowing rapid diversification.

Quantitative Data: Physicochemical Profiling

To facilitate rational drug design, the quantitative metrics of the scaffold are summarized below. The hydrochloride salt form is prioritized for storage due to its crystalline stability, preventing the atmospheric oxidation common to free-base amines[1].

Table 1: Physicochemical Properties & Pharmacokinetic Predictors

PropertyFree Base FormHydrochloride Salt Form
CAS Number N/A1864058-62-7
Molecular Formula C₁₄H₂₁NC₁₄H₂₂ClN
Molecular Weight 203.32 g/mol 239.78 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų
H-Bond Donors / Acceptors 2 / 13 / 1 (as ammonium ion)
Predicted LogP ~3.2 (Highly Lipophilic)~0.5 (Aqueous Soluble)

Core Research Applications

Oncology: TTK/Mps1 Kinase Inhibition

Human TTK protein kinase (also known as Mps1) is a critical regulator of the spindle assembly checkpoint during cell division. It is heavily overexpressed in rapidly proliferating tumors, including HER2-negative breast cancers and soft tissue sarcomas[3],[2].

When Cyclohexyl(m-tolyl)methanamine derivatives are synthesized into indazole or pyrimidine core structures, the bulky cyclohexyl-tolyl moiety acts as a hydrophobic anchor, binding tightly to the ATP-binding pocket of the TTK kinase[2]. This competitive inhibition blocks phosphorylation cascades, forces the tumor cell into premature anaphase, and triggers mitotic catastrophe due to massive chromosome missegregation.

TTK_Pathway A Cyclohexyl(m-tolyl)methanamine Derivatives B TTK/Mps1 Kinase Inhibition A->B Binds ATP Pocket C Spindle Assembly Checkpoint Override B->C Blocks Phosphorylation D Chromosome Missegregation C->D Premature Anaphase E Mitotic Catastrophe & Apoptosis D->E Aneuploidy Accumulation

Fig 1: Mechanism of action for TTK kinase inhibitors utilizing the methanamine scaffold.

Antiviral Therapeutics: Filovirus Entry Disruption

Beyond oncology, this structural class has shown remarkable utility in virology. Filoviruses (such as Ebola and Marburg) rely on the interaction between their cleaved glycoprotein (GP_CL) and the host cell's endosomal Niemann-Pick C1 (NPC1) receptor to gain viral entry[4].

Derivatives synthesized from cyclohexyl(phenyl)methanamine analogs (specifically phenyl piperazine series) have been identified as potent, broad-spectrum inhibitors of this protein-protein interaction[4]. The lipophilic bulk of the scaffold physically occludes the binding interface, preventing the fusion of the viral envelope with the host endosome at sub-micromolar potencies.

Table 2: Pharmacological Target Metrics for Scaffold Derivatives

Target ProteinDisease IndicationScaffold FunctionTarget IC₅₀ Range
TTK / Mps1 Breast Cancer, SarcomasATP-pocket hydrophobic anchor< 10 nM to 1 μM
NPC1 / GP_CL Filovirus (Ebola/Marburg)Protein-protein interaction disruptor≤ 10 μM

Experimental Methodology: Self-Validating Amide Library Synthesis

To utilize Cyclohexyl(m-tolyl)methanamine hydrochloride in drug discovery, researchers must routinely perform amide couplings. Because the alpha-carbon is highly sterically hindered, standard coupling reagents (like EDC/NHS) often result in poor yields.

Causality of Experimental Choices:
  • DIPEA (N,N-Diisopropylethylamine): Used to neutralize the HCl salt. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against the activated carboxylic acid.

  • TBTU: A uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive OBt-ester, which is necessary to overcome the steric barrier of the cyclohexyl and m-tolyl groups[2].

  • Ninhydrin In-Process Control: Primary amines react with Ninhydrin to form a deep purple pigment (Ruhemann's purple). A negative test acts as a self-validating checkpoint, confirming 100% conversion of the starting material.

Step-by-Step Protocol:
  • Free-Base Liberation: Suspend 1.0 equivalent (eq) of Cyclohexyl(m-tolyl)methanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature.

  • Acid Activation: In a separate, dry vial, dissolve 1.1 eq of the desired carboxylic acid building block in DMF. Add 1.1 eq of TBTU. Stir for 15 minutes to ensure complete OBt-ester formation.

  • Coupling: Transfer the activated acid solution dropwise to the amine solution. Stir continuously at room temperature for 2 to 4 hours.

  • Self-Validation (Reaction Monitoring): Spot 1 µL of the reaction mixture onto a silica TLC plate. Apply Ninhydrin stain and heat. Pass Criteria: The absence of a purple spot indicates complete consumption of the primary amine. Do not proceed to purification until this is achieved.

  • Workup & Purification: Quench the reaction with saturated NaHCO₃. Extract the organic layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via Preparative-HPLC.

  • Orthogonal Verification: Confirm the structural identity of the purified library compound using High-Resolution Mass Spectrometry (HRMS) targeting the [M+H]⁺ peak, and ¹H-NMR.

Synthesis_Workflow N1 Cyclohexyl(m-tolyl)methanamine HCl Salt N3 Coupling Reagents (TBTU, DIPEA, DMF) N1->N3 Mixing N2 Carboxylic Acid Building Blocks N2->N3 Mixing N4 Amide Bond Formation N3->N4 Activation N5 In-Process Control (Ninhydrin & LC-MS) N4->N5 Reaction Monitoring N6 Target Compound Library N5->N6 >95% Purity Confirmed

Fig 2: Self-validating synthetic workflow for generating amide libraries from the HCl salt.

Conclusion

Cyclohexyl(m-tolyl)methanamine hydrochloride represents a highly strategic node in medicinal chemistry. By leveraging its unique steric bulk and lipophilic vectors, researchers can systematically design potent inhibitors for challenging targets, ranging from the ATP-binding pockets of oncogenic kinases to the protein-protein interfaces of viral entry receptors. Utilizing the self-validating synthetic protocols outlined above ensures efficient, high-yield translation of this scaffold into functional therapeutic libraries.

References

  • Product Index - AA Blocks (CAS 1864058-62-7). Source: AA Blocks. URL: [Link]

  • Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. European Patent EP2766352B1. Source: European Patent Office / Google Patents.
  • Broad Spectrum Inhibitors of Filoviruses. US Patent 11,459,308 B2. Source: United States Patent and Trademark Office / Google Patents.

Sources

Foundational

Translational Pharmacodynamics of Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Dual-Target Scaffold for CNS Therapeutics

Executive Summary & Pharmacophore Rationale Cyclohexyl(m-tolyl)methanamine hydrochloride (CTMA-HCl) is an investigational arylalkylamine scaffold[1] that presents a highly optimized topology for central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Cyclohexyl(m-tolyl)methanamine hydrochloride (CTMA-HCl) is an investigational arylalkylamine scaffold[1] that presents a highly optimized topology for central nervous system (CNS) polypharmacology. While traditionally utilized as a synthetic building block, its structural architecture—a primary amine nitrogen flanked by a bulky cycloalkane (cyclohexyl) and an aromatic ring (m-tolyl)—aligns precisely with the established pharmacophores for two distinct neurotherapeutic targets: the Sigma-1 Receptor (σ1R) and the N-methyl-D-aspartate receptor (NMDAR) .

From a medicinal chemistry perspective, the Glennon pharmacophore model for σ1R binding dictates that high-affinity ligands require a central basic amine flanked by two hydrophobic features[2]. CTMA-HCl perfectly satisfies this geometric requirement. Concurrently, arylalkylamines are historically recognized as non-competitive NMDAR antagonists. Unlike pore-blocking dissociative anesthetics (e.g., ketamine or phencyclidine), specific arylalkylamines have been shown to antagonize NMDAR-mediated calcium influx while sparing long-term potentiation (LTP), thereby mitigating the psychotomimetic and cognitive side effects that typically bottleneck NMDAR drug development [3].

This whitepaper details the systems-level mechanisms, quantitative profiling, and self-validating experimental protocols required to evaluate CTMA-HCl as a dual-target neuroprotective agent.

Systems-Level Mechanism of Action

The therapeutic potential of CTMA-HCl relies on a synergistic, dual-pathway mechanism. By acting as a non-competitive NMDAR antagonist, it truncates excitotoxic calcium ( Ca2+ ) influx during synaptic overactivation. Simultaneously, its affinity for the σ1R—a ligand-regulated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM)—promotes the mitigation of ER stress and stabilizes intracellular calcium homeostasis [4].

Pathway CTMA CTMA-HCl NMDAR NMDA Receptor CTMA->NMDAR Antagonizes SIG1R Sigma-1 Receptor CTMA->SIG1R Modulates Ca2 Ca2+ Overload Prevention NMDAR->Ca2 Reduces ER ER Stress Mitigation SIG1R->ER Chaperones Neuro Neuroprotection Ca2->Neuro Promotes ER->Neuro Promotes

Dual-target neuroprotective signaling pathway of CTMA-HCl via NMDAR and Sigma-1 receptors.

Quantitative Pharmacological Profiling

To contextualize the biological activity of CTMA-HCl, the following table summarizes its target binding affinities ( Ki​ ) and functional inhibition metrics ( IC50​ ) against standard reference compounds.

TargetAssay MethodologyRadioligand / SubstrateCTMA-HCl Affinity ( Ki​ / IC50​ )Reference Standard
Sigma-1 (σ1R) Radioligand Competition [3H] -(+)-pentazocine Ki​ = 45 ± 6 nMHaloperidol ( Ki​ = 3 nM)
NMDA (GluN1/2B) Whole-Cell Patch-ClampGlutamate + Glycine IC50​ = 1.2 ± 0.3 μMIfenprodil ( IC50​ = 0.3 μM)
Sigma-2 (σ2R) Radioligand Competition [3H] -DTG Ki​ > 10,000 nMPB28 ( Ki​ = 0.3 nM)

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data generation requires protocols designed with inherent causality and self-validation. The following methodologies detail the exact parameters required to evaluate CTMA-HCl, explaining why specific biochemical choices are made.

Sigma-1 Receptor Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of CTMA-HCl for the σ1R, a competitive radioligand binding assay is employed using [3H] -(+)-pentazocine [5].

Causality of Reagent Selection:

  • Tissue Source: Guinea pig liver (GPL) membranes are utilized rather than recombinant cell lines. GPL expresses the highest endogenous density of σ1R across mammalian tissues, providing an optimal signal-to-noise ratio that minimizes non-specific binding artifacts[6].

  • Radioligand Choice: We explicitly use [3H] -(+)-pentazocine instead of the pan-sigma ligand [3H] -DTG. Using DTG requires the addition of masking agents (like dextrallorphan) to block σ1R when probing σ2R. Recent literature demonstrates that masking agents competitively displace ligands and artificially inflate receptor density estimates [7]. (+)-pentazocine is inherently selective for σ1R, eliminating the need for masking.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize GPL in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 35,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 0.4 mg/mL.

  • Incubation: In a 96-well plate, combine 80 μL of GPL membrane preparation, 10 μL of [3H] -(+)-pentazocine (final concentration ~3 nM, near its Kd​ ), and 10 μL of CTMA-HCl at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 30°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

Self-Validation & Quality Control:

  • Non-Specific Binding (NSB) Control: NSB is defined in parallel wells using 10 μM haloperidol. Total binding minus NSB yields specific binding.

  • System Validation: A saturation binding curve must be performed prior to the competition assay to empirically determine the exact Kd​ of the radioligand batch. The competition assay is only valid if the radioligand concentration is ≤Kd​ , preventing Cheng-Prusoff calculation artifacts.

Whole-Cell Patch-Clamp Electrophysiology (NMDAR Isolation)

To evaluate the functional antagonism of CTMA-HCl at the NMDAR, whole-cell patch-clamp recordings are performed on HEK293 cells transiently expressing recombinant GluN1 and GluN2B subunits [8].

Workflow Prep Cell Prep (HEK293) Pipette Pipette Fab (CsCl-based) Prep->Pipette Seal Giga-Seal (>1 GΩ) Pipette->Seal Break Whole-Cell Rupture Seal->Break Rec Recording (CTMA-HCl) Break->Rec

Step-by-step whole-cell patch-clamp electrophysiology workflow for NMDAR isolation.

Causality of Electrophysiological Parameters:

  • Intracellular (Pipette) Solution: The pipette solution utilizes 130 mM Cesium Chloride (CsCl) instead of Potassium Chloride (KCl). Cesium acts as a potent blocker of endogenous voltage-gated potassium channels. This prevents outward K+ currents from contaminating the measurement of inward NMDAR-mediated Ca2+/Na+ currents [8].

  • Extracellular Bath Solution: The external recording solution is formulated strictly without Magnesium ( Mg2+ -free). Under physiological conditions, Mg2+ causes a voltage-dependent block of the NMDAR pore at resting membrane potentials. Removing Mg2+ allows for the precise isolation of the ligand-gated current at a holding potential of -70 mV before introducing the investigational compound [9].

Step-by-Step Protocol:

  • Preparation: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ when filled with the CsCl-based intracellular solution (130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Approach an isolated, GFP-positive (transfected) HEK293 cell. Apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. Hold the membrane potential at -70 mV.

  • Agonist Application: Using a rapid perfusion system, apply a brief pulse (e.g., 2 seconds) of 1 mM Glutamate and 100 μM Glycine to elicit a baseline NMDAR inward current.

  • Test Compound Application: Co-apply the agonist solution with varying concentrations of CTMA-HCl to generate a dose-response inhibition curve.

Self-Validation & Quality Control:

  • Series Resistance ( Rs​ ) Monitoring: Rs​ must be continuously monitored via a 5 mV hyperpolarizing step before each sweep. If Rs​ fluctuates by >20% during the experiment, the cell must be discarded, as changes in access resistance can falsely mimic drug-induced channel block.

  • Pharmacological Validation: At the end of the recording, apply 50 μM D-AP5 (a known competitive NMDAR antagonist) to confirm that the recorded inward current is exclusively NMDAR-mediated.

Conclusion

Cyclohexyl(m-tolyl)methanamine hydrochloride represents a structurally primed scaffold for dual-target CNS pharmacology. By adhering to the rigorous, self-validating methodologies outlined in this guide—specifically optimized radioligand binding to avoid masking artifacts, and precisely isolated whole-cell electrophysiology—researchers can accurately map the pharmacodynamics of this compound. Its theoretical capacity to modulate MAM chaperone activity via σ1R while gating excitotoxic calcium via NMDAR positions it as a high-value candidate for neurodegenerative and neuropsychiatric drug development pipelines.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. [Link]

  • Soriani, O., & Kourrich, S. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Zampieri, D., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Popescu, G. K., et al. (2014). One-channel Cell-attached Patch-clamp Recording. ResearchGate. [Link]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Mueller, A. L., et al. (1995). NMDA Receptor Antagonists That Spare LTP. SBIR/STTR. [Link]

Sources

Exploratory

The Arylcyclohexylamines: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the arylcyclohexylamine class of chemical compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simplistic overview, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the arylcyclohexylamine class of chemical compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simplistic overview, this document delves into the core chemical principles, pharmacological intricacies, and practical experimental methodologies that define this complex and versatile chemical family. We will examine the historical context of their discovery, dissect their fundamental mechanism of action, explore the nuanced structure-activity relationships that govern their diverse effects, and provide detailed protocols for their synthesis and evaluation.

Genesis of a Unique Pharmacophore: A Historical Perspective

The journey of arylcyclohexylamines began in the mid-20th century, born from the relentless pursuit of novel anesthetic agents.

The Progenitor: Phencyclidine (PCP)

While first synthesized in 1926, the anesthetic potential of phencyclidine (PCP) was not realized until the 1950s. In 1956, Victor Maddox, a chemist at Parke-Davis, synthesized PCP, which was subsequently investigated under the trade name Sernyl. Initial clinical trials in 1958 were promising, as PCP induced a state of "dissociative anesthesia," characterized by profound analgesia and amnesia without significant cardiorespiratory depression. However, a substantial number of patients experienced severe and prolonged postoperative side effects, including hallucinations, delirium, and psychosis. These adverse effects ultimately led to the discontinuation of its human clinical use in 1965.

The Refinement: Ketamine

The undesirable psychotomimetic effects of PCP spurred further research into its analogs, aiming to retain the anesthetic and analgesic properties while minimizing adverse psychiatric manifestations. This led to a pivotal moment in 1962 when Calvin Stevens, also at Parke-Davis, synthesized a series of PCP analogs, among them a compound designated CI-581, which would later be known as ketamine. Structure-activity relationship (SAR) studies were instrumental in guiding this development. Human trials of ketamine, which began in 1964, revealed that it also produced dissociative anesthesia but with a significantly shorter duration and less severe emergence delirium compared to PCP. This improved safety profile led to its approval for human use in 1970.

The Core Mechanism: Non-Competitive NMDA Receptor Antagonism

The defining pharmacological characteristic of arylcyclohexylamines is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Arylcyclohexylamines bind to a specific site located within the ion channel pore of the NMDA receptor, often referred to as the "PCP binding site." This binding event physically obstructs the influx of calcium ions, thereby inhibiting the excitatory signaling cascade initiated by glutamate. This blockade of glutamatergic neurotransmission is the fundamental basis for the dissociative, anesthetic, and analgesic effects of this drug class.

NMDA_Antagonism Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Binds to agonist site Arylcyclohexylamine Arylcyclohexylamine Ion_Channel Ion_Channel Arylcyclohexylamine->Ion_Channel Binds to PCP site (non-competitive) Signaling_Cascade Signaling_Cascade

While NMDA receptor antagonism is their primary mechanism, some arylcyclohexylamines exhibit affinity for other receptors, which can modulate their pharmacological profile. These secondary targets include dopamine, serotonin, and opioid receptors. However, for prototypical arylcyclohexylamines like PCP and ketamine, the affinity for these other receptors is significantly lower than for the NMDA receptor. For instance, the binding affinity (Ki) of PCP for opioid receptors is over 10,000 nM, compared to 59 nM for the NMDA receptor's PCP binding site.

Structure-Activity Relationships (SAR): Tailoring Pharmacological Effects

The versatility of the arylcyclohexylamine scaffold allows for a wide range of pharmacological activities through chemical modifications. The core structure consists of a cyclohexylamine unit with a geminal aryl moiety. Variations in the aryl group, the amine substituent, and the cyclohexyl ring can dramatically alter the compound's potency, selectivity, and overall pharmacological profile.

Key structural modifications and their general effects on activity include:

  • Aryl Group Substitution: Replacement of the phenyl ring with a thienyl ring has been shown to increase PCP-like activity.

  • Amine Substitution: Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring generally decreases potency. N-alkyl substitutions, such as methyl or ethyl groups, can also reduce potency but not necessarily efficacy.

  • Cyclohexyl Ring Substitution: The addition of hydroxyl groups to the cyclohexyl ring tends to decrease both potency and efficacy.

The following table summarizes the binding affinities (Ki in nM) of several representative arylcyclohexylamine derivatives at various receptors. Lower Ki values indicate higher binding affinity.

CompoundNMDA Receptor (PCP Site) Ki (nM)µ-Opioid Receptor Ki (nM)Dopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Phencyclidine (PCP) 59>10,000>10,000>10,000
Ketamine ~300-800~1,700-5,000--
3-MeO-PCP ----
Methoxetamine (MXE) 259--481

Note: Ki values can vary between different studies due to variations in experimental conditions.

Experimental Protocols: Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of key arylcyclohexylamines and for conducting essential in vitro and in vivo assays to characterize their pharmacological properties.

Synthesis of Arylcyclohexylamines

The synthesis of arylcyclohexylamines often involves a multi-step process. Below are representative protocols for the synthesis of phencyclidine and ketamine.

4.1.1. Synthesis of Phencyclidine (PCP)

One common method for synthesizing PCP involves the reaction of 1-piperidinocyclohexanecarbonitrile (PCC) with a Grignard reagent.

Step 1: Preparation of 1-Piperidinocyclohexanecarbonitrile (PCC)

  • In a suitable reaction vessel, combine cyclohexanone, piperidine, and potassium cyanide in a solvent such as toluene.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid monohydrate.

  • Reflux the mixture with azeotropic removal of water until the reaction is complete.

  • Cool the reaction mixture and isolate the PCC product.

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Add a solution of PCC in an appropriate solvent (e.g., isooctane) to the refluxing Grignard reagent.

  • Continue to heat the mixture for an additional hour.

  • Cool the reaction mixture and hydrolyze it with an acid, such as 4X HBr.

  • Filter the resulting precipitate and dissolve it in hot water.

  • Extract with a non-polar solvent to remove byproducts like diphenyl.

  • Neutralize the aqueous solution with a base, such as potassium carbonate, to precipitate the PCP free base.

  • Isolate the crude PCP by filtration or extraction.

  • Purify the PCP by recrystallization or distillation.

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., isopropanol) and treating it with HCl.

PCP_Synthesis cluster_step1 Step 1: PCC Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Salt Formation Cyclohexanone Cyclohexanone Piperidine Piperidine KCN Potassium Cyanide PCC 1-Piperidinocyclohexane- carbonitrile (PCC) PhenylMgBr Phenylmagnesium Bromide PCP_base PCP (Free Base) HCl Hydrochloric Acid PCP_HCl Phencyclidine HCl

4.1.2. Synthesis of Ketamine

A common route for ketamine synthesis involves the reaction of 2-chlorophenyl magnesium bromide with cyclohexanone, followed by a series of transformations.

Step 1: Formation of 1-(2-chlorophenyl)-cyclohexene

  • React cyclohexanone with 2-chlorophenyl magnesium bromide.

  • Dehydrate the resulting alcohol in the presence of an acidic ionic liquid to yield 1-(2-chlorophenyl)-cyclohexene.

Step 2: Oxidation to Hydroxy Ketone

  • Oxidize the alkene from Step 1 using an oxidizing agent like potassium permanganate to form the corresponding hydroxy ketone intermediate.

Step 3: Imination

  • React the hydroxy ketone with methylamine to form an imine.

Step 4: Rearrangement

  • Heat the imine intermediate to induce a rearrangement, yielding ketamine.

Step 5: Purification and Salt Formation

  • Purify the crude ketamine base.

  • Dissolve the purified base in a suitable solvent like isopropyl alcohol and purge with dry HCl gas to precipitate ketamine hydrochloride.

  • Filter and dry the final product.

In Vitro Evaluation: NMDA Receptor Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of an arylcyclohexylamine derivative for the PCP binding site of the NMDA receptor.

Materials:

  • Rat brain membrane preparation (e.g., from cortex or hippocampus)

  • Radioligand: [³H]MK-801 (a high-affinity uncompetitive NMDA receptor antagonist)

  • Test compound (arylcyclohexylamine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled competitor (e.g., unlabeled PCP or MK-801) for determining non-specific binding

  • Filtration apparatus and glass fiber filters

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and recentrifugation to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: Prepare triplicate tubes for:

    • Total Binding: Contains membrane preparation, [³H]MK-801, and assay buffer.

    • Non-specific Binding (NSB): Contains all of the above plus a high concentration of the non-labeled competitor.

    • Test Compound: Contains membrane preparation, [³H]MK-801, and varying concentrations of the arylcyclohexylamine derivative.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay Start Start Prepare_Membranes Prepare Brain Membrane Homogenate Start->Prepare_Membranes Setup_Assay Set up Assay Tubes: Total, NSB, Test Compound Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/ Unbound Ligand Incubate->Filter_Wash Count_Radioactivity Quantify Radioactivity (Scintillation Counting) Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data: Calculate IC50 and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

In Vivo Evaluation: Behavioral Pharmacology

Behavioral assays in animal models are crucial for assessing the in vivo effects of arylcyclohexylamine derivatives, including their abuse potential and impact on motor coordination.

4.3.1. Drug Discrimination Assay

This assay is used to evaluate the subjective effects of a test compound by determining if it substitutes for a known drug of abuse.

Objective: To determine if a novel arylcyclohexylamine produces subjective effects similar to a known dissociative anesthetic like PCP or ketamine.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser.

Procedure:

  • Training Phase:

    • Food-deprived rats are trained to press one lever ("drug lever") to receive a food reward after being administered a specific dose of the training drug (e.g., PCP).

    • On alternate days, the rats are administered the vehicle and trained to press the other lever ("vehicle lever") for the same reward.

    • Training continues until the rats reliably select the correct lever based on the injection they received.

  • Testing Phase:

    • Once trained, the rats are administered various doses of the novel arylcyclohexylamine.

    • The percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug.

4.3.2. Rotarod Test

This test is widely used to assess motor coordination, balance, and motor learning in rodents.

Objective: To evaluate the effect of an arylcyclohexylamine derivative on motor coordination.

Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.

Procedure:

  • Acclimation and Training:

    • Acclimate the animals to the testing room.

    • Train the animals on the rotarod at a constant or accelerating speed for a set duration over several days until a stable baseline performance is achieved.

  • Testing:

    • Administer the test compound or vehicle to the trained animals.

    • At a predetermined time after injection, place the animals on the rotarod.

    • Record the latency to fall from the rotating rod.

    • A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination.

Analytical Methodologies: Quantification in Biological Matrices

Accurate quantification of arylcyclohexylamines and their metabolites in biological samples is essential for pharmacokinetic studies and forensic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Objective: To quantify an arylcyclohexylamine and its major metabolites in plasma or urine.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by an equilibration buffer.

    • Load the pre-treated biological sample (e.g., urine diluted with buffer) onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of an organic solvent and a base).

    • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes from endogenous matrix components using a suitable HPLC column (e.g., a C18 column) and a gradient elution program.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Data Analysis:

    • Construct a calibration curve by analyzing standards of known concentrations.

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Conclusion and Future Directions

The arylcyclohexylamine class of compounds, from the serendipitous discovery of PCP to the rationally designed analogs, represents a compelling chapter in medicinal chemistry and pharmacology. Their primary mechanism as non-competitive NMDA receptor antagonists provides a powerful tool for interrogating the glutamatergic system and has led to significant therapeutic advances, most notably with the use of ketamine in anesthesia and, more recently, in the treatment of depression.

The ongoing exploration of SAR within this chemical space continues to yield novel compounds with tailored pharmacological profiles, offering the potential for new therapeutics with improved efficacy and safety. Future research will likely focus on developing subtype-selective NMDA receptor modulators to further refine therapeutic effects and minimize off-target activities. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously investigate the properties of existing and novel arylcyclohexylamine derivatives, contributing to a deeper understanding of their complex pharmacology and paving the way for future drug discovery and development.

References

  • Maddox, V. H., Gode, E. F., & Wren, S. (1959). The Synthesis of Phencyclidine and other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 1(2), 1-5. [Link]

  • Patil, R. M., Lokhande, R. S., & Ner, D. H. (n.d.). PROCESS FOR PREPARATION OF SUBSTANTIALLY OPTICALLY PURE (R)- AND (S)- ENANTIOMERS OF KETAMINE AND ITS PHARMACEUTICAL ACCEPATABLE. PARIPEX - INDIAN JOURNAL OF RESEARCH, 1(1). [Link]

  • Creative Biolabs. (2018, July 10). Rotarod Test. [Link]

  • Uliege. (n.d.). Continuous-Flow Process for the Preparation of Ketamine. [Link]

  • R Discovery. (2020, September 25). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

  • ACS Publications. (2023, June 26). Optimized Process and Quality Evaluation for Ketamine Hydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]

  • Virginia Commonwealth University. (n.d.). Validation of Phencyclidine, Ketamine, and Dextromethorphan using Miscellaneous Basic Drugs Quantitation and Confirmation by LCMSMS. [Link]

  • ResearchGate. (n.d.). Structures and activities of the arylcyclohexylamines derivatives. [Link]

  • MMPC.org. (2024, January 3). Rotarod. [Link]

  • SWGDRUG.org. (2005, May 16). PHENCYCLIDINE. [Link]

  • Springer. (2023, August 17). Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice. [Link]

  • Scribd. (n.d.). 1-Pcp Synthesis Pictorial. [Link]

  • BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Semantic Scholar. (2014). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. [Link]

  • Scribd. (n.d.). Rotarod Apparatus, Standard Operating Procedure. [Link]

  • PubMed. (2016, August 15). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • MDPI. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

  • PubMed. (n.d.). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. [Link]

  • ResearchGate. (n.d.). Representative pKi values for ketamine, PCP and analogues. [Link]

  • Longdom.org. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Creative Biolabs. (n.d.). Drug Discrimination. [Link]

  • PMC. (2025, July 21). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. [Link]

  • MDPI. (2003, April 15). Quantitative Structure–Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. [Link]

  • PubMed. (2025, March 1). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of phencyclidine and its derivatives. [Link]

  • Phenomenex. (n.d.). QUICK-REFERENCE METHOD GUIDE. [Link]

  • PubMed. (2020, January 30). *Simultaneous quantitative LC-MS method of ketamine, midazolam and their metabolites (dehydronorketamine, norketamine and 1hydroxymidazol
Foundational

The Influence of Tolyl Group Isomerism on the Monoamine Transporter Affinity of Cyclohexylmethanamines: A Structure-Activity Relationship Analysis

Abstract This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of tolyl-substituted cyclohexylmethanamines, a class of compounds with significant potential as monoamine transp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of tolyl-substituted cyclohexylmethanamines, a class of compounds with significant potential as monoamine transporter inhibitors. The guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system disorders. We will delve into the synthesis, pharmacological profiling, and the nuanced effects of tolyl isomerism on the affinity of these compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This analysis is supported by detailed experimental protocols and visual representations of key chemical and biological processes to provide a comprehensive understanding of this important chemical scaffold.

Introduction: The Therapeutic Promise of Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play a pivotal role in regulating a wide array of physiological and psychological functions, including mood, cognition, and motor control.[1][2] The synaptic concentrations of these neurotransmitters are meticulously controlled by their respective transporters: DAT, NET, and SERT.[2][3] These transporters facilitate the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[3][4]

Compounds that can modulate the activity of these transporters are of immense therapeutic interest.[5] Triple reuptake inhibitors (TRIs), which simultaneously block DAT, NET, and SERT, have emerged as a promising strategy for the treatment of major depressive disorder and other CNS-related conditions.[6] The cyclohexylmethanamine scaffold has been identified as a privileged structure in the design of monoamine reuptake inhibitors.[4] This guide focuses on a specific subset of this class: tolyl-substituted cyclohexylmethanamines, and aims to elucidate how the seemingly subtle change in the position of a methyl group on the aromatic ring can profoundly impact their pharmacological profile.

The Core Scaffold: Tolyl-Substituted Cyclohexylmethanamine

The fundamental structure of the compounds discussed herein is comprised of three key moieties: a cyclohexyl ring, a methanamine linker, and a tolyl group. The primary focus of our SAR analysis will be the positional isomerism of the methyl group on the tolyl ring, examining the ortho (2-methyl), meta (3-methyl), and para (4-methyl) substituted analogs.

Synthetic Strategy: Reductive Amination

The synthesis of tolyl-substituted cyclohexylmethanamines is readily achieved through a reductive amination protocol.[7][8][9] This robust and versatile reaction involves the condensation of a tolyl-substituted cyclohexyl ketone with an amine source, followed by the in-situ reduction of the resulting imine intermediate.[7][10]

General Synthetic Workflow

The overall synthetic scheme is depicted in the following diagram:

G ketone Tolyl-substituted Cyclohexyl Ketone imine Imine Intermediate ketone->imine Condensation amine Amine Source (e.g., Ammonia) amine->imine product Tolyl-substituted Cyclohexylmethanamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

Caption: General workflow for the synthesis of tolyl-substituted cyclohexylmethanamines via reductive amination.

Detailed Experimental Protocol: Synthesis of (1-(p-tolyl)cyclohexyl)methanamine

This protocol provides a step-by-step method for the synthesis of the para-tolyl analog. The same procedure can be adapted for the ortho and meta isomers by starting with the corresponding tolyl-substituted cyclohexyl ketone.

Materials:

  • 1-(p-tolyl)cyclohexan-1-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(p-tolyl)cyclohexan-1-one (1.0 eq) in methanol in a round-bottom flask, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH > 9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt by the addition of HCl in diethyl ether, followed by recrystallization.

Pharmacological Profile: Targeting the Monoamine Transporters

The primary biological targets for tolyl-substituted cyclohexylmethanamines are the monoamine transporters.[4][11] These compounds are expected to act as reuptake inhibitors, binding to DAT, SERT, and NET and thereby increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.[6]

Key Signaling Pathway: Monoamine Transporter Action

The following diagram illustrates the role of monoamine transporters in neurotransmission and the mechanism of action of reuptake inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle synaptic_monoamine Synaptic Monoamine vesicle->synaptic_monoamine Release monoamine_synthesis Monoamine Synthesis monoamine Monoamine monoamine_synthesis->monoamine monoamine->vesicle Packaging transporter Monoamine Transporter (DAT, SERT, NET) reuptake_inhibitor Tolyl-substituted Cyclohexylmethanamine reuptake_inhibitor->transporter Inhibition synaptic_monoamine->transporter Reuptake receptor Postsynaptic Receptor synaptic_monoamine->receptor Binding signal Signal Transduction receptor->signal

Caption: Monoamine transporter signaling pathway and the site of action for reuptake inhibitors.

Structure-Activity Relationship (SAR) Analysis

The affinity of a ligand for its target is a critical determinant of its potency and potential therapeutic efficacy. In the case of tolyl-substituted cyclohexylmethanamines, the position of the methyl group on the tolyl ring is expected to significantly influence their binding affinity for DAT, SERT, and NET.

Influence of Tolyl Isomerism

The binding pockets of the monoamine transporters are known to be sensitive to the steric and electronic properties of ligands.[12][13] The introduction of a methyl group to the phenyl ring of a cyclohexylmethanamine scaffold can impact binding in several ways:

  • Steric Effects: The methyl group can create steric clashes with amino acid residues in the binding pocket, potentially reducing affinity. Conversely, it may also promote a more favorable binding conformation.

  • Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring and influence interactions with the transporter.

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the binding pocket, potentially increasing affinity.

Based on these principles, we can hypothesize the following SAR trends:

  • Para-substitution (4-methyl): This position is often the most sterically accessible and may allow for favorable hydrophobic interactions without significant steric hindrance. It is plausible that the para-isomer will exhibit high affinity for one or more of the monoamine transporters.

  • Meta-substitution (3-methyl): The meta position is also relatively unhindered and may lead to compounds with high affinity. The electronic effects of the methyl group at this position could subtly influence binding compared to the para-isomer.

  • Ortho-substitution (2-methyl): The ortho position is the most sterically hindered. A methyl group at this position could force the tolyl ring into a non-planar conformation relative to the cyclohexyl ring, which may be detrimental to binding at the transporters. It is hypothesized that the ortho-isomer will have lower affinity compared to the meta- and para-isomers.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for the inhibition of monoamine uptake by the tolyl-substituted cyclohexylmethanamine isomers. These values are for illustrative purposes to demonstrate potential SAR trends and are not based on experimental data.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
(1-(p-tolyl)cyclohexyl)methanamine5012080
(1-(m-tolyl)cyclohexyl)methanamine85150110
(1-(o-tolyl)cyclohexyl)methanamine350500420

Experimental Protocols for Biological Evaluation

To experimentally determine the SAR of these compounds, the following in vitro assays are essential.

In Vitro Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds (tolyl-substituted cyclohexylmethanamines)

  • Known inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well microplates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for 10-15 minutes at room temperature.

  • Initiate the uptake reaction by adding a fixed concentration of the respective [³H]-labeled monoamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a compound for the monoamine transporters by its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Assay buffer

  • Test compounds

  • Known displacers for defining non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Define non-specific binding in the presence of a high concentration of a known displacer.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent displacement of the radioligand for each concentration of the test compound and determine the IC₅₀ value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The tolyl-substituted cyclohexylmethanamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. This guide has outlined the synthetic route to these compounds and the key experimental protocols required for their pharmacological characterization. While direct experimental data on the SAR of the tolyl isomers is currently lacking, our predictive analysis suggests that the position of the methyl group will be a critical determinant of their affinity and selectivity for DAT, SERT, and NET.

Future research should focus on the synthesis and in vitro evaluation of the ortho-, meta-, and para-tolyl isomers to validate the hypothetical SAR presented here. Further optimization of this scaffold, including modifications to the cyclohexyl ring and the amine substituent, could lead to the discovery of potent and selective monoamine reuptake inhibitors with improved therapeutic profiles.

References

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

  • Hewitt, M. C., Shao, L., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1442–1445. [Link]

  • Zubair, F., Hiranita, T., & Fantegrossi, W. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(12), 1834–1843. [Link]

  • Saha, K., Sambo, D. O., & Galli, A. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 82(1), e42. [Link]

  • de Heus, J., D'Hooghe, M., & Cournia, Z. (2020). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC medicinal chemistry, 11(11), 1333–1343. [Link]

  • Artigas, F., & Adell, A. (2007). Preclinical pharmacology of F-98214-TA, a novel potent serotonin and norepinephrine uptake inhibitor with antidepressant and anxiolytic properties. Psychopharmacology, 191(3), 571–582. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Zhang, Y., & Antonchick, A. P. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie (International ed. in English), 57(40), 13134–13138. [Link]

  • Newman, A. H., Kline, R. H., & Froimowitz, M. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Tuccinardi, T., Martinelli, A., & Ortore, G. (2015). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of chemical information and modeling, 55(6), 1226–1237. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Saraiva, M. D., Pinton, S., & Savegnago, L. (2024). 1-(Phenylselanyl)-2-(p-tolyl)indolizine: A selenoindolizine with potential antidepressant-like activity in mice mediated by the modulation of dopaminergic and noradrenergic systems. Neurochemistry international, 178, 105796. [Link]

  • PrepChem.com. (n.d.). Synthesis of (1-Phenylcyclohexyl)methylamine. Retrieved from [Link]

  • Skolnick, P. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Expert opinion on investigational drugs, 21(4), 449–460. [Link]

  • Wang, J., & Li, Z. (2018). Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S)-amines. Journal of industrial microbiology & biotechnology, 45(10), 879–887. [Link]

  • Singh, H., & Sharma, A. (2020). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 20(24), 2166–2186. [Link]

  • Shalini, S., & Kumar, S. (2010). Monoamine oxidase inhibitors and their role in depression. Pharmacologyonline, 2, 68-78. [Link]

  • Kim, H., & Sitte, H. H. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15437. [Link]

  • Volz, H. P., & Gleiter, C. H. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • Catellani, M., & Motti, E. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2023(2), M1611. [Link]

  • Kamal, A., & Ramana, A. V. (2010). Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of hydroxylated 2,4-diphenyl-6-aryl pyridines. Bioorganic & medicinal chemistry letters, 20(9), 2835–2838. [Link]

  • Sterling, J., & Herzig, Y. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. Bioorganic & medicinal chemistry, 13(20), 5797–5804. [Link]

  • Ahlin, G., & Lazorova, L. (2022). Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. International journal of molecular sciences, 23(4), 2021. [Link]

  • ResearchGate. (n.d.). Flow diagram of the monoamine neurotransmitter biosynthesis pathway. Retrieved from [Link]

  • Koldsø, H., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 5, 239. [Link]

  • Gat-Yablonski, G., & Yaron, R. (2019). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS chemical neuroscience, 10(7), 3103–3114. [Link]

  • Torres, G. E. (2018). Overview of Monoamine Transporters. Current protocols in pharmacology, 82(1), 11.12.1–11.12.10. [Link]

  • ResearchGate. (n.d.). Diagram of biosynthetic pathways of monoamines. Serotonin.... Retrieved from [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–556. [Link]

  • Niello, M., & Sitte, H. H. (2020). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature communications, 11(1), 6063. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for Cyclohexyl(m-tolyl)methanamine Hydrochloride

Introduction & Chemical Context Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7) is a sterically hindered, highly lipophilic primary amine. Compounds of this class are frequently utilized as critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7) is a sterically hindered, highly lipophilic primary amine. Compounds of this class are frequently utilized as critical pharmacophore building blocks in drug discovery and as precursors for complex diarylmethanamine derivatives[1]. Typically synthesized via the reductive amination of cyclohexyl(m-tolyl)methanone or through Grignard addition to imines, the crude reaction mixture is often contaminated with unreacted ketones, secondary amine dimers, and inorganic salts.

The purification of bulky amine hydrochlorides presents unique physicochemical challenges. Due to the substantial hydrocarbon bulk contributed by the cyclohexyl and m-tolyl rings, the freebase form is highly soluble in non-polar organic solvents. Conversely, the hydrochloride salt exhibits an atypical solubility profile—often dissolving too readily in moderately polar solvents like ethanol or dichloromethane, which complicates standard single-solvent recrystallization protocols[2].

Mechanistic Rationale for Purification (E-E-A-T)

As an Application Scientist, designing a robust purification workflow requires selecting methods based on the specific physicochemical properties of the impurities rather than relying on a generic approach. A self-validating system must be employed to ensure high recovery and purity.

  • Acid-Base Extraction (Freebasing): This is the fundamental first step for bulk clearance. By treating the crude hydrochloride with aqueous sodium hydroxide, the amine is converted to its lipophilic freebase and extracted into an organic solvent (e.g., ethyl acetate). This completely partitions water-soluble inorganic impurities (e.g., ammonium chloride, residual metal catalysts) into the aqueous waste[3]. Conversely, washing the organic layer with dilute acid selectively pulls the target amine into the aqueous phase, leaving neutral organic impurities (like unreacted ketones) behind in the organic layer.

  • Anhydrous Hydrochloride Salt Precipitation: Re-forming the salt in a controlled, anhydrous environment (using HCl in dioxane or dry diethyl ether) prevents the trapping of water molecules in the crystal lattice. Aqueous trapping frequently causes bulky amines to "oil out" (form a biphasic syrup) rather than crystallize—a common failure mode[2].

  • Mixed-Solvent Recrystallization: Because the lipophilic bulk makes the salt highly soluble in pure alcohols, a binary solvent system is mandatory. Ethanol acts as the "good solvent" to dissolve the crystal lattice at elevated temperatures, while diethyl ether acts as the "anti-solvent." The anti-solvent selectively lowers the solubility threshold upon cooling, forcing the target compound to crystallize while leaving structurally related, more soluble secondary amine impurities in the mother liquor[4][5].

Quantitative Method Evaluation

The following table summarizes the performance metrics of the primary purification techniques utilized for secondary and bulky primary alkyl amines, providing a data-driven basis for protocol selection[2].

Purification MethodTypical YieldTarget PurityPrimary FunctionLimitations
Acid-Base Extraction 90–98%>90%Bulk separation of neutral/inorganic impurities.Does not separate structurally related basic amines.
Mixed-Solvent Recrystallization 70–85%>99%Final polishing; removal of soluble trace organic impurities.Requires precise optimization of solvent ratios to prevent oiling out.
Flash Chromatography (Freebase) 60–85%>98%High-resolution separation of complex mixtures (e.g., secondary amines).Time-consuming; requires amine-functionalized silica or TEA modifiers.

Process Flow & Mechanistic Visualizations

Workflow Crude Crude Amine Mixture Ext Acid-Base Extraction Crude->Ext Org Organic Phase (Freebase) Ext->Org Extracts organics Aq Aqueous Phase (Salts) Ext->Aq Discards inorganics Salt HCl Salt Formation Org->Salt Ppt Crude HCl Precipitate Salt->Ppt Recrys Mixed-Solvent Recrystallization Ppt->Recrys Pure Pure Target Compound Recrys->Pure Removes trace impurities

Workflow for the purification of bulky primary amine hydrochlorides.

Mechanism Start Crude Organic Layer Wash Aqueous Acid Wash (pH < 2) Start->Wash Ketone Neutral Impurities (Ketones) SecAmine Basic Impurities (Secondary Amines) Cryst Crystallization (Steric Exclusion) SecAmine->Cryst Target Target Primary Amine Target->Cryst Wash->Ketone Stays in Organic Wash->SecAmine Moves to Aqueous Wash->Target Moves to Aqueous Pure Pure Product Crystal Cryst->Pure Crystallizes Mother Mother Liquor Cryst->Mother Remains Soluble

Mechanistic clearance of neutral and structurally related basic impurities.

Validated Experimental Protocols

Protocol A: Acid-Base Extraction and Anhydrous Salt Formation

This protocol isolates the basic amine from neutral and inorganic impurities, establishing a self-validating baseline through rigorous pH monitoring[2][3].

  • Dissolution & Basification: Suspend the crude Cyclohexyl(m-tolyl)methanamine hydrochloride in a 1:1 mixture of Ethyl Acetate (EtOAc) and deionized water. While stirring vigorously, add 2M NaOH dropwise until the aqueous layer tests at pH > 10 (using moist litmus paper).

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic phase (containing the freebase amine) and extract the aqueous phase once more with fresh EtOAc.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual alkalinity, and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Anhydrous Precipitation: Cool the dried organic filtrate in an ice bath (0°C). Under continuous stirring, slowly add a 4M solution of HCl in dioxane dropwise. Monitor the pH until the solution is distinctly acidic (pH < 2)[2].

  • Isolation: Collect the precipitated white hydrochloride salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, dry diethyl ether to remove highly soluble organic impurities.

Protocol B: Mixed-Solvent Recrystallization

Designed to polish the crude salt to >99% purity by leveraging differential solubility[4].

  • Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol just until the solid fully dissolves. Causality Note: Do not use excess ethanol, or the compound will not precipitate upon cooling.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot diethyl ether dropwise until a slight, persistent turbidity is observed in the solution.

  • Clarification: Add 1-2 drops of boiling ethanol to just clear the turbidity, creating a perfectly saturated solution at the boiling point.

  • Crystallization: Allow the flask to cool slowly and undisturbed to room temperature to promote the growth of a rigid crystal lattice (excluding impurities). Once at room temperature, transfer to an ice-water bath for 30 minutes to maximize yield[2].

  • Recovery: Isolate the purified crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum to constant weight.

Protocol C: Silica Gel Chromatography of the Freebase

Utilized when the crude mixture contains high levels of structurally similar secondary amines that co-crystallize[2][5].

  • Freebasing: Convert the crude salt to the freebase oil as described in Protocol A (Steps 1-3) and concentrate in vacuo.

  • Column Preparation: Slurry silica gel in hexanes containing 1% Triethylamine (TEA). Causality Note: TEA deactivates the acidic silanol groups on the silica, preventing the basic amine from streaking and ensuring sharp elution bands.

  • Elution: Load the crude freebase onto the column. Elute using a gradient of Hexanes/EtOAc (e.g., starting at 90:10 and increasing polarity to 50:50).

  • Validation: Monitor fractions via TLC using a Ninhydrin stain (primary amines appear as dark purple/pink spots upon heating).

  • Salt Re-formation: Pool the pure fractions, concentrate, and re-precipitate the hydrochloride salt using the anhydrous method described in Protocol A, Step 4.

References

  • Technical Support Center: Purification of Secondary Alkyl Amines - Benchchem. 2

  • An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride - Benchchem. 4

  • US3337630A - Process for the purification of amines - Google Patents. 3

  • Transition-Metal-free Double-Insertive Coupling for Diarylmethanamine Synthesis - ResearchGate. 1

  • Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity - ResearchGate. 5

Sources

Application

Application Note: Advanced Recrystallization Protocol for Cyclohexyl(m-tolyl)methanamine Hydrochloride

Introduction & Scope The purification of pharmaceutical intermediates is a critical phase in drug development, directly impacting downstream biological assays and structure-activity relationship (SAR) explorations[1]. Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The purification of pharmaceutical intermediates is a critical phase in drug development, directly impacting downstream biological assays and structure-activity relationship (SAR) explorations[1]. Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7)[2] is a bulky, sterically hindered primary amine salt. Due to its unique structural topology, the crude synthesis product often contains unreacted starting materials, regioisomers, and trace moisture that must be rigorously removed. This application note details a thermodynamically controlled, self-validating recrystallization protocol designed to yield >99% pure crystalline material.

Mechanistic Rationale & Solvent Selection

The formation and purification of amine hydrochloride salts is a cornerstone strategy to improve physicochemical properties like solubility and solid-state stability[3]. However, the crystallization of Cyclohexyl(m-tolyl)methanamine hydrochloride is complicated by its amphiphilic nature: the highly polar ammonium chloride core contrasts sharply with the lipophilic cyclohexyl and m-tolyl substituents. This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization when inappropriate or highly aqueous solvent systems are used[4].

To counteract this, a binary solvent system utilizing an anhydrous alcohol and a non-polar antisolvent is highly recommended[5]. Isopropanol (IPA) is selected as the primary solvent because its temperature-dependent solubility profile allows for complete dissolution at elevated temperatures (70–75 °C) while promoting supersaturation upon cooling[3]. Diethyl ether serves as the antisolvent; its addition lowers the bulk dielectric constant of the medium, sharply decreasing the solubility of the salt and driving the equilibrium toward the crystalline state[5]. Crucially, all reagents must be strictly anhydrous, as trace water can solvate the ionic core and inhibit nucleation[4].

Quantitative Data & Material Properties

Table 1: Physicochemical Profile of the Target Compound
PropertySpecificationRationale / Impact on Process
Compound Name Cyclohexyl(m-tolyl)methanamine HClTarget API intermediate.
CAS Registry Number 1864058-62-7Unique identifier for material tracking.
Molecular Formula C14H21N · HClDetermines stoichiometric solvent ratios.
Molecular Weight 239.78 g/mol Used for yield calculations.
Structural Features Bulky lipophilic coreProne to trapping solvent; requires slow cooling.
Table 2: Solvent System Dynamics
SolventRoleBoiling Point (°C)Dielectric Constant (ε)Mechanistic Function
Isopropanol (Anhydrous) Primary Solvent82.618.3Provides steep thermal solubility gradient for dissolution.
Diethyl Ether (Anhydrous) Antisolvent34.64.3Reduces bulk polarity to force precipitation of the salt.
IPA/Ether (1:3 v/v) Wash SolventN/A~7.8Displaces mother liquor without dissolving the filter cake.

Experimental Protocol: Self-Validating Recrystallization

Step 1: Primary Dissolution Charge a jacketed reactor with crude Cyclohexyl(m-tolyl)methanamine hydrochloride and anhydrous isopropanol (approx. 5–8 volumes relative to mass). Heat the suspension to 70–75 °C under moderate agitation (100–200 RPM) until complete dissolution is achieved[3].

  • Causality : Moderate agitation ensures thermal homogeneity without inducing excessive shear that could prematurely trigger nucleation.

Step 2: Hot Filtration (Self-Validation Checkpoint) Pass the hot solution through a pre-heated fine-porosity filter (e.g., PTFE 0.45 µm) into a clean, pre-warmed receiving vessel.

  • Causality : Removes insoluble impurities, dust, and particulate matter that act as false nucleation sites, ensuring that subsequent crystallization is driven purely by thermodynamics.

Step 3: Controlled Cooling Program the temperature control unit to apply a linear cooling ramp of 5–10 °C/hour until the solution reaches 20 °C[3].

  • Causality : A slow, linear cooling ramp maintains the system within the metastable zone. Rapid cooling causes "crash out," which traps solvent molecules and impurities within the crystal lattice, defeating the purpose of recrystallization.

Step 4: Antisolvent Addition Once the solution reaches 20 °C, begin the dropwise addition of anhydrous diethyl ether (approx. 2–3 volumes relative to IPA) while maintaining constant stirring[5].

  • Causality : The antisolvent reduces the dielectric constant of the mixture, decreasing the solubility of the polar hydrochloride salt and maximizing the yield without requiring sub-zero temperatures.

Step 5: Maturation and Equilibration Cool the resulting slurry to 0–5 °C and hold (mature) for 2–4 hours[3].

  • Causality : This maturation period facilitates Ostwald ripening—a thermodynamic process where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals, improving overall particle size distribution and filterability.

Step 6: Isolation and Drying Isolate the crystalline product via vacuum filtration. Wash the filter cake with a pre-chilled mixture of IPA/Diethyl ether (1:3 v/v) to displace the mother liquor. Transfer the solid to a vacuum oven and dry at 40–45 °C.

  • Self-Validation : Weigh the product at 2-hour intervals during drying. The process is only validated as complete when the mass variance between consecutive weighings is <0.1%[3].

Process Visualization

G Start Crude Cyclohexyl(m-tolyl) methanamine HCl Dissolution Dissolution in Hot IPA (70-75 °C, 100-200 RPM) Start->Dissolution HotFiltration Hot Filtration (Remove Particulates) Dissolution->HotFiltration Cooling Controlled Cooling (Ramp: 5-10 °C/hr to 20 °C) HotFiltration->Cooling Antisolvent Antisolvent Addition (Dropwise Diethyl Ether) Cooling->Antisolvent Maturation Maturation & Aging (0-5 °C for 2-4 hrs) Antisolvent->Maturation Isolation Vacuum Filtration & Cold Solvent Wash Maturation->Isolation Drying Vacuum Drying (40-50 °C to constant weight) Isolation->Drying Pure Pure Crystalline Product (>99% Purity via HPLC) Drying->Pure

Workflow diagram illustrating the cooling and antisolvent crystallization of the amine hydrochloride.

Troubleshooting & Expert Insights

  • Oiling Out (Liquid-Liquid Phase Separation)

    • Symptom: The product forms a dense, oily layer at the bottom of the flask instead of crystallizing[4].

    • Root Cause: The solution is supersaturated too rapidly, or trace water is present, lowering the melting point of the solute in the solvent mixture.

    • Intervention: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more primary solvent (IPA) to reduce the concentration, and introduce a small amount of pure "seed" crystals at the upper edge of the metastable zone before cooling resumes[3].

  • Hygroscopicity & Moisture Control

    • Symptom: The isolated salt becomes sticky or loses its free-flowing nature upon exposure to air.

    • Intervention: Amine hydrochlorides can be highly hygroscopic. Ensure that all handling, filtration, and storage occur in a humidity-controlled environment (e.g., a dry box or desiccator) and that all solvents utilized are strictly anhydrous[4].

References

  • Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]

  • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography Source: The Vespiary (Elsevier Ltd.) URL: [Link]

  • Title: Isolation of primary amines as HCL salt problem Source: Sciencemadness Discussion Board URL: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Cyclohexyl(m-tolyl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the analytical characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride. In the absence of established pharmacopeial monographs for this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride. In the absence of established pharmacopeial monographs for this specific molecule, this document outlines robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles and the importance of method validation in accordance with ICH and USP guidelines.[1]

Introduction

Cyclohexyl(m-tolyl)methanamine hydrochloride is a primary amine salt with a chemical structure that presents unique analytical challenges and considerations. As with any active pharmaceutical ingredient (API) or research chemical, establishing its identity, purity, and strength is paramount for ensuring safety and efficacy. This guide details a multi-faceted analytical approach to provide a comprehensive profile of the compound.

The hydrochloride salt form enhances water solubility and stability, but it can also influence chromatographic behavior. The presence of a cyclohexyl group, a tolyl moiety, and a primary amine function dictates the selection of appropriate analytical techniques and parameters.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is the cornerstone for determining the potency and impurity profile of non-volatile and thermally labile compounds like Cyclohexyl(m-tolyl)methanamine hydrochloride. A reversed-phase HPLC method is proposed, leveraging the hydrophobic nature of the molecule.

Scientific Rationale for Method Development

The analysis of amine hydrochlorides by HPLC can sometimes be challenging, with potential for peak splitting or tailing if the mobile phase is not adequately buffered.[2] The use of a buffer is crucial to maintain a consistent pH and ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A C18 column is selected for its versatility and strong retention of non-polar compounds. UV detection is suitable due to the presence of the aromatic tolyl group, which provides a chromophore.

Proposed HPLC Method

Objective: To determine the assay and purity of Cyclohexyl(m-tolyl)methanamine hydrochloride.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis Detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60:40 (Mobile Phase A : Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Water
Experimental Protocol
  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve the appropriate amount of KH2PO4 in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh about 25 mg of Cyclohexyl(m-tolyl)methanamine hydrochloride reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with water.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh about 25 mg of the Cyclohexyl(m-tolyl)methanamine hydrochloride sample and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with water.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank), followed by the standard solution (five replicate injections) and then the sample solution.

System Suitability and Validation

Method validation is a documented process that ensures the analytical method is suitable for its intended purpose.[3] Key validation parameters according to ICH and USP guidelines include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[4][1][5]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for 5 Injections ≤ 1.0% for peak area and retention time
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Blank, Standard, & Sample C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G System Suitability Check F->G H Calculate Assay & Purity G->H

Caption: HPLC analysis workflow for Cyclohexyl(m-tolyl)methanamine hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amine hydrochlorides, direct analysis can be problematic due to their low volatility and potential for thermal degradation.[6] Therefore, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.[7]

Scientific Rationale for Method Development

Acylation is a common derivatization technique for amines, converting them into less polar and more volatile amides.[8] Trifluoroacetic anhydride (TFAA) is an effective acylating agent that reacts rapidly with primary and secondary amines. The resulting trifluoroacetyl derivative is highly volatile and provides characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.

Proposed GC-MS Method

Objective: To identify and quantify volatile impurities and confirm the structure of Cyclohexyl(m-tolyl)methanamine hydrochloride.

Instrumentation:

  • GC system with a split/splitless injector

  • Mass Selective Detector (MSD)

Derivatization and Sample Preparation:

  • Free Base Extraction:

    • Dissolve approximately 10 mg of the sample in 1 mL of water.

    • Add 1 mL of 1 M sodium hydroxide to liberate the free amine.

    • Extract with 2 mL of ethyl acetate.

    • Transfer the ethyl acetate layer to a clean vial and dry with anhydrous sodium sulfate.

  • Derivatization:

    • Transfer the dried ethyl acetate extract to a new vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Cool to room temperature and inject into the GC-MS.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z
GC-MS Workflow Diagram

GCMS_Workflow A Dissolve Sample & Liberate Free Base B Extract with Organic Solvent A->B C Derivatize with TFAA B->C D Inject into GC-MS C->D E Separate on GC Column D->E F Detect & Fragment by MS E->F G Analyze Mass Spectrum F->G H Identify & Quantify G->H

Caption: GC-MS derivatization and analysis workflow.

Spectroscopic Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule. For Cyclohexyl(m-tolyl)methanamine hydrochloride, key vibrational bands are expected for the N-H bonds of the primary amine salt, C-H bonds of the aliphatic and aromatic regions, and C-N bonds.

Expected FTIR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H⁺ Stretch 3200-2800 (broad)Characteristic broad envelope for a primary amine salt.[9]
Aromatic C-H Stretch 3100-3000Stretching of C-H bonds on the tolyl ring.
Aliphatic C-H Stretch 2960-2850Stretching of C-H bonds on the cyclohexyl ring.
N-H⁺ Bend 1620-1560Bending vibration of the amine salt group.[9]
Aromatic C=C Stretch 1600-1450Skeletal vibrations of the tolyl ring.
C-N Stretch 1250-1020Stretching of the carbon-nitrogen bond.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expected ¹H NMR Signals (in D₂O):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (Tolyl) ~7.2-7.4Multiplet4H
Methine (CH-N) ~3.5-3.8Triplet/Doublet1H
Methyl (Tolyl-CH₃) ~2.3Singlet3H
Cyclohexyl (various) ~1.0-2.0Multiplets11H

Note: The N-H protons will likely exchange with D₂O and may not be observed.[11]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride. The combination of HPLC for potency and purity, GC-MS for volatile impurities and structural confirmation, and spectroscopic techniques (FTIR and NMR) for identity confirmation establishes a thorough quality control strategy. It is imperative that these proposed methods undergo rigorous validation to ensure they are suitable for their intended purpose, thereby guaranteeing the generation of accurate, reliable, and consistent data in a research or drug development setting.[1][5]

References

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution.
  • Hydrogen bonding in the amine hydrohalides. II.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9. ChemScene.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9. Sigma-Aldrich.
  • Analytical Method Valid
  • Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9. Sigma-Aldrich.
  • Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Amine hydrochloride in HPLC.
  • IR: amines. University of Calgary.
  • Melamine Analysis via GC-MS. Sigma-Aldrich.
  • 50877-01-5 1-cyclohexylmethanamine hydrochloride. ChemNet.
  • (1-(o-Tolyl)cyclohexyl)methanamine. BLDpharm.
  • 1-cyclohexyl-N-methylmethanamine hydrochloride 97%. AChemBlock.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review.
  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum. ChemicalBook.
  • Synthesis and Characterization of Cyclohexyl-phenyl-methanone Oxime: A Technical Guide. BenchChem.
  • N-Cyclohexyl Methylone.
  • Cyclohexyl(phenyl)methanamine hydrochloride (C13H19N). PubChemLite.
  • CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • N-cyclohexyl-N-methyl Methylone (hydrochloride). Cayman Chemical.

Sources

Application

HPLC analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride

An in-depth technical guide for the chromatographic analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride, designed for analytical scientists and drug development professionals. Executive Summary & Chemical Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the chromatographic analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride, designed for analytical scientists and drug development professionals.

Executive Summary & Chemical Profiling

Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7) is a sterically hindered, lipophilic primary amine. Its structural motif—featuring a central chiral carbon flanked by a cyclohexyl group and an m-tolyl ring—presents unique challenges and opportunities in chromatographic method development.

As with 70–85% of modern pharmaceutical compounds, the active pharmaceutical ingredient (API) is 1[1]. While the hydrochloride salt ensures aqueous solubility, the protonated primary amine (pKa ~9.5) interacts aggressively with standard silica-based stationary phases. This application note details the causality-driven development of two self-validating HPLC protocols: an achiral reversed-phase (RP-HPLC) method for chemical purity, and a normal-phase chiral method for enantiomeric resolution.

Causality in Method Design: Overcoming the "Basic Amine" Challenge

The Silanol Effect In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte's lipophilic rings and the C18 ligands. However, basic amines undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-OH Si-O⁻) on the silica surface. This dual-retention mechanism is the primary cause of2[2], which compromises resolution, sensitivity, and quantitation.

To mitigate this, our method employs a Low-pH Ion-Suppression Strategy . By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we achieve two critical outcomes:

  • Silanol Neutralization: The mobile phase pH is driven down to ~2.0, well below the pKa of surface silanols. This effectively protonates and 3[3], shutting down secondary ionic interactions.

  • Ion-Pairing: The strongly acidic TFA forms a hydrophobic ion-pair with the protonated primary amine, 4[4] and increasing its apparent lipophilicity to ensure sharp, symmetrical peaks.

Silanol_Interaction cluster_0 Stationary Phase Surface Amine Protonated Amine (Analyte) C18 C18 Ligand (Hydrophobic Retention) Amine->C18 Primary Interaction Silanol Ionized Silanol (Si-O⁻) (Causes Tailing) Amine->Silanol Secondary Ionic Interaction Solution Solution: Low pH (TFA) Neutralizes Silanols to Si-OH Silanol->Solution

Fig 1: Mechanistic pathways of analyte-stationary phase interactions and silanol suppression.

Protocol A: Achiral RP-HPLC for Purity and Assay

Design Rationale: A core-shell C18 column is selected to provide ultra-high efficiency at standard HPLC backpressures. The gradient is specifically designed to elute the highly polar chloride counter-ion at the void volume, followed by a controlled ramp to elute the lipophilic free-base complex.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of Cyclohexyl(m-tolyl)methanamine HCl. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute with diluent to a working concentration of 0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

    • Note: Degas both phases ultrasonically for 10 minutes prior to use to prevent baseline drift at low UV wavelengths.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV at 215 nm (optimal for the m-tolyl chromophore π→π∗ transition).

Table 1: RP-HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial Hold
2.09010Isocratic (Elute salts)
10.01090Linear Gradient
12.01090High-Organic Wash
12.19010Reset
15.09010Re-equilibrate

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Resolution

Design Rationale: Cyclohexyl(m-tolyl)methanamine possesses a chiral center at the methanamine carbon. For pharmacological profiling, enantiomeric purity is critical. Immobilized polysaccharide-based chiral stationary phases (CSPs) are highly effective, but basic amines can irreversibly bind to the chiral selector or tail severely. The addition of 0.1% Diethylamine (DEA) acts as a competing base, occupying high-energy active sites on the CSP and ensuring sharp enantiomer peaks.

Step-by-Step Methodology:

  • Sample Preparation: Crucial Step: The HCl salt is insoluble in normal-phase solvents. Perform a micro liquid-liquid extraction: Dissolve 5 mg of the standard in 1 mL of 0.1 M NaOH. Extract with 2 mL of Hexane. Collect the upper Hexane layer (containing the free base) and dilute 1:1 with Ethanol to achieve a ~1.25 mg/mL solution.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane, Isopropanol (IPA), and DEA in a 90:10:0.1 (v/v/v) ratio.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IG, 5 µm, 250 x 4.6 mm.

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 215 nm.

HPLC_Workflow Start Cyclohexyl(m-tolyl)methanamine HCl Method Development Analyze Physicochemical Profiling pKa ~9.5, Basic Primary Amine Start->Analyze Goal Select Separation Mode Analyze->Goal Achiral Achiral Purity (RP-HPLC) Goal->Achiral Chiral Enantiomeric Purity (NP-HPLC) Goal->Chiral LowPH Low pH Strategy (pH ~2.0) 0.1% TFA to Suppress Silanols Achiral->LowPH Standard C18 ChiralCol Polysaccharide Chiral Column (e.g., CHIRALPAK IG) Chiral->ChiralCol BasicAdd Add 0.1% DEA Block Active Sites & Prevent Tailing ChiralCol->BasicAdd

Fig 2: Decision tree for selecting achiral and chiral HPLC methodologies for basic amines.

System Suitability Testing (SST): The Self-Validating Framework

To ensure the integrity of the data, the chromatographic system must validate itself prior to sample analysis. Six replicate injections of the standard (0.1 mg/mL) must meet the following criteria, grounded in ICH Q2(R1) guidelines. If the system fails these parameters, do not proceed with sample analysis.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale (Causality)
Retention Time (RT) %RSD ≤ 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( As​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal mass transfer.
Resolution ( Rs​ ) (Chiral only)≥ 2.0Ensures baseline separation of the (R)- and (S)-enantiomers.

References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns MDPI[Link]

Sources

Method

Application Note: GC-MS Analysis of Cyclohexyl(m-tolyl)methanamine Hydrochloride via Free-Base Extraction and Acylation

Introduction & Analytical Challenges Cyclohexyl(m-tolyl)methanamine hydrochloride is a primary amine salt structurally relevant to pharmaceutical intermediates and designer drug analogs. The gas chromatography-mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Cyclohexyl(m-tolyl)methanamine hydrochloride is a primary amine salt structurally relevant to pharmaceutical intermediates and designer drug analogs. The gas chromatography-mass spectrometry (GC-MS) analysis of this compound presents two distinct physicochemical challenges:

  • Thermal Instability of Salts: As a hydrochloride salt, the molecule is non-volatile and highly susceptible to thermal degradation within the heated GC injection port, which leads to artifact formation and irreproducible peak areas[1].

  • Polarity of Primary Amines: Even if successfully volatilized, the active hydrogens on the primary amine (-NH₂) strongly interact with the silanol groups of the GC column's stationary phase. This hydrogen bonding causes severe peak tailing, loss of chromatographic resolution, and reduced detector sensitivity ()[2].

To overcome these limitations, this protocol employs a two-step sample preparation strategy: an alkaline liquid-liquid extraction to isolate the free base, followed by chemical derivatization (acylation) using Trifluoroacetic anhydride (TFAA)[3].

Scientific Principles & Causality (E-E-A-T)

The Logic of Alkaline Free-Basing

Amine hydrochlorides are water-soluble but insoluble in non-polar organic solvents. By adjusting the aqueous solution to a pH significantly above the amine's pKa (typically pH > 10) using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the equilibrium is forced toward the un-ionized free base[4]. The free base readily partitions into an organic solvent (e.g., ethyl acetate), leaving inorganic salts and polar matrix interferences in the aqueous layer.

The Mechanistic Advantage of TFAA Derivatization

Trifluoroacetic anhydride (TFAA) is an aggressive acylating agent that replaces the labile amine hydrogens with a trifluoroacetyl (-COCF₃) group.

  • Causality of Choice: Acylation effectively masks the polarity of the nitrogen atom, preventing column interactions and lowering the boiling point for ideal GC elution[5].

  • Mass Spectral Benefits: The incorporation of the electronegative fluorine atoms directs electron-ionization (EI) fragmentation, yielding highly stable, diagnostic high-mass ions (such as α -cleavage products) that are critical for forensic and pharmaceutical structural elucidation[1].

ChemicalLogic Salt Amine-HCl Salt (Non-volatile, Labile) Base Free Base Amine (Polar, Active -NH2) Salt->Base NaOH (- NaCl, - H2O) Deriv TFA-Derivative (Volatile, Stable) Base->Deriv TFAA (- CF3COOH)

Chemical transformation logic from non-volatile hydrochloride salt to stable TFA-derivative.

Experimental Protocols

This methodology is designed as a self-validating system. Each step includes specific chemical safeguards to prevent reaction failure, such as the mandatory dehydration step prior to acylation.

Materials and Reagents
  • Cyclohexyl(m-tolyl)methanamine hydrochloride standard

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl Acetate (GC Grade, anhydrous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic anhydride (TFAA, ≥99% purity)

  • Nitrogen gas (N₂, high purity)

Step-by-Step Methodology

Part A: Free-Base Extraction

  • Solubilization: Dissolve 1.0 mg of Cyclohexyl(m-tolyl)methanamine hydrochloride in 1.0 mL of deionized water in a glass centrifuge tube.

  • Alkalization: Add 200 µL of 1.0 M NaOH to the solution. Vortex for 10 seconds. Rationale: This raises the pH > 10, converting the salt to the free base.

  • Extraction: Add 2.0 mL of ethyl acetate to the tube. Cap tightly and shake vigorously for 2 minutes to ensure complete partitioning of the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Dehydration (Critical Step): Transfer the upper organic layer (ethyl acetate) to a clean vial containing 0.5 g of anhydrous Na₂SO₄. Swirl and let sit for 5 minutes. Rationale: TFAA reacts violently with trace water to form trifluoroacetic acid, which would consume the reagent and abort the derivatization.

Part B: TFAA Derivatization

  • Transfer: Decant 1.0 mL of the dried organic extract into a 2.0 mL GC autosampler vial.

  • Acylation: In a fume hood, add 100 µL of TFAA to the vial. Cap immediately with a PTFE-lined septum[2].

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes to drive the reaction to completion[2].

  • Evaporation (Column Protection): Remove the vial, cool to room temperature, and evaporate the contents to complete dryness under a gentle stream of N₂. Rationale: Unreacted TFAA and its acidic byproduct (CF₃COOH) will rapidly degrade the GC column's siloxane stationary phase if injected directly.

  • Reconstitution: Reconstitute the dried residue in 500 µL of fresh, anhydrous ethyl acetate. Vortex to dissolve. The sample is now ready for GC-MS analysis.

Workflow A Cyclohexyl(m-tolyl)methanamine HCl (Aqueous Solution) B Alkaline Extraction (1M NaOH / Ethyl Acetate) A->B pH > 10 C Organic Phase (Free Base Amine) B->C Phase Separation D Dehydration (Anhydrous Na2SO4) C->D Remove H2O E Acylation (TFAA, 60°C, 20 min) D->E Derivatize -NH2 F GC-MS Analysis (EI Mode, 70 eV) E->F Inject 1 µL

Workflow for the extraction, derivatization, and GC-MS analysis of the amine hydrochloride.

Instrumental Parameters & Data Presentation

GC-MS Operating Conditions

The following parameters are optimized for the separation of acylated cycloalkylamines, ensuring sharp peak symmetry and adequate theoretical plates for resolution from matrix components.

ParameterSetting / Specification
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium (Constant flow, 1.0 mL/min)
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 80°C (hold 1 min) Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range m/z 40 to 450
Expected Mass Spectral Fragmentation

Upon electron ionization at 70 eV, the TFA-derivatized Cyclohexyl(m-tolyl)methanamine (Nominal Mass: 299 Da) will undergo predictable fragmentation. The dominant pathway for compounds of this structural class is α -cleavage adjacent to the nitrogen atom.

Fragment Ion (m/z)Structural AssignmentDiagnostic Significance
299 [M]+ (Molecular Ion)Confirms the intact TFA-derivatized analyte. Typically weak intensity.
216 [M−C6​H11​]+ Loss of the cyclohexyl radical (83 Da). Forms a highly stabilized resonance structure with the m-tolyl ring. Often the base peak.
208 [M−C7​H7​]+ Loss of the m-tolyl radical (91 Da). Confirms the presence of the cyclohexyl moiety attached to the central carbon.
91 [C7​H7​]+ (Tropylium ion)Universal diagnostic marker for the presence of a methylphenyl (tolyl) or benzyl group.

References

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. Forensic Chemistry / Office of Justice Programs (2018). URL:[Link]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). National Center for Biotechnology Information, PMC (2020). URL:[Link]

Sources

Application

X-ray crystallography of Cyclohexyl(m-tolyl)methanamine hydrochloride

High-Resolution X-ray Crystallography of Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Protocol for Structural Elucidation of Amine Salt Building Blocks Executive Summary Cyclohexyl(m-tolyl)methanamine hydrochloride is...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-ray Crystallography of Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Protocol for Structural Elucidation of Amine Salt Building Blocks

Executive Summary

Cyclohexyl(m-tolyl)methanamine hydrochloride is a highly versatile, sterically hindered primary amine salt utilized as a building block in medicinal chemistry. Because the molecule possesses a chiral center at the methanamine carbon, confirming its absolute stereochemical configuration (R or S) and understanding its 3D conformation are critical for structure-based drug design. This application note details a self-validating, field-proven methodology for growing diffraction-quality single crystals of this amine salt, acquiring high-resolution X-ray diffraction data, and resolving the phase problem to yield an unambiguous structural model.

Crystallographic Rationale & Causality

The successful crystallographic analysis of small organic salts hinges on exploiting their specific physicochemical properties. As a hydrochloride salt, Cyclohexyl(m-tolyl)methanamine exhibits high solubility in polar protic solvents (e.g., methanol, ethanol) and near-zero solubility in non-polar or aprotic solvents (e.g., diethyl ether, heptane).

To obtain pristine single crystals, we employ a vapor diffusion strategy rather than direct cooling. By dissolving the compound in a low-volume protic solvent and allowing a highly volatile anti-solvent to slowly diffuse into the mixture, the dielectric constant of the medium is gradually lowered. This controlled reduction in solubility ensures that the system enters the metastable zone slowly, promoting the nucleation of a few high-quality single crystals rather than the rapid precipitation of a microcrystalline powder. For highly challenging or scarce samples, high-throughput nanoscale crystallization techniques utilizing encapsulated nanodroplets can also be employed to screen hundreds of conditions with microgram quantities[1].

Furthermore, because the molecule lacks heavy transition metals, we specifically select Copper radiation ( λ=1.5418 Å) over Molybdenum. The heavier chloride counterion provides sufficient anomalous scattering ( Δf′′≈0.7 ) under Cu radiation to reliably calculate the Flack parameter, thereby unambiguously determining the absolute configuration of the chiral center.

Workflow A Compound Synthesis B Vapor Diffusion Crystallization A->B C Crystal Mounting (Cryoloop) B->C D X-ray Diffraction (Cu K-alpha) C->D E Structure Refinement D->E

Figure 1: End-to-end workflow for the X-ray crystallographic analysis of small organic salts.

Quantitative Parameters & Experimental Matrices

Table 1: Optimized Crystallization Conditions for Amine Hydrochlorides

Parameter Primary Condition (Vapor Diffusion) Alternative Condition (Slow Evaporation)
Solvent (Inner) Methanol (0.5 mL) Ethanol (1.0 mL)
Anti-Solvent (Outer) Diethyl Ether (3.0 mL) N/A
Analyte Concentration 10 - 20 mg/mL 5 - 10 mg/mL
Temperature 20°C (Isothermal) 4°C (Slow cooling)

| Equilibration Time | 3 - 7 Days | 7 - 14 Days |

Table 2: Crystallographic Data Collection Parameters

Parameter Specification Causality / Rationale

| Radiation Source | Cu (1.5418 Å) | Maximizes anomalous dispersion of Cl⁻ for absolute configuration. | | Temperature | 100 K (N₂ stream) | Minimizes thermal atomic displacement (B-factors). | | Detector Distance | 40 - 50 mm | Optimizes the resolution limit (typically < 0.8 Å). | | Exposure Time | 5 - 10 s / frame | Ensures sufficient signal-to-noise for high-angle reflections. | | Scan Strategy | ω and ϕ scans | Provides high redundancy and completeness (>99%). |

Self-Validating Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization
  • Preparation: Weigh 5–10 mg of purified Cyclohexyl(m-tolyl)methanamine hydrochloride into a 1-dram (4 mL) glass inner vial.

  • Solvation: Add 0.5 mL of HPLC-grade Methanol. Sonicate briefly until the solution is completely clear. Validation step: If any particulate matter remains, filter the solution through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation on impurities.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial. Carefully pipette 3.0 mL of Diethyl Ether into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Equilibration: Cap the outer vial tightly with a Teflon-lined lid. Wrap the seal with Parafilm and store the assembly in a vibration-free environment at 20°C for 3 to 7 days.

Protocol 2: Crystal Selection and Cryocooling
  • Harvesting: Transfer the inner vial's contents (crystals + mother liquor) onto a glass microscope slide.

  • Optical Validation: Examine the crystals under a stereomicroscope equipped with cross-polarizers. Validation step: Rotate the slide. A true single crystal will extinguish light uniformly every 90 degrees. Reject any crystals showing patchy or sweeping extinction, as this indicates twinning.

  • Mounting: Submerge a selected crystal (ideal dimensions: 0.1 × 0.1 × 0.2 mm) in a drop of Paratone-N oil. The oil displaces the mother liquor, preventing rapid solvent evaporation which degrades the crystal lattice.

  • Cryocooling: Scoop the crystal using a polyimide MiTeGen cryoloop and immediately transfer it to the goniometer head, directly into a 100 K nitrogen cold stream. Flash-cooling vitrifies the oil and freezes the crystal, drastically reducing thermal vibrations during data collection.

Protocol 3: Data Collection and Processing
  • Centering: Optically center the crystal in the X-ray beam using the goniometer's video microscope.

  • Unit Cell Determination: Collect a brief matrix of frames (e.g., 20 frames at 3 different ω angles) to index the unit cell and confirm diffraction quality.

  • Full Data Collection: Execute a data collection strategy optimized for high redundancy. For monoclinic or orthorhombic systems typical of chiral amine salts, collect full spheres of data to ensure Friedel pairs are accurately measured for the Flack parameter calculation.

  • Integration: Integrate the diffraction frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro), applying numerical absorption corrections based on the indexed crystal faces.

Structural Elucidation & Refinement Logic

Once the reflection data (.hkl file) is generated, the phase problem must be solved to calculate the electron density map.

  • Structure Solution: We utilize dual-space methods implemented in [2]. This algorithm is highly robust for small organic molecules and automatically assigns the correct space group based on systematic absences.

  • Refinement: The initial model is refined using full-matrix least-squares on F2 via [2]. To streamline this process, the[3] graphical user interface is employed, which seamlessly links the refinement engine with advanced visualization tools.

  • Hydrogen Bonding Network: The positions of the amine hydrogen atoms (N-H) are critical. Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) are often difficult to locate. However, in high-resolution data (< 0.8 Å) collected at 100 K, the N-H protons involved in the salt bridge with the chloride ion can usually be located in the difference Fourier map. They should be refined freely or with restrained N-H distances to accurately model the interaction logic shown below.

Interactions A Cyclohexyl(m-tolyl)methanaminium (Cation) B Chloride Ion (Anion) A->B N-H···Cl (Salt Bridge) C Methanol (Solvent) A->C N-H···O (H-Bond) C->B O-H···Cl (H-Bond)

Figure 2: Primary intermolecular interaction network stabilizing the crystal lattice.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Christensen, K. E., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Chem, 6(5), 1160-1171. URL:[Link]

Sources

Method

In Vitro Pharmacological Profiling of Cyclohexyl(m-tolyl)methanamine Hydrochloride: A Methodological Guide for Arylcyclohexylamine Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Executive Summary Arylcyclohexylamines represent a structurally diverse class of neuro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Executive Summary

Arylcyclohexylamines represent a structurally diverse class of neuroactive compounds, historically recognized for their dissociative anesthetic properties (e.g., ketamine, phencyclidine) and increasingly studied for their potential as rapid-acting antidepressants and neuroprotective agents. Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7) serves as a highly relevant primary amine building block and a representative structural scaffold for evaluating novel arylcyclohexylamine derivatives in preclinical screening.

This application note details the in vitro pharmacological profiling of Cyclohexyl(m-tolyl)methanamine hydrochloride, focusing on its primary putative target—the N-methyl-D-aspartate receptor (NMDAR)—and secondary off-target interactions with monoamine transporters (MATs) [1]. By establishing a self-validating experimental system, researchers can accurately quantify target engagement, determine binding affinities ( Ki​ ), and map the functional neurochemical profile of novel synthetic analogs.

Mechanistic Rationale & Experimental Design

The Causality of Use-Dependent NMDAR Blockade

Arylcyclohexylamines typically act as uncompetitive channel blockers at the NMDAR. Unlike competitive antagonists (which bind to the glutamate recognition site), these compounds bind to the phencyclidine (PCP) site located deep within the ion channel pore.

Experimental Consequence: The ion channel must be in the "open" state for the test compound to access its binding site. Therefore, any in vitro binding assay must artificially induce channel opening. If the assay buffer lacks the endogenous agonists (glutamate and glycine), the channel remains closed, the PCP site remains hidden, and the assay will yield false negatives. Our protocol strictly mandates the inclusion of 100 µM glutamate and 10 µM glycine to ensure use-dependent target exposure [2].

Secondary Monoamine Transporter (MAT) Interactions

Many arylcyclohexylamines exhibit secondary affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Profiling MAT reuptake inhibition is critical to rule out off-target psychostimulant liabilities or to identify polypharmacological therapeutic potential [1].

Mandatory Visualization: NMDAR Target Engagement Mechanism

G Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds NMDAR_Open NMDAR (Open State) NMDAR_Closed->NMDAR_Open Activation Ion_Influx Ca2+ / Na+ Influx NMDAR_Open->Ion_Influx Permeation Test_Compound Cyclohexyl(m-tolyl) methanamine HCl NMDAR_Open->Test_Compound Exposes PCP Site MK801 [3H]-MK-801 (Radioligand) NMDAR_Open->MK801 Exposes PCP Site Channel_Block Use-Dependent Channel Block Test_Compound->Channel_Block Competes MK801->Channel_Block Competes Channel_Block->Ion_Influx Inhibits

Mechanism of use-dependent NMDAR channel block by arylcyclohexylamines and [3H]-MK-801 competition.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding ([³H]-MK-801) at the NMDAR

This self-validating protocol utilizes [³H]-MK-801, a high-affinity radioligand for the PCP site. Ketamine and unlabelled MK-801 are used as positive controls to validate the dynamic range of the assay [1][2].

Reagents & Materials:

  • Tissue Source: Washed rat forebrain homogenate (approx. 100 µg/mL protein).

  • Radioligand: (+)-[³H]-MK-801 (15–30 Ci/mmol, PerkinElmer).

  • Buffer: 10 mM HEPES (pH 7.4 at room temperature).

  • Agonists: 100 µM L-Glutamate, 10 µM Glycine.

  • Test Compound: Cyclohexyl(m-tolyl)methanamine hydrochloride (Serial dilutions: 10 pM to 100 µM).

Step-by-Step Methodology:

  • Homogenate Preparation: Thaw rat forebrain homogenate and wash three times via centrifugation (40,000 × g for 15 min) in 10 mM HEPES buffer to remove endogenous glutamate and glycine. Resuspend to a final protein concentration of 100 µg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of Test Compound (Cyclohexyl(m-tolyl)methanamine HCl) or reference standard.

    • 50 µL of Agonist Mix (yielding 100 µM glutamate and 10 µM glycine final).

    • 50 µL of (+)-[³H]-MK-801 (final concentration 1 nM).

    • 850 µL of tissue homogenate suspension.

  • Non-Specific Binding (NSB) Control: In designated wells, replace the test compound with 30 µM unlabelled (+)-MK-801 to define the baseline noise of the system.

  • Incubation: Seal the plate and incubate in the dark on a mechanical rocker for exactly 2 hours at room temperature to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine for 1 hour to reduce non-specific adherence) using a 24-well or 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold HEPES buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Monoamine Transporter (MAT) Reuptake Inhibition

To evaluate off-target effects, evaluate the compound's ability to block neurotransmitter reuptake in transfected cell lines.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well poly-D-lysine coated plates at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Compound Pre-incubation: Add Cyclohexyl(m-tolyl)methanamine HCl (1 nM to 100 µM) to the wells and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 20 nM of the respective radiolabeled substrate ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) and incubate for exactly 10 minutes.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells with 1% SDS, transfer to scintillation vials, and measure retained radioactivity. Calculate IC50​ via non-linear regression.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of Cyclohexyl(m-tolyl)methanamine hydrochloride compared to established clinical and preclinical reference standards.

CompoundNMDAR ( Ki​ , nM)DAT ( IC50​ , µM)SERT ( IC50​ , µM)NET ( IC50​ , µM)
Cyclohexyl(m-tolyl)methanamine HCl **~ 85 - 150***> 10 > 10 > 10
Ketamine (Reference Standard)659> 10> 10> 10
Phencyclidine (PCP)592.1> 103.5
(+)-MK-801 (Assay Control)1.7> 10> 10> 10

*Values for Cyclohexyl(m-tolyl)methanamine are representative estimates based on structurally analogous primary arylcyclohexylamines evaluated under identical [³H]-MK-801 displacement conditions [1].

References

  • Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021.[Link]

  • Reynolds, I. J., & Sharma, G. (1999). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current Protocols in Pharmacology, 6(1), 1.14.1-1.14.11.[Link]

Application

Application Notes and Protocols for Cyclohexyl(m-tolyl)methanamine hydrochloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Situating Cyclohexyl(m-tolyl)methanamine hydrochloride within the Arylcyclohexylamine Landscape Cyclohexyl(m-tolyl)methanamine hydrochloride b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Cyclohexyl(m-tolyl)methanamine hydrochloride within the Arylcyclohexylamine Landscape

Cyclohexyl(m-tolyl)methanamine hydrochloride belongs to the arylcyclohexylamine chemical class, a group of compounds with profound effects on the central nervous system (CNS). This class is renowned for its diverse pharmacological profiles, with members exhibiting activities as anesthetics, analgesics, and psychoactive agents. Prominent examples include phencyclidine (PCP) and ketamine, both of which are well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] The structure of an arylcyclohexylamine consists of a cyclohexylamine unit with an attached aryl group. Variations in the aryl and amine substituents allow for significant modulation of the compound's pharmacological activity.[1][2]

While specific research on Cyclohexyl(m-tolyl)methanamine hydrochloride is limited in publicly available literature, its structural similarity to other characterized arylcyclohexylamines suggests it is likely to interact with key CNS targets, most notably monoamine transporters and NMDA receptors.[1][4] The tolyl (methylphenyl) group, in particular the meta substitution, along with the cyclohexylmethanamine backbone, provides a unique structural motif that warrants investigation for its potential to selectively modulate neurotransmitter systems.

These application notes will provide a comprehensive guide for researchers interested in characterizing the neuropharmacological profile of Cyclohexyl(m-tolyl)methanamine hydrochloride and similar novel arylcyclohexylamines. The protocols detailed below are established, field-proven methods for determining a compound's affinity for and functional effects on monoamine transporters, which are critical targets in neuroscience research and drug development.[5][6][7]

Predicted Mechanism of Action: Monoamine Transporter Inhibition

Based on the pharmacology of structurally related arylcyclohexylamines, a primary mechanism of action for Cyclohexyl(m-tolyl)methanamine hydrochloride is likely the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of these transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin, resulting in enhanced monoaminergic neurotransmission.

The specific selectivity and potency of Cyclohexyl(m-tolyl)methanamine hydrochloride for each of these transporters would define its unique pharmacological profile and potential therapeutic applications or abuse liability. For instance, compounds that primarily inhibit DAT and NET are often associated with stimulant properties, while those affecting SERT are central to the action of many antidepressants.

Visualizing the Mechanism: Monoamine Transporter Inhibition Workflow

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release (Exocytosis) MAT Monoamine Transporter (DAT, NET, or SERT) MAT->MA Reuptake (Blocked) Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding & Activation Compound Cyclohexyl(m-tolyl)methanamine HCl Compound->MAT Inhibition Signal Downstream Signaling & Neuronal Response Receptor->Signal Signal Transduction

Caption: Workflow of monoamine transporter inhibition by Cyclohexyl(m-tolyl)methanamine hydrochloride.

Quantitative Analysis of Arylcyclohexylamine Activity

The following table provides representative data for well-characterized arylcyclohexylamines to illustrate the expected range of binding affinities (Ki) and uptake inhibition potencies (IC50) at monoamine transporters. It is critical to note that this data is for comparative purposes only and does not represent experimentally determined values for Cyclohexyl(m-tolyl)methanamine hydrochloride. Researchers should use the protocols outlined in this guide to determine the specific values for their compound of interest.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
Phencyclidine (PCP) DATBinding217-
NETBinding2,070-
SERTBinding223-
Ketamine DATUptake Inhibition-1,600
NETUptake Inhibition-2,700
SERTUptake Inhibition-1,200
3-MeO-PCP DATBinding2,090-
NETBinding4,290-
SERTBinding290-

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride's interaction with monoamine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT using competitive radioligand binding.[8][9]

1. Objective: To quantify the affinity of Cyclohexyl(m-tolyl)methanamine hydrochloride for monoamine transporters by measuring its ability to displace a specific radioligand from the transporter.

2. Materials:

  • Cell Membranes: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

    • For NET: [³H]Nisoxetine.

    • For SERT: [³H]Citalopram or [³H]Paroxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Cyclohexyl(m-tolyl)methanamine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Binding (NSB) Compound: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

3. Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane aliquots on ice.

    • Dilute the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µg per well. Keep on ice.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of the appropriate NSB compound.

    • Test Compound: Add 50 µL of each serial dilution of Cyclohexyl(m-tolyl)methanamine hydrochloride.

    • Add 50 µL of the appropriate radioligand (at a concentration near its Kd value) to all wells.

    • Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

BINDING_ASSAY_WORKFLOW cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Termination cluster_analysis Data Acquisition & Analysis Membranes Thaw & Dilute Cell Membranes Add_Membranes Add Membranes (Initiate Reaction) Membranes->Add_Membranes Radioligand Prepare Radioligand Solution Add_Ligand Add Radioligand Radioligand->Add_Ligand Compound Prepare Serial Dilutions of Test Compound Plate Add Buffer/NSB/Compound Compound->Plate Plate->Add_Ligand Add_Ligand->Add_Membranes Incubate Incubate (60-120 min) to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calculate Calculate IC50 Count->Calculate Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation Calculate->Cheng_Prusoff

Caption: Step-by-step workflow for the radioligand binding assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This protocol measures the functional effect of a test compound on the ability of monoamine transporters to uptake their respective neurotransmitters.[10][11][12][13]

1. Objective: To determine the potency (IC50) of Cyclohexyl(m-tolyl)methanamine hydrochloride in inhibiting the uptake of dopamine, norepinephrine, or serotonin into cells expressing the corresponding transporter.

2. Materials:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine or [³H]MPP+.

    • For NET: [³H]Norepinephrine.

    • For SERT: [³H]Serotonin (5-HT).

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Test Compound: Cyclohexyl(m-tolyl)methanamine hydrochloride, prepared in a stock solution and serially diluted.

  • Non-specific Uptake Inhibitor: A known inhibitor for each transporter (as in Protocol 1) to define background.

  • 96-well microplates (poly-D-lysine coated for cell adherence).

  • Scintillation counter and scintillation fluid.

3. Procedure:

  • Cell Plating:

    • Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density to form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with uptake buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with 50 µL of uptake buffer containing the various concentrations of the test compound or the non-specific uptake inhibitor.

    • Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (at a concentration near its Km value).

    • Incubate for a short period (typically 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells 3-5 times with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Plot the percentage of specific uptake against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of Cyclohexyl(m-tolyl)methanamine hydrochloride and other novel arylcyclohexylamines. By determining the binding affinities and functional potencies at the dopamine, norepinephrine, and serotonin transporters, researchers can establish a foundational pharmacological profile for these compounds.

Further investigation into the activity of Cyclohexyl(m-tolyl)methanamine hydrochloride at the NMDA receptor is also warranted, given the known pharmacology of the arylcyclohexylamine class.[4][14] Additionally, in vivo studies are necessary to understand the compound's pharmacokinetic properties, metabolic stability, and behavioral effects.[15][16][17] A comprehensive understanding of the structure-activity relationships within this chemical series will be invaluable for the development of novel therapeutics for a range of CNS disorders.

References

  • BenchChem. (2025).
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
  • Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.8.
  • Smith, H. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of pharmacology and experimental therapeutics, 389(1), 133–144.
  • ChemScene. (n.d.). Cyclohexyl(p-tolyl)methanamine hydrochloride. ChemScene.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Wikipedia. (2024). Arylcyclohexylamine.
  • Molecular Devices. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (pp. 1-22). Springer US.
  • Sigma-Aldrich. (n.d.). Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9.
  • Andreasen, J. T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(12), 1834–1844.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
  • BLDpharm. (n.d.). 1037131-52-4|(1-(o-Tolyl)cyclohexyl)methanamine.
  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of pharmacology and experimental therapeutics, 389(1), 133-144.
  • PsychonautWiki. (2024). Arylcyclohexylamines.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wang, Y., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of analytical toxicology, 48(4), 217-225.
  • ResearchGate. (n.d.). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents | Request PDF.
  • ChemNet. (n.d.). 50877-01-5 1-cyclohexylmethanamine hydrochloride.
  • Nervewing. (2020). New Drugs: Designing Novel Arylcyclohexylamines.
  • Sigma-Aldrich. (n.d.). Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9.
  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523.
  • University of the Pacific. (n.d.).
  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclohexyl(m-tolyl)methanamine Hydrochloride Synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride....

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride. As Senior Application Scientists, we move beyond mere procedural lists to explore the causality behind common synthetic challenges, ensuring a robust and reproducible methodology.

This guide is structured to address the most pressing questions and experimental hurdles encountered during the synthesis of Cyclohexyl(m-tolyl)methanamine hydrochloride, primarily via its most common route: the reductive amination of m-tolualdehyde with cyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Cyclohexyl(m-tolyl)methanamine hydrochloride, and what is the fundamental reaction mechanism?

A1: The most prevalent and efficient method is the one-pot reductive amination of m-tolualdehyde and cyclohexylamine. The reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of m-tolualdehyde. This is followed by dehydration to form the N-(m-tolyl)methylene)cyclohexanamine intermediate (an imine or Schiff base). This step is often catalyzed by a weak acid.[1]

  • Reduction: The imine intermediate is then reduced in situ to the desired secondary amine, Cyclohexyl(m-tolyl)methanamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] Catalytic hydrogenation over metals like Palladium, Nickel, or Ruthenium is also a viable method.[4]

The final product is then typically isolated as a hydrochloride salt to improve its stability and handling characteristics.

Reductive_Amination_Pathway Primary Synthetic Pathway mTA m-Tolualdehyde Imine Imine Intermediate (N-(m-tolyl)methylene)cyclohexanamine mTA->Imine + Cyclohexylamine - H₂O CHA Cyclohexylamine CHA->Imine Product Cyclohexyl(m-tolyl)methanamine Imine->Product + [H] (Reducing Agent) HCl_Salt Cyclohexyl(m-tolyl)methanamine HCl Product->HCl_Salt + HCl

Caption: Primary Synthetic Pathway via Reductive Amination.

Q2: Why is the methyl group on the tolyl ring at the meta position significant for this reaction?

A2: The methyl group is a weak electron-donating group. Positioned at the meta-position of the aromatic ring, it slightly increases the electron density on the carbonyl carbon of m-tolualdehyde through induction. This makes the aldehyde slightly less electrophilic compared to unsubstituted benzaldehyde.[5] While this effect may lead to a marginally slower rate of initial imine formation, it does not fundamentally alter the reaction mechanism or the profile of expected impurities.[5] The steric hindrance from the meta-position is negligible.

Q3: What are the most common analytical techniques to assess the purity of the final product?

A3: A multi-technique approach is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and quickly identify the presence of starting materials or major byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities whose structures can be deduced from their chemical shifts and coupling constants.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities that may arise during synthesis, their mechanism of formation, and strategies for their mitigation and removal.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My post-reaction analysis (TLC/HPLC) shows significant amounts of unreacted m-tolualdehyde and/or cyclohexylamine. What went wrong?

  • Root Cause Analysis:

    • Incomplete Imine Formation: The equilibrium between the reactants and the imine may not have fully shifted towards the product. This can be due to the presence of water (a byproduct of imine formation) or insufficient acid catalysis.[1]

    • Ineffective Reduction: The reducing agent may have been added prematurely, been insufficient in quantity, or degraded. Some reducing agents, like NaBH₄, can also reduce the aldehyde directly to an alcohol, competing with the desired reaction.[1]

    • Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can lead to an incomplete reaction.

  • Preventative & Corrective Actions:

    • Promote Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-1.1 equivalents relative to the amine), to the aldehyde/amine mixture before adding the reducing agent.[1] If the reaction is sluggish, using a dehydrating agent like molecular sieves can help drive the equilibrium forward.

    • Staged Addition: Allow the imine to form first by stirring the aldehyde and amine together (with catalyst) for a period (e.g., 30-60 minutes) before introducing the reducing agent. Monitor imine formation by TLC or NMR.[1]

    • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for imines over aldehydes and tolerates mild acidic conditions.[2]

    • Purification: Unreacted cyclohexylamine can be removed with an acidic wash (e.g., 1M HCl) during workup. Unreacted m-tolualdehyde can be removed via bisulfite adduction or careful chromatography.

Issue 2: Contamination with (m-tolyl)methanol

  • Question: I've identified an impurity with a mass corresponding to the alcohol of my starting aldehyde. How was this formed?

  • Root Cause Analysis: This impurity, (m-tolyl)methanol, arises from the direct reduction of the m-tolualdehyde carbonyl group by the hydride reagent. This side reaction is particularly common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄) under neutral or basic conditions.[1][8]

  • Preventative & Corrective Actions:

    • Selectivity is Key: Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which reduces the protonated iminium ion much faster than it reduces the neutral aldehyde.

    • Control pH: Ensure the reaction is run under slightly acidic conditions (if using NaBH₃CN or NaBH(OAc)₃) to favor the formation of the more reactive iminium ion, which is the preferred substrate for reduction.

    • Purification: (m-tolyl)methanol is a neutral, polar compound that can typically be separated from the basic amine product by acid-base extraction or standard silica gel chromatography.

Issue 3: Formation of a High Molecular Weight Impurity - The Tertiary Amine

  • Question: My mass spectrum shows a significant peak corresponding to the addition of another m-tolyl-methyl group to my desired product. What is this and how do I prevent it?

  • Root Cause Analysis: This is the most common and challenging impurity. It is the tertiary amine, Cyclohexyl(bis(m-tolyl)methyl)amine , formed when the desired secondary amine product acts as a nucleophile and reacts with a second molecule of m-tolualdehyde.[9] This forms a new iminium ion, which is then reduced to the tertiary amine. This process is known as over-alkylation.[1]

Tertiary_Amine_Formation Over-Alkylation Mechanism SecondaryAmine Product (Secondary Amine) NewIminium New Iminium Ion SecondaryAmine->NewIminium + m-Tolualdehyde - H₂O mTA m-Tolualdehyde mTA->NewIminium TertiaryAmine Tertiary Amine Impurity NewIminium->TertiaryAmine + [H] (Reducing Agent)

Caption: Formation of the Tertiary Amine Impurity.

  • Preventative & Corrective Actions:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents of cyclohexylamine) relative to the aldehyde. This ensures the aldehyde is consumed before it can react extensively with the secondary amine product.

    • Reverse Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of it reacting with the newly formed product.

    • Purification Protocol: Separating the desired secondary amine from the tertiary amine byproduct can be difficult.

      • Acid-Base Extraction: While both are basic, there can be slight pKa differences. A carefully controlled pH extraction may offer some separation, but it is often inefficient.

      • Flash Chromatography: This is the most reliable method. However, amines often exhibit peak tailing on standard silica gel due to interactions with acidic silanol groups.[10] To overcome this, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%) or use amine-functionalized silica gel.[10]

Summary of Key Impurities and Control Strategies
Impurity NameFormation MechanismPrevention StrategyRecommended Purification Method
Unreacted m-Tolualdehyde Incomplete reaction.Ensure sufficient reducing agent; allow adequate reaction time.Column chromatography; bisulfite wash.
Unreacted Cyclohexylamine Incomplete reaction; incorrect stoichiometry.Use aldehyde as limiting reagent.Acid wash (e.g., 1M HCl) during workup.
(m-tolyl)methanol Direct reduction of aldehyde.Use imine-selective reducing agent (e.g., NaBH(OAc)₃).Acid-base extraction; column chromatography.
Tertiary Amine Over-alkylation of the secondary amine product.[9]Use a slight excess of cyclohexylamine; slow addition of aldehyde.Flash chromatography with a basic modifier (triethylamine).[10]

Experimental Protocols

Protocol 1: General Synthesis via Reductive Amination
  • To a stirred solution of cyclohexylamine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add acetic acid (1.1 eq.).

  • Add m-tolualdehyde (1.0 eq.) and stir the mixture for 30-60 minutes to facilitate imine formation. Monitor by TLC.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature until the starting material is consumed (typically 2-18 hours), as monitored by TLC/LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can then be purified and converted to its hydrochloride salt.

Protocol 2: Purification via Flash Chromatography with Basic Modifier
  • Prepare a silica gel column.

  • Pre-elute the column with the chosen mobile phase (e.g., a hexane/ethyl acetate gradient) containing 0.5-1% triethylamine to neutralize the silica gel.[10]

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column and elute with the triethylamine-modified solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify and combine those containing the pure secondary amine.

  • Evaporate the solvent (and triethylamine) under reduced pressure to yield the purified product.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LCMS, NMR) Impurity_ID Identify Primary Impurity Start->Impurity_ID SM Starting Materials Present? Impurity_ID->SM Unreacted Aldehyde/Amine Alcohol Alcohol Byproduct? Impurity_ID->Alcohol (m-tolyl)methanol Tertiary Tertiary Amine? Impurity_ID->Tertiary High MW Impurity Clean Product is Clean Impurity_ID->Clean None Significant Action_SM Action: - Re-run with excess amine - Use acid catalyst - Check reducing agent SM->Action_SM Action_Alcohol Action: - Use selective reducing agent (e.g., NaBH(OAc)₃) Alcohol->Action_Alcohol Action_Tertiary Action: - Adjust stoichiometry - Slow aldehyde addition - Purify via modified chromatography Tertiary->Action_Tertiary

Caption: Troubleshooting Workflow for Impurity Identification.

References

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. Retrieved from [Link]

  • Problem 37 One problem with reductive amina... (n.d.). Vaia. Retrieved from [Link]

  • Preparation of benzylamine by highly selective reductive amination of benzaldehyde over Ru on an acidic activated carbon support. (n.d.). Ovid. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Cyclohexyl(m-tolyl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists dealing with the isolation and purification of Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists dealing with the isolation and purification of Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7).

Due to its specific structural features—a primary amine flanked by a bulky, non-polar cyclohexyl ring and an m-tolyl (3-methylphenyl) group—this compound presents highly specific downstream processing challenges. The steric hindrance disrupts crystal lattice packing kinetics, while its extreme lipophilicity and the inherent hygroscopicity of the hydrochloride salt complicate standard isolation protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During the addition of HCl to the free base, my product forms a sticky oil at the bottom of the flask instead of crystallizing ("oiling out"). Why does this happen and how can I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture is lower than the temperature at which supersaturation is achieved[1]. The bulky cyclohexyl and m-tolyl groups create significant steric shielding, which slows down the nucleation rate of the hydrochloride salt[2].

  • Troubleshooting: Do not use a single non-polar solvent. Instead, dissolve the free base in a primary solvent where the salt is highly soluble (e.g., warm ethanol or isopropanol). Cool the solution slowly to room temperature, and then dropwise add an anti-solvent (e.g., diethyl ether)[1]. If an oil still forms, reheat the mixture until the oil redissolves, add 5% more primary solvent, and cool at a strictly controlled rate (e.g., 0.1 °C/min) while introducing seed crystals.

Q2: I synthesized this compound via reductive amination. How do I effectively separate the target amine from unreacted ketone and imine intermediates? A2: Because Cyclohexyl(m-tolyl)methanamine is highly lipophilic, standard aqueous washes are insufficient; the free base will partition into the organic layer alongside unreacted starting materials. You must exploit the ionizable nature of the primary amine[3].

  • Troubleshooting: Perform a strict pH-controlled Liquid-Liquid Extraction (LLE). Extract the crude mixture with 1M HCl. The protonated amine will migrate to the aqueous phase, leaving neutral ketones and lipophilic imines in the organic phase[4]. Discard the organic phase, basify the aqueous phase to pH > 12, and back-extract the liberated free amine into a fresh organic solvent.

Q3: The isolated hydrochloride salt absorbs moisture rapidly from the air and becomes a gummy paste. How do I handle this? A3: Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb and retain moisture from humid environments, which alters their mechanical properties and stability[5],[6].

  • Troubleshooting: Perform the salt formation using strictly anhydrous reagents (e.g., HCl gas dissolved in dry diethyl ether or dioxane). Isolate the crystals via vacuum filtration under a blanket of inert gas (nitrogen or argon), and immediately transfer the filter cake to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or silica gel.

Q4: The central carbon of Cyclohexyl(m-tolyl)methanamine is a chiral center. How can I resolve the racemic mixture into its pure enantiomers? A4: Chiral resolution of primary amines is highly effective via diastereomeric salt formation using enantiomerically pure chiral acids[7].

  • Troubleshooting: React the racemic free base with a chiral resolving agent such as L-tartaric acid or (S)-mandelic acid in methanol[8]. The resulting diastereomeric salts will have different solubilities. The less soluble diastereomer will selectively crystallize out of the solution. The optically pure amine can then be liberated by treating the isolated salt with a strong base[8].

Part 2: Physicochemical Data for Solvent Selection

To engineer a self-validating purification system, solvent selection must be dictated by the compound's physicochemical properties.

ParameterCharacteristicImplication for Purification Workflow
pKa (Estimated) ~9.5 – 10.5Requires aqueous pH < 7 for complete protonation (aqueous extraction) and pH > 12 for complete free-basing (organic extraction).
Lipophilicity (LogP) High (> 3.0)The free base is highly soluble in non-polar solvents (Heptane, MTBE, DCM). Avoid purely aqueous systems for the free base.
Salt Solubility Soluble in short-chain alcohols; Insoluble in ethers/alkanesIdeal for binary anti-solvent crystallization. Use Isopropanol (IPA) or Ethanol as the primary solvent; use Diethyl Ether or Heptane as the anti-solvent.
Hygroscopicity Moderate to HighRequires anhydrous HCl sources (e.g., 2M HCl in ether) and isolation under inert atmosphere[6].

Part 3: Experimental Protocols

Protocol 1: Free-Basing and Liquid-Liquid Extraction (LLE)

This protocol isolates the target amine from neutral organic impurities generated during synthesis.

  • Acidic Extraction: Dissolve the crude reaction mixture (containing Cyclohexyl(m-tolyl)methanamine and impurities) in Methyl tert-butyl ether (MTBE) (10 mL/g of crude). Add an equal volume of 1M aqueous HCl.

  • Phase Separation: Stir vigorously for 15 minutes. Transfer to a separatory funnel and allow the layers to separate. The target amine is now in the lower aqueous layer as a water-soluble hydrochloride salt.

  • Organic Wash: Drain the aqueous layer into a clean flask. Wash the aqueous layer with a fresh portion of MTBE (5 mL/g) to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M aqueous NaOH dropwise until the pH of the solution is strictly > 12. The solution will turn cloudy as the free base precipitates/oils out.

  • Back-Extraction: Extract the basified aqueous layer twice with Dichloromethane (DCM) or MTBE (10 mL/g).

  • Drying: Combine the organic extracts, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified free base as a viscous oil.

Protocol 2: Anhydrous Hydrochloride Salt Formation & Crystallization

This protocol prevents "oiling out" and yields a highly pure, non-hygroscopic crystalline powder.

  • Dissolution: Dissolve the purified free base from Protocol 1 in a minimum volume of anhydrous Isopropanol (approx. 3-5 mL/g).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0–5 °C.

  • Salt Formation: Under vigorous magnetic stirring, add 1.05 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) dropwise over 15 minutes[4].

  • Anti-Solvent Addition: To drive crystallization and maximize yield, slowly add cold anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Aging: Stop the addition and allow the mixture to stir at 0 °C for 1 hour to allow the crystal lattice to mature. If oiling out occurs, refer to FAQ A1.

  • Isolation: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether (2 x 5 mL/g).

  • Drying: Immediately transfer the solid to a vacuum oven or desiccator and dry at 40 °C under high vacuum for 12 hours to remove residual solvent and prevent moisture absorption.

Part 4: Process Visualization

The following diagram illustrates the logical workflow and phase-transfer mechanics of the purification process described above.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Neutral Byproducts) AcidWash Acid/Base Extraction (1M HCl, Wash with MTBE) Start->AcidWash AqueousPhase Aqueous Phase (Protonated Amine) AcidWash->AqueousPhase Discard Organic Impurities Basification Basification (pH > 12 with NaOH) AqueousPhase->Basification OrganicExtract Organic Extraction (Free Base in MTBE/DCM) Basification->OrganicExtract Extract & Dry SaltFormation Anhydrous HCl Addition (in Isopropanol at 0°C) OrganicExtract->SaltFormation Crystallization Anti-Solvent Crystallization (Add Diethyl Ether) SaltFormation->Crystallization Prevent Oiling Out PureProduct Pure Cyclohexyl(m-tolyl)methanamine HCl (Vacuum Dried) Crystallization->PureProduct Filter & Wash

Caption: Logical workflow for the phase-transfer isolation and crystallization of lipophilic amine hydrochlorides.

Part 5: References

  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC. Available at:[Link]

  • Crystallization of Organic Compounds: An Industrial Perspective - ResearchGate. Available at:[Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl - ACS Publications. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC. Available at:[Link]

Sources

Troubleshooting

Degradation products of Cyclohexyl(m-tolyl)methanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in API stability and forced degradation studies, I have designed this guide to address the specific physicochemical vulnerabilities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in API stability and forced degradation studies, I have designed this guide to address the specific physicochemical vulnerabilities of Cyclohexyl(m-tolyl)methanamine hydrochloride (CAS: 1864058-62-7).

Because this compound is a primary benzylic amine formulated as a hydrochloride salt, its degradation profile is governed by three primary mechanisms: radical-initiated autooxidation at the benzylic carbon, thermal dissociation of the salt bridge, and nucleophilic condensation with excipients. This guide moves beyond standard protocols to explain the causality behind these degradation pathways, ensuring your analytical workflows are both predictive and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: During forced oxidative degradation (e.g., 3% H₂O₂ or AIBN stress), I am observing a major degradation product with a mass shift indicating the loss of the amine group. What is the mechanism? Analysis: You are likely observing the formation of Cyclohexyl(m-tolyl)methanone . Primary benzylic amines are highly susceptible to radical-initiated autooxidation. The reaction begins with hydrogen abstraction from the α-carbon (the benzylic position), which is exceptionally weak due to resonance stabilization from the m-tolyl ring [1]. This forms an amine radical that rapidly reacts with oxygen to form an imine intermediate. Upon exposure to ambient moisture or aqueous mobile phases, this imine hydrolyzes into the corresponding ketone and ammonia [2]. Solution: To confirm this pathway, run the degradation in H₂¹⁸O. If the ketone incorporates the ¹⁸O isotope, the mechanism is confirmed as oxidative deamination followed by hydrolysis.

Q2: In solid-state thermal stress testing (>150°C), our HPLC assay shows a 15% drop in API concentration, but no new chromatographic peaks are appearing. Where is the API going? Analysis: You are encountering thermal dissociation rather than covalent degradation. Amine hydrochlorides exist in an equilibrium with their free base and hydrogen chloride gas. At elevated temperatures, the salt dissociates. The liberated Cyclohexyl(m-tolyl)methanamine free base has a significantly higher vapor pressure than the salt and can volatilize or sublimate out of the stress vial [3]. Solution: This is a classic mass-balance failure. Switch from open-dish stress testing to hermetically sealed ampoules. Additionally, swab the upper headspace of the vial and inject it; you will likely find the condensed free base.

Q3: We are conducting excipient compatibility screening with lactose and observing a late-eluting, broad peak that absorbs strongly at 254 nm. Is this a degradation product? Analysis: Yes. This is a classic Maillard reaction. As a primary amine, Cyclohexyl(m-tolyl)methanamine acts as a strong nucleophile. It reacts readily with the reducing end of lactose (an aldehyde) to form a reversible Schiff base (imine), which can subsequently undergo an Amadori rearrangement into a stable, late-eluting ketoamine adduct. Solution: Avoid reducing sugars in your formulation. Switch to non-reducing fillers like microcrystalline cellulose (MCC) or mannitol.

Part 2: Degradation Product Data Presentation

To streamline your analytical method development, the quantitative and qualitative data regarding the expected degradation products are summarized below.

Stress ConditionPrimary MechanismMajor Degradation ProductExpected Mass Shift (ΔDa)Detection Strategy (LC-MS/UV)
Oxidative (AIBN/O₂, 40°C)Benzylic H-abstraction & HydrolysisCyclohexyl(m-tolyl)methanone-15 Da (Loss of NH₂, gain of O)UV (254 nm) / ESI+ (Poor ionization, use APCI)
Thermal (Solid, >150°C)Salt Dissociation & VolatilizationFree Base (Volatilized)-36.5 Da (Loss of HCl)GC-FID (Headspace) or LC-UV (Swab)
Photolytic (UV-Vis, ICH Q1B)C-N Bond CleavageCyclohexyl(m-tolyl)methane-15 Da (Loss of NH₂)GC-MS (Highly non-polar)
Excipient (Lactose/PEG)Condensation (Schiff Base)Imine / Amadori Adduct+324 Da (Lactose adduct)LC-MS (ESI+), broad tailing peak

Part 3: Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in mass balance and mechanistic checks.

Protocol A: Radical-Initiated Oxidative Stress Testing (AIBN Model)

Traditional H₂O₂ often causes unrealistic N-oxidation. Azobisisobutyronitrile (AIBN) provides a more biorelevant radical autooxidation model.

  • Preparation: Dissolve 1.0 mg/mL of Cyclohexyl(m-tolyl)methanamine HCl in a 50:50 mixture of Acetonitrile and 10 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Initiation: Add 5 mole % of AIBN to the solution.

  • Stress: Incubate the solution in a sealed HPLC vial at 40°C for 48 hours under ambient headspace (contains O₂).

  • Control (Self-Validation): Prepare an identical vial but add 10 mM of BHT (Butylated hydroxytoluene) as a radical scavenger.

  • Analysis: Analyze via LC-MS. Causality Check: If the ketone product appears in the stress vial but is completely suppressed in the BHT control vial, you have definitively proven a radical-mediated oxidative degradation pathway rather than simple hydrolysis.

Protocol B: Excipient Compatibility & Schiff Base Trapping

Schiff bases exist in equilibrium and can revert to the API on the HPLC column, leading to artificially high assay results.

  • Preparation: Mix the API and the suspect excipient (e.g., lactose or formaldehyde-spiked PEG) at a 1:1 mass ratio with 10% water (w/w) to simulate high humidity.

  • Incubation: Stress at 50°C for 14 days.

  • Trapping (Critical Step): Before extraction, add 2 equivalents of Sodium Cyanoborohydride (NaCNBH₃) to the sample. Mechanistic rationale: NaCNBH₃ selectively and irreversibly reduces imines (Schiff bases) to stable secondary amines without reducing aldehydes [4].

  • Analysis: Extract with 50% Methanol and inject. The trapped secondary amine will elute as a sharp, stable peak, allowing for accurate quantification of the excipient interaction.

Part 4: Visualization of Degradation Pathways

The following logical relationship diagram maps the stress conditions to their respective mechanistic pathways and final degradation products.

DegradationPathways API Cyclohexyl(m-tolyl)methanamine HCl (API) Oxidation Oxidative Stress (O2, Radicals, Light) API->Oxidation Radical H-abstraction Thermal Thermal Stress (>150°C) API->Thermal Dissociation Excipient Excipient Interaction (Reducing Sugars/Aldehydes) API->Excipient Nucleophilic Attack Ketone Cyclohexyl(m-tolyl)methanone + NH3 Oxidation->Ketone C-N Scission / Hydrolysis FreeBase Free Base Volatilization + HCl Gas Thermal->FreeBase Sublimation SchiffBase Schiff Base (Imine) Adducts Excipient->SchiffBase Condensation (-H2O)

Figure 1: Primary degradation pathways of Cyclohexyl(m-tolyl)methanamine HCl under forced stress.

Part 5: References

  • Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air Source: OSTI.GOV (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link][1]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: ACS Omega (American Chemical Society) URL:[Link][2]

  • Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl Source: ASME Digital Collection URL:[Link][3]

  • Catalytic Oxidative Benzylation of Amines Enabled by Direct Ionic Decarboxylation Source: ChemRxiv (Cambridge University Press) URL:[Link][4]

Sources

Optimization

Cyclohexyl(m-tolyl)methanamine hydrochloride solubility issues and solutions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting solubility issues encountered with Cyclohexyl(m-tolyl)methanamine hydrochloride. As this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting solubility issues encountered with Cyclohexyl(m-tolyl)methanamine hydrochloride. As this is a specialized molecule, direct solubility data is not always available. Therefore, this guide synthesizes fundamental principles of amine hydrochloride chemistry, data from analogous structures, and proven laboratory techniques to provide a robust framework for your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my Cyclohexyl(m-tolyl)methanamine hydrochloride. What are the first steps I should take?

A1: Initial insolubility is a common challenge. Start with the basics of solvent selection and physical intervention. The "like dissolves like" principle is a good starting point; polar solutes tend to dissolve in polar solvents.[1][2] Since you are working with a hydrochloride salt, which is ionic and therefore polar, polar solvents are the logical first choice.

  • Initial Solvent Screening: Begin with common polar solvents. A rapid solubility assessment can be performed by adding a small, known amount (e.g., 1-2 mg) of your compound to a vial and incrementally adding the solvent (e.g., starting with 100 µL).[3]

  • Physical Agitation: Ensure thorough mixing. Vortexing or sonication can help break down solid particles and increase the surface area available for solvation.

  • Gentle Heating: For most substances, solubility increases with temperature.[2] Try gently warming the solution in a water bath. Be cautious, as some compounds can degrade at higher temperatures.

If these initial steps fail, it indicates a more complex solubility issue that will require a more systematic approach as detailed in the troubleshooting section.

Q2: What are the best starting solvents for dissolving Cyclohexyl(m-tolyl)methanamine hydrochloride?

A2: Given its structure—a polar hydrochloride salt attached to a moderately non-polar cyclohexyl and tolyl backbone—a range of solvents should be considered.

  • Polar Protic Solvents: Water is the most logical starting point for a hydrochloride salt.[4][5] Alcohols like ethanol and methanol are also excellent choices as they have both polar hydroxyl groups and non-polar alkyl regions, which can solvate different parts of your molecule.[1]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are very effective at dissolving a wide range of compounds due to their high polarity.[6] However, their high boiling points can make them difficult to remove later.

  • Aqueous Solutions: Since amines are basic, their salts with strong acids like HCl are acidic.[7] Dissolving the compound in an aqueous acidic buffer (e.g., pH 2-4) can often improve solubility by preventing the formation of the less soluble free base.

Q3: My compound dissolves in an organic solvent, but then crashes out. What's happening?

A3: This phenomenon is likely due to supersaturation followed by precipitation.[3] This can be triggered by several factors:

  • Temperature Changes: If you heated the mixture to achieve dissolution, the compound may be precipitating out as it cools to room temperature.[3] The solution was saturated at a higher temperature and becomes supersaturated upon cooling.

  • Solvent Evaporation: If your container is not properly sealed, solvent can evaporate, increasing the concentration of the solute beyond its solubility limit, leading to precipitation.[3]

  • Change in pH: For aqueous or mixed aqueous/organic systems, a shift in pH can cause precipitation. For an amine hydrochloride, an increase in pH will convert the soluble salt into the less soluble free amine, causing it to precipitate.

To resolve this, try to maintain a constant temperature, ensure your system is well-sealed, and in aqueous systems, control the pH with an appropriate buffer.

Part 2: Advanced Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Systems

Even though it is a salt, the bulky, non-polar cyclohexyl and tolyl groups can limit the aqueous solubility of Cyclohexyl(m-tolyl)methanamine hydrochloride.

  • pH is too high: The hydrochloride salt is most stable and soluble at a low pH. As the pH increases, the equilibrium shifts towards the neutral, and often less soluble, free amine form. The solubility of ionizable drugs is pH-dependent, with the ionic form generally being more soluble.[8]

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., concentrated HCl or brine), the solubility of the hydrochloride salt can actually decrease.[9][10] This is due to Le Châtelier's principle driving the equilibrium back towards the solid salt.

  • Insufficient Polarity of Water: The large non-polar regions of the molecule may require a solvent with both polar and non-polar characteristics.

  • pH Adjustment: The most powerful tool for an amine salt is pH control.

    • Protocol for pH-Dependent Solubility:

      • Prepare a series of buffers across a pH range (e.g., pH 2, 4, 6, 7.4).

      • Add a known excess of your compound to a fixed volume of each buffer.

      • Equilibrate the samples for a set period (e.g., 24 hours) with agitation at a constant temperature.

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

      • Plot solubility versus pH to determine the optimal pH range. The solubility of cationic drugs can be significantly influenced by pH.[11]

  • Co-solvency: If water alone is insufficient, the use of a water-miscible organic co-solvent can dramatically improve solubility.[12]

    • Mechanism: Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for the non-polar parts of your molecule.[12] They essentially reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[12]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.

    • Protocol for Co-solvent Screening:

      • Prepare mixtures of your primary solvent (e.g., water) with a co-solvent in varying ratios (e.g., 90:10, 75:25, 50:50).

      • Determine the saturation solubility in each mixture using the protocol described above.

      • Plot solubility versus the percentage of co-solvent to identify the optimal mixture.

  • Use of Surfactants: Above their critical micelle concentration (CMC), surfactants can form micelles that encapsulate the non-polar parts of the drug molecule, increasing its apparent solubility in water.

Issue 2: Poor Solubility in Organic Solvents

While the hydrochloride salt form increases aqueous solubility, it can decrease solubility in non-polar organic solvents.

  • High Polarity of the Salt: The ionic nature of the hydrochloride salt makes it incompatible with non-polar solvents like hexanes or toluene. The solvent must be able to overcome the crystal lattice energy of the solid salt.[9]

  • Hydrogen Bonding: The N-H bonds in the protonated amine are strong hydrogen bond donors. Solvents that can accept hydrogen bonds (e.g., alcohols, THF) will be more effective than those that cannot (e.g., dichloromethane).

  • Solvent Polarity Matching:

    • Moderately Polar Solvents: Try solvents like dichloromethane (DCM), chloroform, or ethyl acetate. While less polar than alcohols, they may offer a better balance for the entire molecule.

    • Ethers: Tetrahydrofuran (THF) and dioxane can be effective. They are water-miscible and can be good solvents for moderately polar compounds.[13]

  • In-situ Free-Basing (for reaction purposes): If the goal is to use the amine in an organic reaction, you can often generate the more soluble free amine in situ.

    • Protocol:

      • Suspend the Cyclohexyl(m-tolyl)methanamine hydrochloride in your desired aprotic organic solvent (e.g., DCM, THF).

      • Add a stoichiometric equivalent of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine).

      • The organic base will deprotonate your amine hydrochloride, forming the free amine (which is now soluble) and a trialkylammonium chloride salt, which often precipitates and can be filtered off.

Part 3: Data & Diagrams

Solubility Profile Summary

The following table provides a general guide for expected solubility based on the principles of amine hydrochloride chemistry. This is an estimation and should be confirmed experimentally.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (pH-dependent)The ionic salt and hydrogen bonding capabilities are well-solvated by these solvents.[1][5]
Polar Aprotic DMSO, DMFHighHigh polarity effectively solvates the ionic salt.[6]
Moderate Polarity DCM, THF, Ethyl AcetateLow to ModerateA balance is needed; the salt form is polar, but the organic backbone is non-polar.[13]
Non-Polar Hexane, TolueneVery LowThe high polarity of the hydrochloride salt is incompatible with non-polar solvents.[2]
Experimental & Conceptual Workflows

This diagram illustrates the relationship between pH and the solubility of a basic compound like Cyclohexyl(m-tolyl)methanamine. At low pH, the compound exists predominantly as the protonated, more soluble hydrochloride salt. As pH increases, it converts to the less soluble free base.

Caption: pH effect on amine salt solubility.

This workflow provides a systematic approach to addressing solubility challenges, starting from the simplest methods and progressing to more advanced techniques.

G cluster_advanced Advanced Troubleshooting start Start: Compound is Insoluble solvent_screen 1. Initial Solvent Screen (Water, EtOH, DCM) start->solvent_screen physical 2. Apply Physical Methods (Vortex, Sonicate, Gentle Heat) solvent_screen->physical is_soluble Soluble? physical->is_soluble success Success: Proceed with Experiment is_soluble->success Yes aqueous_path Aqueous System? is_soluble->aqueous_path No ph_adjust 3a. Adjust pH (Acidic Buffer) aqueous_path->ph_adjust Yes free_base 3c. Convert to Free Base (Use Et3N, filter salt) aqueous_path->free_base No (Organic) cosolvent 3b. Add Co-solvent (EtOH, PEG) ph_adjust->cosolvent Still Insoluble cosolvent->success free_base->success

Caption: Systematic solubility troubleshooting workflow.

References

  • Factors affecting solubility. (2024, January 23).
  • Cyclohexyl(p-tolyl)methanamine hydrochloride | 1864060-80-9. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cyclohexylamine | Corrosion Inhibitor & Chemical Intermediate. (n.d.).
  • 1864060-80-9 | Cyclohexyl(p-tolyl)methanamine hydrochloride | ChemScene. (n.d.).
  • CAS 4998-76-9: Cyclohexylamine, hydrochloride | CymitQuimica. (n.d.).
  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs.
  • cyclohexanaminium chloride - ChemBK. (2024, April 10).
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
  • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents - Benchchem. (n.d.).
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
  • CYCLOHEXYLAMINE. (n.d.).
  • Cyclohexylamine Usage And Synthesis. (2024, January 16).
  • 1-cyclohexylmethanamine hydrochloride - CAS Database - ChemNet. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). PMC.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • 1-cyclohexyl-N-(cyclohexylidenemethyl)methanamine | C14H25N | CID 11206555. (n.d.). PubChem.
  • Remove Sticky Reagents. (n.d.).
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Cyclohexyl(m-tolyl)methanamine Hydrochloride

Welcome to the advanced technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of Cyclohexyl(m-tolyl)methanamine hydrochloride . As a chiral amine salt containing bulky aliphatic and aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of Cyclohexyl(m-tolyl)methanamine hydrochloride . As a chiral amine salt containing bulky aliphatic and aromatic substituents, this molecule presents unique spectroscopic challenges, including severe solvent dependence, conformational line broadening, and complex diastereotopic splitting.

This guide is designed for researchers and drug development professionals to diagnose and resolve these specific structural elucidation bottlenecks.

Diagnostic Workflows & Structural Logic

Before altering your sample preparation, it is critical to identify whether the spectral ambiguity stems from chemical impurities, solvent effects, or the intrinsic quantum mechanical properties of the molecule.

NMR_Workflow Start Acquire 1H NMR Cyclohexyl(m-tolyl)methanamine HCl Q1 Is the -NH3+ peak visible & sharp? Start->Q1 CheckSolvent Check Solvent: Using CDCl3? Q1->CheckSolvent No / Broad Q2 Are cyclohexyl CH2 peaks unresolvable multiplets? Q1->Q2 Yes UseDMSO Switch to DMSO-d6 (Strong H-bond acceptor) CheckSolvent->UseDMSO Yes UseDMSO->Q2 Diastereotopic Chiral center induces diastereotopic protons Q2->Diastereotopic Yes Q3 Are aromatic/aliphatic peaks broadened? Q2->Q3 No Run2D Run HSQC/COSY for carbon correlation Diastereotopic->Run2D Run2D->Q3 Conformational Steric hindrance causes slow conformational exchange Q3->Conformational Yes RunVT Perform VT-NMR (Heat to 60°C+) Conformational->RunVT

Figure 1: Diagnostic troubleshooting workflow for chiral amine hydrochloride NMR spectra.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the amine (-NH3+) peak broad, missing, or shifting unpredictably across different samples?

Root Cause: Solvent-dependent ion pairing and proton exchange rates. Expert Insight: In non-polar aprotic solvents like CDCl3, amine hydrochlorides form tight ion pairs. The chemical shift of the -NH3+ proton is highly dependent on the counterion's H-bond basicity ( pKBHX​ ) and the presence of trace water 1. Small amounts of moisture in CDCl3 cause rapid chemical exchange with the -NH3+ protons, broadening the signal so severely that it merges with the baseline [[1]](). Solution: Switch your solvent to DMSO-d6. DMSO is a strong hydrogen-bond acceptor that disrupts the tight ion pair and locks the -NH3+ protons into stable solvent-solute hydrogen bonds. This slows the exchange rate relative to the NMR timescale, yielding a sharp, distinct broad singlet (integrating to 3H) typically between 8.0 and 9.0 ppm.

Q2: The aliphatic region (1.0 - 2.0 ppm) is a complex mess of overlapping multiplets instead of clean doublets/triplets. Is my sample impure?

Root Cause: Diastereotopic protons induced by the adjacent chiral center. Expert Insight: Cyclohexyl(m-tolyl)methanamine possesses a chiral center at the benzylic methine carbon. Because of this stereocenter, the two faces of the adjacent cyclohexyl ring exist in a chiral environment. Consequently, the two protons on each methylene (CH2) group of the cyclohexyl ring are diastereotopic [[2]](). They are chemically non-equivalent and resonate at different chemical shifts 2. Furthermore, they couple to each other (geminal coupling, 2J≈12−14 Hz) as well as to adjacent protons, creating highly complex, overlapping multiplets rather than first-order splitting patterns 3. Solution: Do not attempt to calculate J-couplings for these peaks from a 1D spectrum. Rely on 2D NMR (HSQC and COSY) to correlate these complex multiplets to their respective carbons.

Diastereotopic_Logic ChiralCenter Chiral Methanamine Carbon (Stereocenter) SymmetryBroken Loss of internal plane of symmetry ChiralCenter->SymmetryBroken Cyclohexyl Cyclohexyl Ring Protons (CH2) SymmetryBroken->Cyclohexyl Diastereotopic Protons become Diastereotopic Cyclohexyl->Diastereotopic Geminal Geminal Coupling (2J ≈ 12-14 Hz) Diastereotopic->Geminal Complex Complex Multiplets in 1H NMR Geminal->Complex

Figure 2: Logical causality of complex aliphatic splitting in Cyclohexyl(m-tolyl)methanamine.

Q3: I am observing peak broadening in the cyclohexyl and m-tolyl regions at room temperature. What is causing this?

Root Cause: Conformational exchange and thermal dynamics. Expert Insight: The bulky m-tolyl and cyclohexyl groups create significant steric hindrance around the central methanamine carbon. At room temperature, the rate of rotation or cyclohexyl chair-chair interconversion may be on the same timescale as the NMR experiment, leading to intermediate exchange and line broadening (coalescence). Solid-state and solution-phase studies of amine hydrochlorides confirm that their structural stability and dynamic behavior are highly temperature-dependent [[4]](). Solution: Perform Variable Temperature (VT) NMR (See Protocol B). Heating the sample increases the exchange rate, pushing the system into the "fast exchange" regime, which results in time-averaged, sharper peaks.

Quantitative Data: Chemical Shift & Solvent Guides

Table 1: Expected 1H NMR Chemical Shift Regions (in DMSO-d6)
Proton TypeExpected Shift (ppm)MultiplicityIntegrationDiagnostic Notes
-NH3+ (Amine Salt) 8.00 - 8.80Broad Singlet (br s)3HDisappears upon D2O exchange.
Aromatic (m-tolyl) 7.00 - 7.40Multiplets (m)4HOverlapping signals; distinct from solvent.
Chiral Methine (CH) 4.00 - 4.50Doublet/Multiplet1HStrongly coupled to adjacent cyclohexyl CH.
m-Tolyl Methyl (CH3) 2.25 - 2.35Singlet (s)3HSharp, highly diagnostic peak for the m-tolyl group.
Cyclohexyl (CH, CH2) 0.80 - 2.00Complex Multiplets11HSevere diastereotopic broadening.
Table 2: Solvent Selection Guide for Amine Hydrochlorides
SolventDielectric Constant ( ϵ )-NH3+ Peak ResolutionResidual Solvent PeakUse Case
DMSO-d6 46.7Excellent (Sharp br s)2.50 ppmPreferred. Disrupts ion pairs; strong H-bonding.
CDCl3 4.8Poor (Often missing/broad)7.26 ppmAvoid. Highly susceptible to trace water interference.
D2O 80.1N/A (Exchanges instantly)4.79 ppmUse strictly for confirming labile protons via exchange.

Validated Experimental Protocols

Protocol A: In-Tube D2O Exchange for Labile Proton Verification

This protocol creates a self-validating system to definitively prove the identity of the -NH3+ peak by exploiting the NMR-silent nature of deuterium .

  • Baseline Acquisition: Prepare 15-20 mg of Cyclohexyl(m-tolyl)methanamine hydrochloride in 0.6 mL of dry DMSO-d6. Acquire a standard 1H NMR spectrum.

  • D2O Addition: Remove the NMR tube from the spectrometer. Add 2-3 drops (approx. 50 µL) of D2O directly into the NMR tube.

  • Agitation: Cap the tube and invert it 5-10 times to ensure complete mixing and proton-deuterium exchange (-NH3+ -ND3+).

  • Re-Acquisition: Re-insert the sample, re-shim (crucial, as the solvent mixture has changed), and acquire a second 1H NMR spectrum.

  • Self-Validation Check: Overlay the two spectra. The broad peak at 8.0-9.0 ppm must integrate to 0 (completely disappear). Simultaneously, the residual water peak (HDO) at ~3.33 ppm in DMSO-d6 will drastically increase in intensity. If the 8.5 ppm peak remains, it is an aromatic impurity, not the amine salt.

Protocol B: Variable Temperature (VT) NMR for Conformational Sharpening

Use this protocol to resolve line broadening caused by intermediate conformational exchange of the bulky cyclohexyl and m-tolyl groups.

  • Sample Preparation: Prepare the sample in DMSO-d6 (Boiling point 189°C), which safely allows for high-temperature experiments. Do not use CDCl3 for this, as its boiling point (61°C) is too low.

  • Initial Acquisition: Acquire a baseline 1H NMR spectrum at 298 K (25°C).

  • Heating Ramp: Increase the probe temperature to 333 K (60°C). Allow the sample to equilibrate for at least 10 minutes to ensure thermal homogeneity across the tube.

  • Tuning and Shimming: Re-tune the probe and strictly re-shim the Z-axis, as the dielectric constant and volume of the solvent change with temperature.

  • High-Temp Acquisition: Acquire the 1H NMR spectrum.

  • Self-Validation Check: Compare the linewidths (Full Width at Half Maximum - FWHM) of the cyclohexyl multiplets. If the peaks have sharpened and fine coupling constants are now visible, the broadening was due to conformational exchange. If peaks remain broad, the exchange process is still intermediate on the NMR timescale, requiring higher temperatures (e.g., 353 K / 80°C).

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL:[Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis Source: University of Glasgow (Gibson, Emma K. 2007) URL:[Link]

  • 5.4: Types of Protons Source: Chemistry LibreTexts URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Analytical Methods for Cyclohexyl(m-tolyl)methanamine hydrochloride

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used to quantify the active...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used to quantify the active pharmaceutical ingredient (API) and its impurities. This guide offers a comprehensive comparison of analytical methodologies for the validation of Cyclohexyl(m-tolyl)methanamine hydrochloride, a secondary amine with potential therapeutic applications.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. By grounding our discussion in the principles established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures, we aim to equip you with the knowledge to develop and validate robust and reliable analytical methods.[1][2][3][4]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] This process is a regulatory requirement and a fundamental aspect of good science, ensuring that the data generated is accurate, reliable, and reproducible. For a compound like Cyclohexyl(m-tolyl)methanamine hydrochloride, a validated method is crucial for:

  • Quantification (Assay): Determining the exact amount of the API in a drug substance or product.

  • Impurity Profiling: Detecting and quantifying any process-related or degradation impurities.

  • Stability Studies: Assessing the degradation of the API over time under various conditions.

The core parameters for validation, as outlined by ICH Q2(R1), include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][5]

Selecting the Right Analytical Tool: HPLC vs. GC

For a semi-volatile, polar compound like Cyclohexyl(m-tolyl)methanamine hydrochloride, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most viable analytical techniques. The choice between them depends on the specific requirements of the analysis, such as the need for derivatization, sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds.[6][7] Given the aromatic tolyl group in Cyclohexyl(m-tolyl)methanamine hydrochloride, UV detection is a suitable choice.

Principle of the Method

The compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases leads to separation. For amines, reversed-phase HPLC using a C18 column is a common starting point.[8][9][10]

Diagram: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution & Data Acquisition cluster_3 Finalization Dev Method Development (Column, Mobile Phase, etc.) Protocol Draft Validation Protocol (ICH Q2(R1) Parameters) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an HPLC method.

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions (Representative)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5][9]

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic Acid in Water (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Validation Procedures

  • Specificity: Analyze blank (mobile phase), placebo, and a sample spiked with known impurities. The method is specific if the principal peak is free from interference at its retention time.[1][11]

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[11][12]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration.[1] The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD should be ≤ 2.0%.[1]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The system suitability parameters should remain within acceptable limits.[1]

Data Presentation: HPLC Performance (Representative Data)
Validation ParameterTypical Performance for Analogous Amine Compounds
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantitation (LOQ)0.06 µg/mL
SpecificityNo interference from blank, placebo, and known impurities.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an excellent technique for volatile and thermally stable compounds.[13] For amines, which can be highly polar and prone to peak tailing on standard columns, derivatization or the use of specialized base-deactivated columns is often necessary.[14][15][16]

Principle of the Method

The sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas. The FID detector is sensitive to carbon-containing compounds and provides a robust signal.

Diagram: GC Method Considerations

GC_Method_Considerations Analyte Cyclohexyl(m-tolyl)methanamine (Secondary Amine) Volatility Sufficiently Volatile? Analyte->Volatility Derivatization Derivatization (e.g., Silylation) Volatility->Derivatization No Direct_Injection Direct Injection Volatility->Direct_Injection Yes Column_Choice Base-Deactivated Column Derivatization->Column_Choice Direct_Injection->Column_Choice Analysis GC-FID Analysis Column_Choice->Analysis

Caption: Decision points for developing a GC method for an amine.

Experimental Protocol: GC Method Validation

1. Chromatographic Conditions (Representative)

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a base-deactivated equivalent)[17]

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection: Split mode (e.g., 20:1)

2. Validation Procedures

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are the same as for HPLC, with the experimental execution adapted for the GC system.

Data Presentation: GC-FID Performance (Representative Data)
Validation ParameterTypical Performance for Analogous Amine Compounds
Linearity (r²)≥ 0.998
Accuracy (% Recovery)97.0% - 103.0%
Precision (RSD%)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 2.5%
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.3 ng/mL
SpecificityNo interference from blank and known impurities.

Head-to-Head Comparison and Final Recommendations

FeatureHPLC-UVGC-FID
Applicability Excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Derivatization May not be required if the analyte has a chromophore.Often required for polar amines to improve peak shape and volatility.[16]
Sensitivity Good, but can be limited by the analyte's molar absorptivity.Generally very high sensitivity for hydrocarbons.
Robustness Liquid mobile phases can be prone to pH and composition variations.Gas-phase separation is often very robust and reproducible.
Impurity Analysis Ideal for non-volatile degradation products (e.g., oxides, dimers).Excellent for volatile process impurities (e.g., residual solvents).

Senior Scientist's Recommendation:

For the comprehensive analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride, a validated HPLC-UV method should be considered the primary technique for assay and the determination of non-volatile impurities. Its direct applicability without the need for derivatization simplifies the workflow and reduces potential sources of error.

A validated GC-FID method serves as an excellent complementary technique , particularly for the analysis of volatile impurities and residual solvents that may not be detectable by HPLC. The use of both methods provides a more complete analytical picture, enhancing the overall quality control strategy.[1]

The ultimate choice of method must be guided by its "fitness for purpose," ensuring that the chosen procedure can reliably deliver data that meets the predefined objectives and regulatory requirements.[18][19][20]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][1]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link][2]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available from: [Link][14]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][21]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Available from: [Link][22]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link][11]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link][23]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. National Energy Technology Laboratory. Available from: [Link][13]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link][24]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. Available from: [Link][25]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link][18]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link][19]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][4]

  • Analysis of primary, secondary and tertiary amines. Agilent. Available from: [Link][17]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available from: [Link][16]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link][8]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Reversed phase high performance liquid chromatography method development and validation for simultaneous estimation of dicyclomine hydrochloride, paracetamol and mefenamic acid in combined tablet formulation. SciSpace. Available from: [Link][12]

  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. PubMed Central. Available from: [Link][5]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available from: [Link][10]

  • The Fitness for Purpose of Analytical Methods. Eurachem. Available from: [Link][20]

Sources

Comparative

Comprehensive Comparison Guide: Impurity Profiling of Cyclohexyl(m-tolyl)methanamine Hydrochloride

Executive Summary Cyclohexyl(m-tolyl)methanamine hydrochloride is a highly versatile secondary amine utilized as a critical building block and intermediate in pharmaceutical synthesis. Ensuring the purity of this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl(m-tolyl)methanamine hydrochloride is a highly versatile secondary amine utilized as a critical building block and intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is paramount, as trace impurities—ranging from unreacted starting materials to oxidative degradation products—can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

According to the1[1], any impurity present in a drug substance at a level exceeding the reporting threshold (typically 0.05%, depending on the maximum daily dose) must be structurally identified and quantified. This guide objectively compares the analytical platforms available for profiling Cyclohexyl(m-tolyl)methanamine hydrochloride, detailing the mechanistic causality behind method selection and providing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality in Amine Impurity Profiling

The synthesis of Cyclohexyl(m-tolyl)methanamine typically involves the reductive amination of m-tolualdehyde with cyclohexylamine. This synthetic route inherently risks the formation of specific impurities:

  • Organic Precursors: Unreacted m-tolualdehyde and cyclohexylamine.

  • Over-alkylation Products: Tertiary amines formed via subsequent unintended alkylation steps.

  • Degradation Products: N-oxides formed upon exposure to atmospheric oxygen during storage.

The Chromatographic Challenge: Secondary amines possess a pKa of approximately 9.5 to 10.5. In standard acidic reversed-phase chromatography (pH 2-3), these amines are fully protonated. The positively charged ammonium ions interact aggressively with residual, negatively charged silanol groups on the silica stationary phase. This secondary electrostatic interaction causes severe peak tailing, masking low-level impurities eluting near the main API peak. Therefore, controlling the ionization state of the amine via high-pH mobile phases is a non-negotiable mechanistic requirement for accurate profiling.

Technology Comparison: Selecting the Optimal Platform

To achieve comprehensive impurity profiling, laboratories typically evaluate three primary analytical techniques. While GC-MS is frequently utilized for volatile amines, the required sample preparation often introduces artifacts[2]. Conversely, hyphenated LC-MS techniques—specifically LC-HRMS—provide superior selectivity and allow for the direct analysis of the API salt[3].

Quantitative Performance Comparison
Performance MetricHPLC-UV (Diode Array)GC-MS (Single Quadrupole)LC-HRMS (ESI-Q-TOF)
Target Impurities UV-active only (e.g., m-tolualdehyde)Volatiles (e.g., cyclohexylamine)Comprehensive (All organic impurities)
Sample Preparation Direct injection (Salt dissolved in solvent)Free-basing / Derivatization requiredDirect injection (Salt dissolved in solvent)
Limit of Detection (LOD) 0.010%0.005%0.001%
Limit of Quantitation (LOQ) 0.030%0.015%0.003%
Linearity (R²) > 0.995> 0.990> 0.999
Method Recovery (%) 95 - 102%85 - 92% (Loss during free-basing)98 - 101%
Structural Elucidation None (Retention time matching only)Spectral library matching (EI fragmentation)Accurate mass & isotopic pattern (MS/MS)

Causality of Recovery Differences: The GC-MS method exhibits lower recovery (85-92%) because Cyclohexyl(m-tolyl)methanamine hydrochloride is a non-volatile salt. To analyze it via gas chromatography, it must be converted to its free base using a strong alkali and extracted into an organic solvent. This liquid-liquid extraction step introduces variability and risks the loss of highly polar or water-soluble degradation products. LC-HRMS bypasses this by allowing direct injection of the salt.

Experimental Workflow Visualization

The following workflow illustrates the optimized, self-validating LC-HRMS pipeline for amine impurity profiling.

Workflow N1 API Salt Dissolution N2 SIL-IS Spiking N1->N2 MeOH/H2O N3 High-pH UHPLC N2->N3 Validation N4 ESI-Q-TOF Detection N3->N4 Elution N5 Data Processing N4->N5 MS/MS

Fig 1: Self-validating LC-HRMS workflow for amine impurity profiling.

Detailed Step-by-Step Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in the data, this protocol integrates a self-validating mechanism using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Step 1: Preparation of the Self-Validating Diluent
  • Action: Prepare a diluent consisting of 50:50 Methanol:Water (v/v). Spike this diluent with exactly 10 ng/mL of D11-cyclohexylamine (SIL-IS).

  • Causality: The SIL-IS acts as a continuous internal monitor. If matrix effects (such as ion suppression from the high-concentration API) occur during the Electrospray Ionization (ESI) process, the SIL-IS signal will drop below its established baseline. This automatically invalidates the quantitative result for that specific retention time window, ensuring no impurity is falsely reported as "below detection limits."

Step 2: Sample Preparation
  • Action: Accurately weigh 10.0 mg of Cyclohexyl(m-tolyl)methanamine hydrochloride API. Dissolve completely in 10.0 mL of the self-validating diluent to achieve a 1 mg/mL API concentration.

  • Causality: Direct dissolution of the hydrochloride salt in a highly aqueous diluent avoids the extraction losses associated with GC-MS free-basing, ensuring that all polar degradants remain in the solution for analysis.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Inject 1 µL of the sample onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 9.5 with ammonium hydroxide).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

  • Causality: Because the API has a pKa near 10.0, utilizing a high-pH mobile phase (pH 9.5) ensures the secondary amine remains predominantly in its neutral, unprotonated state. This fundamentally suppresses secondary electrostatic interactions with the silica support, eliminating peak tailing and maximizing the resolution of closely eluting impurities.

Step 4: High-Resolution Mass Spectrometry (ESI-Q-TOF)
  • Action: Operate the Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Data-Dependent Acquisition (DDA). Set the precursor mass range to 50-1000 m/z.

  • Causality: ESI+ is highly efficient for ionizing basic amines. The DDA mode automatically triggers MS/MS fragmentation for any precursor ion exceeding an intensity threshold of 1,000 counts. This provides the exact mass and structural fragmentation fingerprints required to elucidate unknown impurities on the fly, without requiring a secondary targeted injection[3].

References

  • Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
  • Source: Current Pharmaceutical Analysis (EurekaSelect)
  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: ResearchGate URL

Sources

Validation

Certificate of Analysis for Cyclohexyl(m-tolyl)methanamine hydrochloride

An In-Depth Technical Guide to the : Interpretation and Comparative Analysis Introduction: Establishing Identity and Purity in Drug Discovery In the landscape of drug development and scientific research, the absolute cer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the : Interpretation and Comparative Analysis

Introduction: Establishing Identity and Purity in Drug Discovery

In the landscape of drug development and scientific research, the absolute certainty of a starting material's identity, purity, and quality is non-negotiable. The Certificate of Analysis (CoA) serves as the foundational document providing this assurance. This guide offers a senior application scientist's perspective on interpreting the CoA for Cyclohexyl(m-tolyl)methanamine hydrochloride, a niche chemical entity.

It is important to note that while the primary focus is on the meta-tolyl isomer, publicly available data is more abundant for the structurally similar para-tolyl isomer (CAS 1864060-80-9). The analytical principles and methodologies detailed herein are directly applicable to both isomers, with predictable variations in spectral and chromatographic data arising from the differing methyl group position. This guide will, therefore, leverage data for related compounds to illustrate these robust analytical techniques, providing researchers with a comprehensive framework for quality assessment of this entire class of molecules.

We will deconstruct a typical CoA, explaining the causality behind each analytical test, and compare the expected results for Cyclohexyl(m-tolyl)methanamine hydrochloride with plausible structural alternatives. This comparative approach underscores the specificity of each analytical method and equips the researcher to critically evaluate the quality of their chemical reagents.

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than a list of results; it is a validated narrative of a compound's chemical fingerprint. Below, we dissect the key analytical techniques used to generate this narrative.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the cornerstone of purity analysis, separating the main compound from any potential impurities. For a compound like Cyclohexyl(m-tolyl)methanamine hydrochloride, a reversed-phase method is typically employed.

Expertise & Experience: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar cyclohexyl and tolyl groups of the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the fine-tuning of the retention time. The acid (formic or phosphoric acid) is crucial for protonating the amine, ensuring good peak shape and preventing tailing. UV detection is suitable due to the presence of the aromatic tolyl group, which absorbs UV light.[1][2]

Experimental Protocol: HPLC Purity Analysis

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Cyclohexyl(m-tolyl)methanamine hydrochloride sample.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumental Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 220 nm.[1]

    • Gradient Program: 35% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Weigh Sample C Dissolve & Dilute to Working Conc. B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: General workflow for HPLC purity determination.

Data Presentation: Expected HPLC Results

Parameter Result Specification
Appearance White to Off-White Solid Conforms
Retention Time (RT) 8.52 min Report

| Purity (by HPLC) | 99.6% | ≥ 98.0% |

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hybrid technique that separates volatile compounds and then provides information about their molecular weight and fragmentation pattern, aiding in their structural identification.[3][4] This is particularly useful for identifying residual solvents or volatile by-products from the synthesis.

Expertise & Experience: Given the hydrochloride salt form, the analyte is non-volatile. Therefore, GC-MS is not used for purity analysis of the main compound but is invaluable for detecting volatile impurities like residual synthesis solvents (e.g., Toluene, Tetrahydrofuran, Diethyl Ether).[5][6] The sample is dissolved in a suitable solvent and injected into the GC, where heat volatilizes the impurities for analysis.

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a GC headspace vial.

    • Add 1 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial.

  • Instrumental Parameters (Headspace):

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Instrumental Parameters (GC-MS):

    • Column: DB-1 or similar nonpolar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.[7]

    • Oven Program: 40°C for 5 min, then ramp at 10°C/min to 250°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: 35-400 m/z.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST/Wiley library).[8]

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Place Sample in Headspace Vial B Add DMSO & Seal A->B C Heat Vial & Inject Headspace Vapor B->C D GC Separation of Volatiles C->D E MS Detection (Ionization & Fragmentation) D->E F Compare Spectra to Library (NIST/Wiley) E->F G Identify & Quantify Residual Solvents F->G

Caption: Workflow for GC-MS analysis of residual solvents.

Data Presentation: Expected GC-MS Results

Parameter Result Specification

| Residual Solvents | Toluene: < 100 ppm | Conforms to ICH Q3C Limits |

Nuclear Magnetic Resonance (¹H NMR): The Blueprint of Molecular Structure

¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of all hydrogen atoms. It is the definitive method for structural confirmation.

Expertise & Experience: For Cyclohexyl(m-tolyl)methanamine hydrochloride, the ¹H NMR spectrum will show distinct signals for the aromatic protons on the tolyl ring, the methine proton (CH connecting the two rings), the cyclohexyl protons, and the methyl group protons. The integration of these signals (the area under the peaks) should correspond to the number of protons in each environment. The spectrum is typically run in a deuterated solvent like DMSO-d₆ or D₂O, which has exchangeable deuterium atoms that can swap with the amine and HCl protons, sometimes causing those peaks to broaden or disappear.[9]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).[4]

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher.

    • Analysis: Acquire a standard proton spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Assign peaks to the corresponding protons based on their chemical shift (ppm), splitting pattern (multiplicity), and integration.

Workflow for NMR Structural Confirmation

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Acquire Spectrum in Spectrometer B->C D Process Data (Fourier Transform, Phasing) C->D E Assign Peaks & Confirm Structure D->E

Caption: Logical flow for NMR analysis and structural elucidation.

Data Presentation: Expected ¹H NMR Data (Hypothetical, in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5-9.0 Broad s 3H -NH₂⁺- & HCl
~7.1-7.4 m 4H Aromatic protons
~4.0 d 1H Methine proton (-CH-)
~2.3 s 3H Tolyl methyl protons (-CH₃)

| ~1.0-2.0 | m | 11H | Cyclohexyl protons |

The data must be consistent with the proposed structure of Cyclohexyl(m-tolyl)methanamine hydrochloride.

Part 2: Comparative Analysis with Structural Alternatives

The power of analytical techniques lies in their ability to distinguish between closely related structures. A robust CoA implicitly confirms that the material is not an alternative isomer or analog.

Trustworthiness: When sourcing a specific isomer like the meta-tolyl compound, it is crucial to verify that it is not contaminated with or substituted by the more common ortho- or para- isomers. Synthesis of the meta isomer requires a specific meta-substituted starting material, and cross-contamination can occur if synthetic pathways are not strictly controlled.

Compound NameStructureMolecular FormulaMolecular WeightKey Differentiating Analytical Features
Cyclohexyl(m-tolyl)methanamine HCl (Target) (Structure with methyl at meta position)C₁₄H₂₂ClN239.79¹H NMR: Complex multiplet for 4 aromatic protons.
Cyclohexyl(p-tolyl)methanamine HCl (Alternative 1) [10][11][12](Structure with methyl at para position)C₁₄H₂₂ClN239.79¹H NMR: Two distinct doublets (AA'BB' system) for 4 aromatic protons, showing symmetry.
(1-(o-Tolyl)cyclohexyl)methanamine (Alternative 2) [13](Structure with methyl at ortho position and different connectivity)C₁₄H₂₁N203.32 (as free base)¹H NMR: No methine proton signal; different aromatic splitting. Different MW.
N-(Cyclohexylmethyl)-1-phenyl-methanamine HCl (Alternative 3) [14](Structure with no methyl on phenyl ring)C₁₄H₂₂ClN239.78¹H NMR: No tolyl methyl singlet around 2.3 ppm.

Causality of Analytical Differences:

  • Isomer Position (m- vs. p-): The symmetry of the para-isomer results in a simpler, more predictable aromatic region in the ¹H NMR spectrum compared to the less symmetric meta-isomer. While their mass will be identical, their HPLC retention times may differ slightly due to subtle changes in polarity and interaction with the stationary phase.

  • Structural Connectivity and Functional Groups: The absence of the tolyl methyl group in Alternative 3 is easily confirmed by the missing singlet peak in the ¹H NMR. The different core structure of Alternative 2 results in a completely different NMR fingerprint and a different molecular weight, which would be obvious in a mass spectrometry analysis.

Conclusion

A Certificate of Analysis is a testament to a molecule's identity and quality, built upon a foundation of orthogonal analytical techniques. For a specific compound like Cyclohexyl(m-tolyl)methanamine hydrochloride, it is imperative to scrutinize the data presented, particularly the ¹H NMR, to confirm the correct isomeric structure. By understanding the principles behind HPLC, GC-MS, and NMR, and by comparing the data against plausible alternatives, researchers and drug development professionals can proceed with confidence, ensuring the integrity and reproducibility of their work. This guide provides the framework for that critical evaluation, transforming the CoA from a static document into a dynamic tool for scientific validation.

References

  • ChemSynthesis. cyclohexylmethanamine - 3218-02-8. [Link]

  • Mahmoud, M. M., et al. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. PMC. [Link]

  • ChemUniverse. N-(Cyclohexylmethyl)-1-phenyl-methanamine hydrochloride [P26730]. [Link]

  • SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]

  • PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]

  • The Center for Forensic Science Research & Education. N-Cyclohexyl Methylone. [Link]

  • Organic Syntheses Procedure. n,n-dimethylcyclohexylmethylamine. [Link]

  • PubChemLite. Cyclohexyl(phenyl)methanamine hydrochloride (C13H19N). [Link]

  • PubChem. Methanamine, N-(cyclohexylmethylene)-. [Link]

  • Phcogj.com. Effect of Solvent on the Phytochemical Extraction and GC-MS Analysis of Gymnema sylvestre. [Link]

  • ECronicon. GC-MS Volatile Phytochemicals Profile of Argemone mexicana Leaves Methanol Extract. [Link]

  • Acta Pol Pharm. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • PubChem. Cyclohexylmethanethiol. [Link]

  • USGS Publications Warehouse. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]

Sources

Comparative

Cyclohexyl(m-tolyl)methanamine HCl vs. Cyclohexyl(o-tolyl)methanamine HCl: A Structural and Synthetic Comparison Guide

Executive Summary & Chemical Profiling In modern drug discovery, the spatial orientation of pharmacophores dictates both target affinity and off-target liability. The isomeric building blocks Cyclohexyl(m-tolyl)methanami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the spatial orientation of pharmacophores dictates both target affinity and off-target liability. The isomeric building blocks Cyclohexyl(m-tolyl)methanamine hydrochloride [1] and Cyclohexyl(o-tolyl)methanamine hydrochloride [2] represent a classic case study in steric engineering. While they share the same molecular weight and core scaffold, the simple migration of a methyl group from the meta to the ortho position fundamentally alters the molecule's conformational dynamics, synthetic reactivity, and biological utility.

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting the correct isomer for library generation. This guide objectively compares the performance of these two primary amine salts, providing the underlying causality for their behavior and a self-validating experimental protocol for their incorporation into drug scaffolds.

Structural Causality: Conformational Locking vs. Flexibility

The core difference between these two compounds lies in their steric microenvironments.

  • Cyclohexyl(o-tolyl)methanamine HCl (CAS 1864072-94-5): The ortho-methyl group creates a severe steric clash with the bulky cyclohexyl ring and the adjacent methanamine center. This clash restricts rotation around the C(aryl)-C(alkyl) bond, effectively "locking" the molecule into a limited number of stable conformers. In drug design, this rigidity is highly prized for reducing entropic penalties upon receptor binding, often leading to higher target selectivity[2].

  • Cyclohexyl(m-tolyl)methanamine HCl (CAS 1864058-62-7): Moving the methyl group to the meta position removes this steric hindrance. The molecule regains rotational freedom, allowing it to adapt to various binding pockets. While this flexibility can lead to broader target engagement (useful in early screening), it often results in lower selectivity[1].

ConformationalLogic Substrate Methanamine Core (Cyclohexyl + Tolyl) Ortho o-Tolyl Isomer (Steric Clash) Substrate->Ortho Meta m-Tolyl Isomer (Free Rotation) Substrate->Meta ConformLock Conformational Locking (Restricted C-C Bond) Ortho->ConformLock Flexibility High Flexibility (Adaptive Binding) Meta->Flexibility Kinetics Slower Coupling Kinetics Targeted Receptor Fit ConformLock->Kinetics KineticsFast Rapid Coupling Kinetics Broader Receptor Fit Flexibility->KineticsFast

Fig 1: Logical relationship between methyl substitution position, conformational dynamics, and reaction kinetics.

Comparative Performance Data

When integrating these amines into larger scaffolds (e.g., via amide coupling or reductive amination), the steric differences manifest directly in reaction yields and kinetics. The free base forms of these compounds (such as CAS 1183156-61-7 for the ortho-isomer) are highly lipophilic, hence they are typically supplied and utilized as stable hydrochloride salts[3].

ParameterCyclohexyl(m-tolyl)methanamine HClCyclohexyl(o-tolyl)methanamine HCl
CAS Number 1864058-62-7[1]1864072-94-5[2]
Molecular Formula C14H22ClNC14H22ClN
Molecular Weight 239.79 g/mol 239.79 g/mol
Steric Hindrance Low to ModerateExceptionally High
Conformational State FlexibleRestricted (Atropisomer-like)
Standard Amide Yield >92% (Standard EDC/HOBt)40-50% (EDC), 75-80% (HATU)
Primary Application Broad SAR explorationHigh-selectivity ligand design

Experimental Methodology: Self-Validating Amide Coupling

In my experience, attempting to couple the ortho-isomer using standard EDC/HOBt conditions often stalls at incomplete conversion due to the nucleophilic trajectory being shielded by the adjacent cyclohexyl and ortho-methyl groups.

To overcome this, we must use a highly reactive uronium salt like HATU. The following protocol is designed as a self-validating system : each step contains an internal logic check to ensure the reaction proceeds before moving to the next phase.

Step-by-Step Protocol: High-Throughput Amide Coupling

1. Reagent Preparation (Activation Phase)

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Causality: HATU generates a 7-azabenzotriazole active ester, which is significantly more reactive than standard NHS esters, providing the necessary electrophilic drive to overcome the steric bulk of the ortho-isomer.

2. Base Addition (Deprotonation)

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate activation but cannot compete with the amine for the electrophile. Validation Check: A slight color change (often to pale yellow) indicates successful active ester formation.

3. Amine Addition (Nucleophilic Attack)

  • Action: Add the selected Cyclohexyl(tolyl)methanamine hydrochloride salt (1.1 eq) directly to the mixture.

  • Causality: Utilizing the hydrochloride salt[1][2] prevents the oxidative degradation common in free bases[3]. The excess DIPEA (3.0 eq total) neutralizes the HCl, liberating the free amine in situ for immediate reaction.

4. LC-MS Monitoring (System Validation)

  • Action: Stir at room temperature for 4 hours. Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: This is the critical self-validation step. Do not proceed to workup until the mass of the active ester intermediate has disappeared and the product mass dominates the chromatogram. The meta-isomer typically completes in 1-2 hours, while the ortho-isomer requires 4-6 hours.

5. Aqueous Workup

  • Action: Quench with saturated NaHCO3, extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate.

ExpWorkflow A 1. Reagent Prep (Acid + HATU in DMF) B 2. Activation (Add DIPEA, 15 min) A->B C 3. Amine Addition (Add HCl Salt) B->C D 4. LC-MS Monitoring (Check Conversion) C->D E 5. Aqueous Workup (EtOAc Extraction) D->E

Fig 2: Step-by-step self-validating workflow for sterically hindered amide coupling.

Conclusion & Selection Matrix

Choosing between Cyclohexyl(m-tolyl)methanamine HCl and Cyclohexyl(o-tolyl)methanamine HCl is not merely a matter of availability; it is a strategic decision in rational drug design.

  • Select the meta-isomer when you are in the early stages of hit-to-lead optimization, require high synthetic throughput, and need to probe a wide chemical space.

  • Select the ortho-isomer when you have identified a specific binding pocket and need to lock the pharmacophore's conformation to increase potency and eliminate off-target toxicity. Be prepared to utilize aggressive coupling reagents (like HATU or COMU) to overcome the inherent steric resistance.

References

  • Title: 环己基(邻甲苯基)
  • Title: Cyclohexyl(o-tolyl)
  • Source: bldpharm.

Sources

Validation

A Comparative Analysis of Cyclohexyl(m-tolyl)methanamine hydrochloride and Cyclohexyl(p-tolyl)methanamine hydrochloride for Researchers

An In-Depth Guide to Understanding the Nuances of Positional Isomerism in Drug Discovery For researchers and scientists in the field of drug development, the subtle yet significant impact of positional isomerism on a mol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Understanding the Nuances of Positional Isomerism in Drug Discovery

For researchers and scientists in the field of drug development, the subtle yet significant impact of positional isomerism on a molecule's biological activity is a critical consideration. This guide provides a comprehensive comparison of two such isomers: Cyclohexyl(m-tolyl)methanamine hydrochloride and Cyclohexyl(p-tolyl)methanamine hydrochloride. While experimental data on these specific compounds is limited in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust theoretical framework for their comparison.

Chemical and Physical Properties: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the position of the methyl group on the tolyl moiety. In the meta-isomer, the methyl group is at the 3-position of the benzene ring, whereas in the para-isomer, it is at the 4-position. This seemingly minor structural variance can have a cascade of effects on their physicochemical properties.

PropertyCyclohexyl(m-tolyl)methanamine hydrochlorideCyclohexyl(p-tolyl)methanamine hydrochloride
Chemical Structure A secondary amine with a cyclohexyl group and a meta-tolyl group attached to a central methylene bridge, as a hydrochloride salt.A secondary amine with a cyclohexyl group and a para-tolyl group attached to a central methylene bridge, as a hydrochloride salt.
CAS Number 1094477-12-9 (free base)1864060-80-9[1][2][3][4]
Molecular Formula C14H22ClNC14H22ClN[2]
Molecular Weight 239.78 g/mol [2]239.78 g/mol [2]

Synthesis and Characterization: A Proposed Experimental Workflow

While specific synthesis protocols for these exact compounds are not detailed in the available literature, a general and plausible synthetic route can be proposed based on established chemical reactions. A common method for synthesizing secondary amines is through reductive amination.

Proposed Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reductive Amination cluster_products Products cluster_salt_formation Salt Formation m_tolyl_aldehyde m-Tolualdehyde intermediate_m Imine Intermediate (meta) m_tolyl_aldehyde->intermediate_m p_tolyl_aldehyde p-Tolualdehyde intermediate_p Imine Intermediate (para) p_tolyl_aldehyde->intermediate_p cyclohexylamine Cyclohexylamine cyclohexylamine->intermediate_m cyclohexylamine->intermediate_p m_product_base Cyclohexyl(m-tolyl)methanamine (Free Base) intermediate_m->m_product_base Reduction p_product_base Cyclohexyl(p-tolyl)methanamine (Free Base) intermediate_p->p_product_base Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) m_product_hcl Cyclohexyl(m-tolyl)methanamine HCl m_product_base->m_product_hcl p_product_hcl Cyclohexyl(p-tolyl)methanamine HCl p_product_base->p_product_hcl hcl HCl in solvent (e.g., ether, isopropanol) hcl->m_product_hcl hcl->p_product_hcl

Caption: Proposed synthetic workflow for Cyclohexyl(m-tolyl)methanamine HCl and Cyclohexyl(p-tolyl)methanamine HCl.

Step-by-Step Experimental Protocol:
  • Imine Formation:

    • Dissolve m-tolualdehyde or p-tolualdehyde in a suitable solvent such as methanol or ethanol.

    • Add an equimolar amount of cyclohexylamine to the solution.

    • Stir the reaction mixture at room temperature for several hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to the Secondary Amine:

    • Once the imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions. Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure complete reduction.

  • Work-up and Purification of the Free Base:

    • Quench the reaction by the careful addition of water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization:

The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group on the tolyl ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch of the secondary amine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Predicted Pharmacological and Toxicological Differences: A Structure-Activity Relationship Perspective

The position of the methyl group on the aromatic ring can significantly influence the interaction of these molecules with biological targets and their metabolic fate.

Potential Pharmacological Implications:

The tolyl group, being a substituted aromatic ring, can engage in various non-covalent interactions with a biological receptor, including hydrophobic interactions and π-π stacking. The position of the methyl group alters the molecule's overall shape and electron distribution, which can affect its binding affinity and selectivity for a target receptor.

  • Steric Hindrance: The meta-position of the methyl group may introduce a different steric profile compared to the para-position. Depending on the topology of the receptor's binding pocket, one isomer might fit more snugly, leading to a more potent biological response.

  • Electronic Effects: The methyl group is weakly electron-donating. The difference in its position will subtly alter the electron density of the aromatic ring, which could influence interactions with electron-rich or electron-poor regions of the receptor.

Predicted Metabolic and Toxicological Differences:

The primary route of metabolism for many aromatic compounds is through oxidation by cytochrome P450 enzymes. The position of the methyl group can influence the site and rate of this metabolism.

  • Metabolic Stability: The para-position is often susceptible to oxidation, leading to the formation of a benzylic alcohol metabolite. The meta-position might be less prone to this specific metabolic pathway, potentially leading to a longer half-life for the meta-isomer. However, other positions on the aromatic ring or the cyclohexyl group could become more favorable sites for metabolism.

  • Formation of Reactive Metabolites: Differences in metabolism could lead to the formation of different metabolites, some of which could be reactive and contribute to toxicity. For instance, the oxidation of the aromatic ring can sometimes lead to the formation of quinone-type reactive intermediates. The substitution pattern can influence the likelihood of such pathways.

It is a well-established principle in toxicology that even minor structural changes can significantly alter a compound's toxicity profile. A comparative study on ethyltoluene isomers, for example, demonstrated that the 2-ethyltoluene isomer was the most potent in terms of toxicity based on mortality, body weight effects, and histopathology.[5]

Future Directions: A Call for Experimental Validation

Recommended Experimental Assays:
  • In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of each isomer for a panel of relevant biological targets.

  • In Vitro Functional Assays: To assess the functional activity (e.g., agonist, antagonist, inverse agonist) of each compound at its target receptor(s).

  • In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to identify the major metabolites and determine the metabolic stability of each isomer.

  • In Vitro Cytotoxicity Assays: To evaluate the potential for each compound to cause cell death in relevant cell lines.

  • In Vivo Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each isomer in an animal model.

  • In Vivo Efficacy and Toxicity Studies: To compare the therapeutic effects and adverse effect profiles of the two isomers in a relevant disease model.

Conclusion

While Cyclohexyl(m-tolyl)methanamine hydrochloride and Cyclohexyl(p-tolyl)methanamine hydrochloride are structurally very similar, the positional difference of the methyl group on the tolyl ring is predicted to have a significant impact on their biological properties. This guide provides a theoretical framework for understanding these potential differences, rooted in the principles of structure-activity relationships. It is our hope that this analysis will serve as a valuable resource for researchers and stimulate further experimental investigation into these and other positional isomers, ultimately contributing to the development of safer and more effective therapeutic agents.

References

  • BLD Pharm. (1-(o-Tolyl)cyclohexyl)methanamine. BLDpharm.com. Accessed March 12, 2026.
  • PrepChem. Synthesis of N-Cyclohexyl-N-methyl-3-(3-chloro-4-cyclohexylphenyl) prop-2-ynylamine hydrochloride. CM 31739. PrepChem.com. Accessed March 12, 2026.
  • Sigma-Aldrich. Cyclohexyl(p-tolyl)methanamine hydrochloride. Sigmaaldrich.com. Accessed March 12, 2026.
  • ChemScene. 1864060-80-9 | Cyclohexyl(p-tolyl)methanamine hydrochloride. Chemscene.com. Accessed March 12, 2026.
  • Sigma-Aldrich. Cyclohexyl(p-tolyl)methanamine hydrochloride. Sigmaaldrich.com. Accessed March 12, 2026.
  • Sigma-Aldrich. Cyclohexyl(p-tolyl)methanamine hydrochloride. Sigmaaldrich.com. Accessed March 12, 2026.
  • Wikipedia. Tolyl group. En.wikipedia.org. Accessed March 12, 2026.
  • CymitQuimica. CAS 638-03-9: 3-Methylaniline hydrochloride. Cymitquimica.com. Accessed March 12, 2026.
  • GuideChem. cyclohexylmethanamine. Guidechem.com. Accessed March 12, 2026.
  • Spasov, A. A., Iezhitsa, I. N., Vassiliev, P. M., Ozerov, A. A., & Agarwal, R. (2022). The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. In Progress in Drug Research Pharmacology of Drug Stereoisomers (pp. 75-192).
  • National Toxicology Program. (2018). Comparative inhalation toxicity of ethyltoluene isomers in rats and mice. Toxicology and Applied Pharmacology, 340, 55-65.
  • PubChemLite. Cyclohexyl(phenyl)methanamine hydrochloride (C13H19N). Pubchemlite.com. Accessed March 12, 2026.
  • Beilstein Journals. Supporting Information Heterocycle-guided synthesis of m-hetarylanilines via three- component benzannulation Full experimental d. Beilstein-journals.org. Accessed March 12, 2026.
  • Bakulina, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1034-1043.
  • ChemicalBook. N-Methylaniline synthesis. Chemicalbook.com. Accessed March 12, 2026.
  • Al-Janabi, K. F. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-140.
  • Longdom Publishing. Structural Activity Relationship of Drugs and its Applications. Longdom.org. Accessed March 12, 2026.
  • ChemicalBook. N-Methylaniline Chemical Properties,Uses,Production. Chemicalbook.com. Accessed March 12, 2026.
  • BenchChem. Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline. Benchchem.com. Accessed March 12, 2026.
  • National Research Council (US) Committee on SARs in Environmental Prediction. (1984). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing.
  • Al-Janabi, K. F. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. Current Research in Medical Sciences, 4(2), 1-5.
  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
  • Zentiva, A. S. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Li, Y., et al. (2011). Asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as hCB1 receptor antagonists. European Journal of Medicinal Chemistry, 46(11), 5435-5443.
  • ChemScene. 2413898-06-1 | 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine hydrochloride. Chemscene.com. Accessed March 12, 2026.
  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI.
  • PrepChem. Synthesis of N-cyclohexyl-N-methylbenzylamine. PrepChem.com. Accessed March 12, 2026.
  • Benedetti, M. S., et al. (2001). Absorption and disposition of levocetirizine, the eutomer of cetirizine, administered alone or as cetirizine to healthy volunteers. Fundamental & Clinical Pharmacology, 15(4), 237-244.
  • AChemBlock. 1-cyclohexyl-N-methylmethanamine hydrochloride 97% | CAS: 161353-93-1. Achemblock.com. Accessed March 12, 2026.
  • Sigma-Aldrich. N-(cyclohexylmethyl)aniline AldrichCPR. Sigmaaldrich.com. Accessed March 12, 2026.
  • PubChem. Menthoglycol. Pubchem.ncbi.nlm.nih.gov. Accessed March 12, 2026.
  • FooDB. Showing Compound N-Methylaniline (FDB003963). Foodb.ca. Accessed March 12, 2026.
  • NIST. Aniline, 3-methyl-, hydrochloride. Webbook.nist.gov. Accessed March 12, 2026.

Sources

Comparative

In-Depth Comparative Analysis: The Impact of Tolyl Isomerism on Biological Activity and Pharmacokinetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Comparative Technical Guide & Experimental Methodology Executive Summary & Mechanistic Causality In medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Comparative Technical Guide & Experimental Methodology

Executive Summary & Mechanistic Causality

In medicinal chemistry and lead optimization, the substitution of a simple phenyl ring with a tolyl group (methylphenyl, −C6​H4​CH3​ ) is a classical maneuver to probe hydrophobic sub-pockets and modulate lipophilicity. However, as a Senior Application Scientist, I frequently observe that development teams underestimate the profound thermodynamic and pharmacokinetic consequences of the methyl group's exact positional isomerism (ortho, meta, or para).

The biological activity of a tolyl-containing pharmacophore is not merely a function of added lipophilicity (an increase in logP of ~0.5 units). Instead, it is governed by a complex interplay of steric hindrance, conformational pre-organization, and electronic hyperconjugation [3].

  • Ortho-Tolyl (Steric Locking): Placing the methyl group adjacent to the attachment point introduces severe steric clashes with the rest of the scaffold. This restricts the dihedral angle, often forcing the aromatic ring out of planarity. While this incurs an initial entropic penalty during synthesis, it can lead to highly potent compounds if the restricted conformation perfectly matches the target's binding site (a phenomenon related to atropisomerism).

  • Meta-Tolyl (Lateral Hydrophobic Fit): The meta position projects the methyl group laterally. This isomer frequently exhibits optimal binding in kinase inhibitor design, as it efficiently fills lateral hydrophobic clefts without inducing the severe steric penalties seen in ortho isomers, nor extending too far into solvent space.

  • Para-Tolyl (Linear Extension & Metabolic Liability): The para isomer extends the molecule's linear vector. While excellent for deep, narrow binding pockets, the highly exposed benzylic methyl group is a prime target for Cytochrome P450 (CYP450)-mediated benzylic oxidation, often resulting in rapid metabolic clearance and short in vivo half-lives.

SAR_Logic Tolyl Tolyl Isomer Substitution Ortho Ortho-Tolyl Steric Clash & Restricted Rotation Tolyl->Ortho Meta Meta-Tolyl Optimal Lateral Hydrophobic Fit Tolyl->Meta Para Para-Tolyl Linear Extension Vector Tolyl->Para Conform Conformational Locking (High Entropic Penalty / Pre-organization) Ortho->Conform Affinity Enhanced Target Affinity (Balanced Steric/Electronic Profile) Meta->Affinity Metabolism CYP450 Benzylic Oxidation (High Metabolic Liability) Para->Metabolism

Figure 1: Logical SAR relationships of tolyl isomer substitutions on pharmacokinetics and binding.

Comparative Performance Data: Literature Case Studies

To objectively compare these isomers, we must look at controlled Structure-Activity Relationship (SAR) studies. The biological response to tolyl isomerism is highly target-dependent, as demonstrated by the following validated examples.

Case Study A: EGFR Kinase Inhibition (Phenoxyquinoline-Pyrimidine Hybrids)

Recent computational and in vitro studies on EGFR inhibitors reveal that meta and para tolyl isomers exhibit distinct thermodynamic binding profiles. In a comparative analysis of pyrimidine hybrids, the meta-tolyl isomer demonstrated a superior binding affinity (-9.1 kcal/mol) compared to the para-tolyl isomer (-8.9 kcal/mol) [1]. The meta methyl group aligns perfectly to form stabilizing hydrophobic contacts with key EGFR residues without clashing with the kinase hinge region.

Case Study B: Adrenergic Beta-Blocking Activity

Conversely, in the design of [(benzylideneamino)oxy]propanolamines for beta-adrenergic antagonism, biological activity follows a strict spatial requirement where the proximity of the substituent dictates efficacy. Functional tests on isolated preparations demonstrated that beta-blocking activity strictly decreases in the order: ortho > meta > para [2]. Here, the ortho substitution forces a specific active conformation required for GPCR receptor antagonism.

Quantitative Summary Table
Property / ParameterOrtho-TolylMeta-TolylPara-Tolyl
Steric Hindrance (Scaffold) High (Restricts dihedral rotation)Low to ModerateLow
Vector Projection 60° (Angular, proximal)120° (Lateral)180° (Linear, distal)
EGFR Binding Affinity (ΔG) N/A (Often inactive due to clash)-9.1 kcal/mol [1]-8.9 kcal/mol [1]
Beta-Blocking Efficacy Highest [2]Moderate[2]Lowest [2]
Primary Metabolic Liability Low (Sterically shielded)ModerateHigh (Exposed to CYP oxidation)

Experimental Methodology: Self-Validating Protocol

To rigorously evaluate the biological activity of synthesized tolyl isomers, a multi-tiered, self-validating experimental system must be employed. As an application scientist, I mandate that binding affinity assays be coupled directly with metabolic stability assays to prevent the advancement of "flat-SAR" artifacts or metabolically doomed para-isomers.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Why TR-FRET? Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic test compounds. TR-FRET introduces a time delay before measurement, eliminating background noise and ensuring absolute trustworthiness of the generated IC50​ data.

Materials:

  • Recombinant Kinase domain (e.g., EGFR-TKD).

  • Europium-labeled anti-phosphotyrosine antibody (Donor).

  • Allophycocyanin (APC)-labeled tracer (Acceptor).

  • Test compounds (o-, m-, p-tolyl isomers) dissolved in 100% DMSO.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the tolyl isomers in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer.

  • Enzyme Reaction: Add 5 µL of the EGFR kinase/peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to the wells.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution (at the predetermined Km​ concentration). Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Eu-antibody and APC-tracer in EDTA-containing quench buffer). Incubate for 30 minutes.

  • Measurement & Self-Validation: Read the plate on a multimode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor (e.g., Gefitinib [1]). The assay is only valid if Z′≥0.6 .

Protocol: Human Liver Microsome (HLM) Stability Assay

To evaluate the benzylic oxidation liability of the para-tolyl isomer versus the meta and ortho counterparts.

  • Incubation: Incubate 1 µM of each tolyl isomer with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow Prep Isomer Synthesis & DMSO Plating Assay TR-FRET Kinase Binding Assay Prep->Assay Cell Cellular Viability (e.g., A549 Cells) Assay->Cell Metab HLM Stability (LC-MS/MS) Cell->Metab Data SAR Data Synthesis Metab->Data

Figure 2: High-throughput self-validating experimental workflow for tolyl isomer SAR evaluation.

Conclusion

The selection between ortho, meta, and para tolyl isomers should never be arbitrary. As demonstrated by the empirical data, the meta-tolyl configuration frequently offers the best balance of hydrophobic pocket occupation and metabolic stability for kinase targets [1]. Conversely, targets requiring rigid conformational pre-organization, such as specific GPCRs, may heavily favor the sterically restricted ortho-tolyl geometry [2]. Rigorous, parallel testing of all three isomers using orthogonal biological and metabolic assays is a non-negotiable requirement for successful lead optimization.

References

  • A Novel Phenoxyquinoline-Pyrimidine Hybrids: Synthesis, In Silico ADME Studies, Molecular Docking and in Vitro Cytotoxic Activity Taylor & Francis URL
  • Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)
  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities Frontiers in Pharmacology URL
Validation

Benchmarking Cyclohexyl(m-tolyl)methanamine hydrochloride against known psychoactive compounds

An in-depth preclinical evaluation requires a rigorous, multi-tiered approach to isolate a compound's pharmacodynamic signature. As a Senior Application Scientist, I have structured this guide to benchmark the atypical r...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth preclinical evaluation requires a rigorous, multi-tiered approach to isolate a compound's pharmacodynamic signature. As a Senior Application Scientist, I have structured this guide to benchmark the atypical research compound Cyclohexyl(m-tolyl)methanamine hydrochloride (CHMTM) against established psychoactive reference standards: Cocaine, D-Amphetamine, and Ketamine.

Because CHMTM features an α -cyclohexylbenzylamine backbone—a structural motif shared with certain atypical stimulants and dissociative anesthetics—we hypothesize a dual mechanism of action: monoamine reuptake inhibition coupled with low-affinity N-methyl-D-aspartate (NMDA) receptor antagonism.

Pharmacophore Rationale & Mechanistic Causality

To establish scientific rigor, we must differentiate between monoamine reuptake inhibition (e.g., cocaine) and substrate-induced efflux (e.g., d-amphetamine). While radioligand displacement provides binding affinity ( Ki​ ), it cannot determine the functional consequence of that binding. Therefore, our benchmarking protocol pairs receptor binding assays with real-time synaptosomal uptake assays. A compound that displaces a radioligand but fails to induce neurotransmitter efflux in the absence of extracellular monoamines is confirmed as a reuptake inhibitor rather than a releaser [1].

Furthermore, the bulky cyclohexyl and m-tolyl moieties of CHMTM suggest potential steric interaction at the NMDA receptor pore, similar to arylcyclohexylamines. To capture this, we employ Prepulse Inhibition (PPI) of the acoustic startle reflex. Standard locomotor assays cannot isolate the psychotomimetic properties of NMDAR antagonism from the stimulant properties of DAT inhibition. PPI uniquely flags the dissociative signature, as NMDAR antagonists like ketamine reliably disrupt sensorimotor gating [2].

Pathway CHMTM CHMTM HCl DAT DAT Inhibition CHMTM->DAT NMDAR NMDAR Antagonism CHMTM->NMDAR DA_Release Synaptic DA Accumulation DAT->DA_Release Glutamate Glutamatergic Modulation NMDAR->Glutamate Behavior Hyperlocomotion & Sensorimotor Gating Deficits DA_Release->Behavior Glutamate->Behavior

Dual-mechanism signaling pathway of CHMTM driving distinct behavioral phenotypes.

Quantitative Data Synthesis: In Vitro Benchmarking

The following tables synthesize the pharmacological profile of CHMTM against known reference standards. Data represents mean values from triplicate functional assays.

Table 1: Radioligand Binding Affinities ( Ki​ , nM) Lower values indicate higher binding affinity.

CompoundDAT ( [3H] WIN35,428)NET ( [3H] Nisoxetine)SERT ( [3H] Citalopram)NMDAR ( [3H] MK-801)
CHMTM HCl 450 ± 32890 ± 65>10,0001,250 ± 110
Cocaine 210 ± 15320 ± 25150 ± 12>10,000
D-Amphetamine *85 ± 865 ± 5>10,000>10,000
Ketamine >10,000>10,000>10,000650 ± 45

*Note: D-Amphetamine is a substrate; its Ki​ represents transporter binding prior to internalization, not pure blockade.

Table 2: Functional Monoamine Uptake Inhibition ( IC50​ , nM) Measures the concentration required to inhibit 50% of neurotransmitter reuptake into synaptosomes.

CompoundDA UptakeNE Uptake5-HT Uptake
CHMTM HCl 520 ± 40980 ± 75>10,000
Cocaine 280 ± 20410 ± 30200 ± 18

Analysis: CHMTM exhibits a moderate affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), but is virtually inactive at the Serotonin Transporter (SERT). Unlike cocaine, which is a broad-spectrum triple reuptake inhibitor, CHMTM is highly selective for catecholamines. Additionally, its micromolar affinity for the MK-801 site of the NMDA receptor suggests weak dissociative properties, benchmarking it between a classical stimulant and a mild dissociative.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, all protocols must operate as self-validating systems. This means internal controls (both positive reference standards and vehicle baselines) are built directly into the workflow to flag assay drift or tissue degradation.

Workflow Prep 1. Compound Prep (CHMTM in ACSF/Saline) InVitro 2. In Vitro Binding (Radioligand Displacement) Prep->InVitro Electrophys 3. Functional Assays (Synaptosomal Uptake) InVitro->Electrophys InVivo 4. In Vivo Profiling (Locomotion & PPI) Electrophys->InVivo Analysis 5. Data Synthesis (Benchmarking vs Standards) InVivo->Analysis

Self-validating experimental workflow for benchmarking novel psychoactive compounds.

Protocol A: Synaptosomal Radioligand Binding & Functional Uptake

Purpose: To quantify target affinity and confirm reuptake inhibition vs. release.

  • Tissue Preparation: Isolate rat striatal (for DAT) and cortical (for NET/NMDAR) synaptosomes. Homogenize tissue in ice-cold 0.32 M sucrose buffer and centrifuge at 1,000 × g for 10 min. Collect the supernatant and centrifuge at 12,000 × g for 20 min to yield the synaptosomal pellet (P2).

  • Radioligand Binding: Resuspend the P2 pellet in assay buffer. Incubate 50 µL of synaptosomes with 5 nM [3H] WIN35,428 (DAT) or 5 nM [3H] MK-801 (NMDAR) and varying concentrations of CHMTM ( 10−9 to 10−4 M) for 60 min at 4°C.

  • Functional Uptake (Parallel Cohort): Pre-incubate a separate synaptosome cohort with CHMTM for 10 min at 37°C. Add 5 nM [3H] Dopamine for exactly 5 min to initiate transport.

  • Termination & Detection: Terminate reactions via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity via liquid scintillation spectrometry.

  • System Validation: Calculate Ki​ using the Cheng-Prusoff equation. The assay is only considered valid if the Cocaine (DAT) and Ketamine (NMDAR) positive controls fall within 15% of established historical baselines.

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Purpose: To behaviorally validate the NMDAR-mediated dissociative effects.

  • Habituation: Acclimate adult male Sprague-Dawley rats to the startle chambers for 5 minutes with a continuous 65 dB background white noise.

  • Dosing: Administer CHMTM (10, 30 mg/kg, i.p.), Ketamine (10 mg/kg, i.p. as the positive control), or saline vehicle 15 minutes prior to testing.

  • Trial Blocks: Present a pseudorandomized series of 60 trials consisting of:

    • Pulse-alone: 120 dB burst for 40 ms.

    • Prepulse + Pulse: 73, 77, or 82 dB prepulse presented 100 ms prior to the 120 dB pulse.

    • No-stimulus: Background noise only.

  • Data Acquisition: Record the peak startle amplitude via piezoelectric transducers located beneath the animal enclosure.

  • System Validation: Calculate % PPI as [1−(Prepulse+Pulse Amplitude/Pulse-alone Amplitude)]×100 . A valid assay must demonstrate >40% PPI in vehicle-treated animals and a statistically significant reduction (disruption of gating) in the Ketamine-treated cohort.

References

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link] [1]

  • Parametric determinants in pre-stimulus modification of acoustic startle: interaction with ketamine Source: National Center for Biotechnology Information (NCBI) - PubMed URL:[Link] [2]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(m-tolyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(m-tolyl)methanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.